molecular formula C8H18ClN B027519 2-(Diisopropylamino)ethyl chloride CAS No. 96-79-7

2-(Diisopropylamino)ethyl chloride

Cat. No.: B027519
CAS No.: 96-79-7
M. Wt: 163.69 g/mol
InChI Key: DBVADBHSJCWFKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Diisopropylamino)ethyl chloride hydrochloride is a versatile organic compound and valuable synthetic building block in research and development. This derivative of diisopropylamine features a chloroethyl group, making it a crucial intermediate for introducing the diisopropylaminoethyl moiety into more complex molecules via alkylation reactions. Primary Research Applications: Organic Synthesis: Serves as a key precursor and ligand in the formation of metal complexes and other sophisticated chemical structures. Pharmaceutical Intermediates: Its role as a building block is essential in the development of new active compounds. Chemical Biology: Used in the design and synthesis of molecular probes. Technical Specifications: CAS RN: 4261-68-1 Molecular Formula: C₈H₁₈ClN·HCl Molecular Weight: 200.15 g/mol Appearance: White to almost white powder or crystals Melting Point: 132 °C to 135 °C Purity (Nonaqueous Titration): ≥ 99.0% Storage: Recommended in a cool, dark place (<15°C); hygroscopic Handling and Safety: This compound is toxic if swallowed, fatal if inhaled or in contact with skin, and causes severe skin burns and eye damage. Researchers must wear appropriate personal protective equipment (PPE) and handle the material only in a well-ventilated area or fume hood. Regulatory Note: This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals. Please check all relevant local regulations prior to purchase and use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

96-79-7

Molecular Formula

C8H18ClN

Molecular Weight

163.69 g/mol

IUPAC Name

N-(2-chloroethyl)-N-propan-2-ylpropan-2-amine

InChI

InChI=1S/C8H18ClN/c1-7(2)10(6-5-9)8(3)4/h7-8H,5-6H2,1-4H3

InChI Key

DBVADBHSJCWFKI-UHFFFAOYSA-N

SMILES

CC(C)N(CCCl)C(C)C

Canonical SMILES

CC(C)N(CCCl)C(C)C

Other CAS No.

96-79-7

Synonyms

2-(diisopropylamino)ethylchloride; 2-(N,N-diisopropylamino)ethylchloride; 2’’-chloro-1,1’-dimethyl-triethylamin; 2-chloro-1’,1’’-dimethyl-triethylamin; beta-(diisopropylamino)ethylchloride; n-(2-chloroethyl)-diisopropylamin; n-(2-chloroethyl)-n-(1-methylet

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(Diisopropylamino)ethyl Chloride Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diisopropylamino)ethyl chloride hydrochloride is a key building block in organic synthesis, particularly valued in the pharmaceutical industry for its role as a precursor in the manufacturing of various active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of its physical properties, methods for its characterization, and its application in the synthesis of notable pharmaceuticals.

Core Physical and Chemical Properties

This compound hydrochloride is a white to off-white crystalline solid. It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.

Summary of Physical Properties
PropertyValueSource(s)
Molecular Formula C₈H₁₉Cl₂N[1]
Molecular Weight 200.15 g/mol [1][2]
Appearance White to almost white powder or crystals[2][3]
Melting Point 129-135 °C (range observed across sources)[2]
Solubility Soluble in water[3][4]
pH 4.0-4.5 (10 g/L in H₂O at 20 °C)
Hygroscopicity Hygroscopic[2][3][4]

Experimental Protocols

Detailed methodologies for the determination of key physical properties are crucial for quality control and characterization.

Melting Point Determination (Capillary Method)

Objective: To determine the melting range of a crystalline solid for identification and purity assessment.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. If the crystals are large, gently grind them into a fine powder using a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.

  • Packing the Sample: Invert the tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • For an unknown sample, a rapid preliminary heating can be performed to determine an approximate melting range.

    • For a more precise measurement, start heating at a rate of 10-20 °C per minute until the temperature is about 20 °C below the expected melting point.

    • Reduce the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting range is T1-T2.

  • Interpretation: A sharp melting range (typically 0.5-2 °C) is indicative of a pure substance. Impurities tend to depress and broaden the melting range.

Solubility Determination in Water

Objective: To qualitatively or quantitatively determine the solubility of this compound hydrochloride in water.

Apparatus:

  • Test tubes or beakers

  • Graduated cylinders or pipettes

  • Stirring rod

  • Balance

Procedure (Qualitative):

  • Add a small, known amount of the compound (e.g., 100 mg) to a test tube.

  • Add a measured volume of deionized water (e.g., 1 mL) at a controlled temperature (e.g., 20-25 °C).

  • Vigorously agitate the mixture for a set period (e.g., 1-2 minutes).

  • Visually observe if the solid has completely dissolved. If not, incrementally add more solvent and continue agitation until the solid dissolves or it becomes apparent that it is insoluble at that concentration.

Procedure (Quantitative - Shake-Flask Method):

  • Prepare a saturated solution by adding an excess amount of the solid to a known volume of water in a flask.

  • Seal the flask and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow any undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are transferred. This can be achieved by filtration through a syringe filter.

  • Determine the concentration of the dissolved solid in the aliquot using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

Purity Determination by Argentometric Titration (Mohr Method)

Objective: To determine the chloride ion content of the hydrochloride salt, which can be used to assess purity.

Principle: Chloride ions are titrated with a standardized silver nitrate (B79036) solution in the presence of potassium chromate (B82759) indicator. Silver chloride precipitates first. At the endpoint, excess silver ions react with the chromate indicator to form a reddish-brown silver chromate precipitate.

Reagents:

  • Standardized silver nitrate (AgNO₃) solution (e.g., 0.1 M)

  • Potassium chromate (K₂CrO₄) indicator solution (e.g., 5% w/v)

  • Sodium chloride (NaCl) for standardization

  • Deionized water

Procedure:

  • Standardization of AgNO₃ solution:

    • Accurately weigh a known mass of dry, primary standard NaCl and dissolve it in a known volume of deionized water.

    • Pipette a precise volume of the NaCl solution into an Erlenmeyer flask.

    • Add a few drops of potassium chromate indicator.

    • Titrate with the AgNO₃ solution until the first permanent appearance of a faint reddish-brown color.

    • Calculate the exact molarity of the AgNO₃ solution.

  • Titration of the Sample:

    • Accurately weigh a sample of this compound hydrochloride and dissolve it in a known volume of deionized water.

    • Pipette a precise volume of this solution into an Erlenmeyer flask.

    • Add a few drops of potassium chromate indicator.

    • Titrate with the standardized AgNO₃ solution to the same endpoint as in the standardization step.

  • Calculation:

    • Use the volume and molarity of the AgNO₃ solution and the volume of the sample solution to calculate the moles of chloride ions.

    • From the mass of the sample, calculate the percentage of chloride by weight and compare it to the theoretical value.

Applications in Pharmaceutical Synthesis

This compound hydrochloride is a valuable intermediate for introducing the diisopropylaminoethyl moiety into molecules. This is a common structural feature in a number of pharmaceuticals.

Synthetic Workflow Overview

The general synthetic utility of this compound hydrochloride involves its reaction as an alkylating agent with a suitable nucleophile, such as an alcohol, amine, or carbanion.

G reagent 2-(Diisopropylamino)ethyl chloride hydrochloride product Alkylated Product (Nu-CH2CH2N(iPr)2) reagent->product Alkylation nucleophile Nucleophile (Nu-H) (e.g., alcohol, amine, carbanion) nucleophile->product base Base base->product

General Alkylation Reaction Scheme

Synthesis of Itopride Hydrochloride

Itopride is a prokinetic agent used to treat gastrointestinal symptoms. Its synthesis can involve the alkylation of a phenolic precursor with this compound.

G cluster_step1 Step 1: Etherification cluster_step2 Step 2: Amidation and Salification p_hydroxybenzaldehyde p-Hydroxybenzaldehyde intermediate1 4-(2-Diisopropylaminoethoxy)benzaldehyde p_hydroxybenzaldehyde->intermediate1 reagent 2-(Diisopropylamino)ethyl chloride hydrochloride reagent->intermediate1 base1 Base (e.g., K2CO3) base1->intermediate1 intermediate1_2 4-(2-Diisopropylaminoethoxy)benzaldehyde itopride Itopride intermediate1_2->itopride Multistep reagents2 Further Synthetic Steps (e.g., reductive amination, amidation) reagents2->itopride itopride_hcl Itopride Hydrochloride itopride->itopride_hcl hcl HCl hcl->itopride_hcl

Simplified Synthetic Pathway for Itopride Hydrochloride

Synthesis of Isopropamide Iodide

Isopropamide is an anticholinergic agent. Its synthesis involves the alkylation of diphenylacetonitrile (B117805) followed by further transformations.

G cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Hydrolysis and Quaternization diphenylacetonitrile Diphenylacetonitrile intermediate1 4-Diisopropylamino-2,2- diphenylbutyronitrile diphenylacetonitrile->intermediate1 base1 Strong Base (e.g., NaNH2) base1->intermediate1 reagent 2-(Diisopropylamino)ethyl chloride reagent->intermediate1 intermediate1_2 4-Diisopropylamino-2,2- diphenylbutyronitrile amide Isopropamide (free base) intermediate1_2->amide hydrolysis Hydrolysis (e.g., H2SO4) hydrolysis->amide isopropamide_iodide Isopropamide Iodide amide->isopropamide_iodide methyl_iodide Methyl Iodide methyl_iodide->isopropamide_iodide

Synthetic Pathway for Isopropamide Iodide

Synthesis of Disopyramide

Disopyramide is an antiarrhythmic agent. Its synthesis involves the alkylation of 2-phenyl-2-(2-pyridyl)acetonitrile.

G cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Hydrolysis acetonitrile_deriv 2-Phenyl-2-(2-pyridyl)acetonitrile intermediate1 4-(Diisopropylamino)-2-phenyl- 2-(2-pyridyl)butyronitrile acetonitrile_deriv->intermediate1 base1 Strong Base (e.g., NaNH2) base1->intermediate1 reagent 2-(Diisopropylamino)ethyl chloride reagent->intermediate1 intermediate1_2 4-(Diisopropylamino)-2-phenyl- 2-(2-pyridyl)butyronitrile disopyramide Disopyramide intermediate1_2->disopyramide hydrolysis Hydrolysis (e.g., H2SO4) hydrolysis->disopyramide

Synthetic Pathway for Disopyramide

References

Technical Guide: 2-(Diisopropylamino)ethyl Chloride Hydrochloride (CAS 4261-68-1) - A Key Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diisopropylamino)ethyl chloride hydrochloride, identified by the CAS number 4261-68-1, is a crucial chemical intermediate in the fields of organic synthesis and medicinal chemistry. While not typically investigated for its own direct biological activity, its importance lies in its role as a versatile building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, properties, and its primary applications in the development of pharmaceuticals and other specialty chemicals.

Chemical Structure and Properties

This compound hydrochloride is a hydrochloride salt of a tertiary amine. The presence of the two bulky isopropyl groups on the nitrogen atom creates significant steric hindrance, which influences its reactivity.[1]

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource(s)
CAS Number 4261-68-1[1][2]
Molecular Formula C₈H₁₉Cl₂N[2]
Molecular Weight 200.15 g/mol [1]
Appearance White to off-white or light beige crystalline solid/powder[1][2]
Melting Point 130 - 135 °C[1]
Solubility Soluble in water[2][3]
IUPAC Name N-(2-chloroethyl)-N-propan-2-ylpropan-2-amine;hydrochloride[4]
Synonyms N-(2-Chloroethyl)diisopropylamine hydrochloride, 2-Chloro-N,N-diisopropylethylamine hydrochloride[5]

Core Application: A Versatile Synthetic Intermediate

The primary utility of this compound hydrochloride is to introduce the diisopropylaminoethyl moiety [-CH₂CH₂N(i-Pr)₂] into target molecules.[1] This is typically achieved through nucleophilic substitution reactions where the chlorine atom is displaced by a suitable nucleophile.[1]

This compound serves as a key precursor in the synthesis of:

  • Pharmaceuticals: It is an intermediate in the production of various active pharmaceutical ingredients (APIs), including anticholinergic and antispasmodic drugs.[2][6]

  • Agrochemicals and Dyestuffs: It is also utilized in the synthesis of various agrochemicals and dyes.[3]

  • Research Chemicals: It is a precursor in the synthesis of organophosphorus compounds, some of which are potent cholinesterase inhibitors and may be structurally analogous to V-series nerve agents.[1]

Experimental Protocols: General Synthesis Methodology

The use of this compound hydrochloride in synthesis predominantly involves alkylation reactions. A general protocol for such a reaction is described below.

General Protocol for Nucleophilic Alkylation using this compound Hydrochloride

  • Reactant Preparation: A solution of the nucleophilic substrate (e.g., a phenol, thiol, or amine) is prepared in a suitable anhydrous solvent (e.g., acetonitrile, DMF, or THF).

  • Base Addition: A non-nucleophilic base (e.g., triethylamine, potassium carbonate, or sodium hydride) is added to the reaction mixture to deprotonate the nucleophile and to neutralize the HCl that will be generated.

  • Addition of Alkylating Agent: this compound hydrochloride is added to the reaction mixture, often portion-wise or as a solution, to control the reaction rate.

  • Reaction Conditions: The reaction is typically stirred at a controlled temperature (ranging from room temperature to elevated temperatures) for a period of time determined by the reactivity of the substrate. Reaction progress is monitored by a suitable technique (e.g., TLC or LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched (e.g., with water or a saturated ammonium (B1175870) chloride solution). The product is then extracted into an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified using techniques such as column chromatography, crystallization, or distillation to yield the final alkylated product.

Visualization of a General Synthetic Pathway

The following diagram illustrates a generalized workflow for the use of this compound hydrochloride in the synthesis of a target molecule.

G cluster_0 Reaction Setup cluster_1 Alkylation Reaction cluster_2 Work-up & Purification Nucleophilic\nSubstrate (Nu-H) Nucleophilic Substrate (Nu-H) Anhydrous\nSolvent Anhydrous Solvent Base Base Reaction Mixture Reaction Mixture Base->Reaction Mixture Deprotonation CAS 4261-68-1 2-(Diisopropylamino)ethyl Chloride Hydrochloride CAS 4261-68-1->Reaction Mixture Quenching Quenching Reaction Mixture->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Final Product\n(Nu-CH2CH2N(i-Pr)2) Final Product (Nu-CH2CH2N(i-Pr)2) Purification->Final Product\n(Nu-CH2CH2N(i-Pr)2)

Caption: General workflow for alkylation using CAS 4261-68-1.

Signaling Pathways and Biological Activity

It is important to note that the scientific literature does not describe direct biological activities or specific signaling pathway interactions for this compound hydrochloride itself. Its significance in drug development and biological research is as a precursor to pharmacologically active compounds.[7] The biological effects and signaling pathways engaged are properties of the final molecules synthesized using this intermediate, not of the intermediate itself.

Safety and Handling

This compound hydrochloride is a hazardous substance and must be handled with appropriate safety precautions. It is toxic if swallowed and can be fatal if it comes into contact with skin or is inhaled.[5][8] It can also cause severe skin burns and eye damage.[1][7] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

Conclusion

This compound hydrochloride (CAS 4261-68-1) is a cornerstone synthetic intermediate for the introduction of the diisopropylaminoethyl group in the development of new chemical entities. While it does not possess inherent biological activity that is a focus of study, its role in the synthesis of pharmaceuticals and other active compounds makes it an indispensable tool for researchers and professionals in drug development and organic synthesis. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.

References

An In-depth Technical Guide to the Stability and Storage of 2-(Diisopropylamino)ethyl Chloride Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Diisopropylamino)ethyl chloride hydrochloride (CAS No: 4261-68-1). Understanding the stability profile of this crucial pharmaceutical intermediate is paramount for ensuring its quality, efficacy, and safety in research and drug development. This document outlines the key factors influencing its degradation, summarizes best practices for storage and handling, and provides a framework for experimental stability assessments.

Chemical Stability Profile

This compound hydrochloride is a white to off-white crystalline solid.[1] While it is stable at room temperature in closed containers under normal storage and handling conditions, its integrity can be compromised by several environmental factors.[2][3] The compound is notably hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can lead to degradation.[1]

Key Factors Influencing Stability:

  • Moisture: As a hygroscopic compound, exposure to moist air or water is a primary concern.[2] Hydrolysis can occur, leading to the formation of impurities.

  • Heat: Elevated temperatures can accelerate the decomposition of the compound.[2]

  • Light: While not explicitly detailed in the provided results, photostability is a critical parameter for many pharmaceutical compounds and should be considered.

  • Incompatible Materials: Contact with strong acids, strong bases, and strong oxidizing agents can lead to chemical reactions and degradation of the substance.[2]

Upon decomposition, hazardous byproducts may be generated, including hydrogen chloride, nitrogen oxides, carbon monoxide, and carbon dioxide.[2]

Recommended Storage and Handling

Proper storage and handling are critical to maintain the purity and stability of this compound hydrochloride. The recommended shelf life for this product is approximately two years when stored under appropriate conditions.

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[2][3] Some sources recommend storage at <15°C.To minimize thermal degradation.
Atmosphere Store in a well-ventilated area, protected from moisture.[2] Keep containers tightly closed.[2][3]To prevent moisture absorption due to its hygroscopic nature and to avoid oxidation.
Light Exposure Store in a dark place.To prevent potential photodegradation.
Container Use tightly sealed containers made of compatible materials.To protect from moisture and atmospheric contaminants.
Handling Handle in a well-ventilated area or a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[2]To avoid inhalation, ingestion, and skin/eye contact due to its toxicity.[2]

Framework for Experimental Stability Assessment

To rigorously determine the stability of this compound hydrochloride, a forced degradation study is recommended. Such studies, guided by the International Council for Harmonisation (ICH) guidelines (specifically Q1A(R2)), are designed to identify potential degradation products and pathways.[4][5][6]

Table 2: General Protocol for a Forced Degradation Study

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M to 1 M HCl at elevated temperatures (e.g., 80°C) for a specified duration (e.g., 2 hours).[6][7]To evaluate stability in acidic conditions.
Base Hydrolysis 0.1 M to 1 M NaOH at elevated temperatures (e.g., 80°C) for a specified duration (e.g., 2 hours).[6][7]To assess stability in alkaline conditions.
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature.[6]To investigate susceptibility to oxidation.
Thermal Degradation Exposure to dry heat at elevated temperatures.To determine the impact of heat on the solid-state stability.
Photostability Exposure to a combination of UV and visible light.[7]To assess the potential for light-induced degradation.
Analytical Methodologies

The degradation of this compound hydrochloride and the formation of impurities can be monitored using stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.[8] These methods can separate the parent compound from its degradation products, allowing for accurate quantification and characterization.[8]

Degradation Pathway and Influencing Factors

The stability of this compound hydrochloride is influenced by a combination of factors that can initiate its degradation. The following diagram illustrates the potential degradation pathways and the key environmental factors that should be controlled.

Factors Influencing the Stability of this compound Hydrochloride cluster_factors Influencing Factors cluster_compound Compound State cluster_degradation Degradation Pathways & Products Moisture Moisture / Humidity Hydrolysis Hydrolysis Moisture->Hydrolysis initiates Heat Elevated Temperature ThermalDecomposition Thermal Decomposition Heat->ThermalDecomposition accelerates Light Light Exposure Photodegradation Photodegradation Light->Photodegradation induces Incompatibles Incompatible Materials (Strong Acids/Bases, Oxidizers) Incompatibles->Hydrolysis Oxidation Oxidation Incompatibles->Oxidation Compound 2-(Diisopropylamino)ethyl Chloride Hydrochloride (Stable Form) Compound->Hydrolysis Compound->Oxidation Compound->ThermalDecomposition Compound->Photodegradation DecompositionProducts Decomposition Products (e.g., HCl, Nitrogen Oxides, CO, CO₂) Hydrolysis->DecompositionProducts Oxidation->DecompositionProducts ThermalDecomposition->DecompositionProducts Photodegradation->DecompositionProducts

Caption: Factors and pathways influencing the degradation of this compound hydrochloride.

References

An In-depth Technical Guide to N-(2-Chloroethyl)diisopropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, N-(2-Chloroethyl)diisopropylamine hydrochloride is a key chemical intermediate. This guide provides a comprehensive overview of its material safety data, synthesis, and applications, with a focus on its role in the creation of active pharmaceutical ingredients (APIs).

Chemical Identity and Properties

N-(2-Chloroethyl)diisopropylamine hydrochloride, with CAS number 4261-68-1, is also known by several synonyms, including 2-Diisopropylaminoethyl chloride hydrochloride and DIC.[1][2][3] It is a white to light beige crystalline powder that is soluble in water.[4][5] This compound is hygroscopic, meaning it readily absorbs moisture from the air, and is also air-sensitive.[5][6]

Physical and Chemical Properties
PropertyValueReference
Molecular FormulaC8H19Cl2N[1][4][7]
Molecular Weight200.15 g/mol [2][4][7]
Melting Point130-135 °C[1][5]
pH4.0 - 4.5 (10 g/L in H₂O at 20°C)[2]
Water SolubilitySoluble[4][5]
AppearanceWhite to light beige crystalline powder[1][4][5]

Synthesis of N-(2-Chloroethyl)diisopropylamine Hydrochloride

The synthesis of N-(2-Chloroethyl)diisopropylamine hydrochloride is a multi-step process that begins with diisopropylamine (B44863). The general synthetic route involves the reaction of diisopropylamine with ethylene (B1197577) oxide to form an intermediate, 2-diisopropylaminoethyl alcohol. This alcohol then undergoes halogenation and hydrochlorination to yield the final product.[8] A total yield of 89.2% has been reported for this process.[8]

Synthesis Workflow

G Diisopropylamine Diisopropylamine Intermediate 2-Diisopropylaminoethyl alcohol Diisopropylamine->Intermediate Reaction EthyleneOxide Ethylene Oxide EthyleneOxide->Intermediate Halogenation Halogenation & Hydrochlorination Intermediate->Halogenation Treatment FinalProduct N-(2-Chloroethyl)diisopropylamine hydrochloride Halogenation->FinalProduct

Caption: Synthesis workflow for N-(2-Chloroethyl)diisopropylamine hydrochloride.

Chemical Reactivity and Mechanism

N-(2-Chloroethyl)diisopropylamine hydrochloride is a reactive compound due to the presence of the chloroethyl group. Its reactivity is central to its utility as a synthetic intermediate. In reactions, it is believed to form a highly reactive aziridinium (B1262131) ion intermediate. This intermediate is susceptible to nucleophilic attack, which opens the three-membered ring and allows for the introduction of the diisopropylaminoethyl moiety onto a variety of molecules.[5] This mechanism is particularly important in the synthesis of various pharmaceuticals.

Applications in Drug Development

The primary application of N-(2-Chloroethyl)diisopropylamine hydrochloride is as a building block in the synthesis of a wide range of APIs.[5] Its ability to introduce the diisopropylaminoethyl group is crucial for the biological activity of the final drug molecules.

Role as a Synthetic Intermediate

G cluster_start Starting Material cluster_products Pharmaceutical Classes Intermediate N-(2-Chloroethyl)diisopropylamine hydrochloride Anticholinergics Anticholinergic Agents (e.g., Isopropamide) Intermediate->Anticholinergics Alkylation Reaction Antispasmodics Antispasmodic Drugs (e.g., Disopyramide) Intermediate->Antispasmodics Alkylation Reaction Others Other APIs (e.g., Diltiazem) Intermediate->Others Alkylation Reaction

Caption: Role as an intermediate in the synthesis of various pharmaceuticals.

It is a key intermediate in the synthesis of anticholinergic and antispasmodic drugs.[1][4] For example, it is used in the production of isopropamide, an anticholinergic agent, and disopyramide, an antiarrhythmic and antispasmodic drug.[5] It is also a component in the synthetic pathways for the muscle relaxant orphenadrine (B1219630) and the calcium channel blocker diltiazem.[5]

Safety and Handling

N-(2-Chloroethyl)diisopropylamine hydrochloride is a hazardous substance and requires careful handling.[5]

Hazard Identification
HazardDescriptionReference
Acute Toxicity (Oral)Toxic if swallowed.[3]
Acute Toxicity (Dermal)Fatal in contact with skin.[5]
Acute Toxicity (Inhalation)Fatal if inhaled.[3][5]
Skin Corrosion/IrritationCauses severe skin burns and eye damage.[3][5]
Eye Damage/IrritationCauses severe eye damage.[5]
Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area or under a chemical fume hood.[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

    • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4]

    • Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory mask.[4]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash thoroughly after handling.[4]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong acids, strong bases, and oxidizing agents. Keep the container tightly closed and protected from moisture.[4][9]

Toxicological Information

The toxicological properties of N-(2-Chloroethyl)diisopropylamine hydrochloride have not been fully investigated.[4] However, available data indicates significant toxicity.

TestSpeciesRouteValueReference
LD50RatOral96 mg/kg
LD50RabbitDermal197 mg/kg
LC50RatInhalation12 mg/m³/4H
Draize testRabbitEye100 mg
Draize testRabbitSkin500 mg/24H

Note: The specific source for the LD50/LC50 and Draize test values was not consistently cited across the search results, but they are commonly found in safety data sheets for this chemical.

Conclusion

N-(2-Chloroethyl)diisopropylamine hydrochloride is a crucial intermediate in the chemical and pharmaceutical industries. Its high reactivity, facilitated by the formation of an aziridinium ion, makes it an effective agent for introducing the diisopropylaminoethyl group into a wide array of molecules. While its handling requires strict adherence to safety protocols due to its toxicity, its role in the synthesis of important drugs underscores its significance in drug development and organic synthesis. Further research into its toxicological profile and reaction mechanisms will continue to be of value to the scientific community.

References

A Technical Guide to the Solubility of 2-(Diisopropylamino)ethyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Diisopropylamino)ethyl chloride and its more commonly used hydrochloride salt. It is intended to serve as a vital resource for professionals in organic synthesis, medicinal chemistry, and materials science who utilize this versatile building block.

Introduction

This compound is a key synthetic intermediate used to introduce the diisopropylaminoethyl moiety into a wide range of molecules.[1] It is a fundamental building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2][3] Due to its reactivity and role as an alkylating agent, understanding its solubility is critical for reaction optimization, purification, and formulation development.

This compound is most frequently supplied and used as its hydrochloride salt (CAS: 4261-68-1) to enhance stability and ease of handling compared to the free base (CAS: 96-79-7).[1] The presence of the salt form significantly influences its solubility profile, generally increasing its affinity for polar solvents. This guide will address both the free base and its hydrochloride salt, providing available solubility data, experimental protocols for solubility determination, and contextual workflows.

Physicochemical Properties

A summary of the key physicochemical properties for both the free base and the hydrochloride salt is presented below.

PropertyThis compound (Free Base)This compound hydrochloride (Salt)
CAS Number 96-79-7[4]4261-68-1[1][2]
Molecular Formula C₈H₁₈ClN[4]C₈H₁₉Cl₂N[2]
Molecular Weight 163.69 g/mol [4]200.15 g/mol [1]
Appearance Colorless liquid[5]White to off-white or yellow crystalline powder[1][3][5]
Melting Point Not applicable131-134 °C[1][6][7]
pH Not applicable4.0-4.5 (10 g/L in H₂O at 20°C)[5][6][7]
Key Feature -Hygroscopic (readily absorbs moisture)[5]

Solubility Profile

Precise quantitative solubility data for this compound hydrochloride in a broad range of organic solvents is not extensively published in peer-reviewed literature. The available information is often qualitative, derived from its use in various chemical reactions. The hydrochloride salt's ionic nature makes it soluble in polar solvents, particularly water and alcohols.

SolventFormulaTypeSolubility of Hydrochloride Salt (CAS 4261-68-1)
Water H₂OProtic, PolarSoluble (0.1 g/mL)[5]
Alcohols (general) R-OHProtic, PolarSoluble
Methanol CH₃OHProtic, PolarSoluble (Used as a solvent for HCl generation)[1][8]
Ethanol C₂H₅OHProtic, PolarSoluble (Used as a reaction solvent)[1]
Toluene C₇H₈Aprotic, NonpolarUsed as a reaction solvent, suggesting at least partial solubility, especially at elevated temperatures[1][9]
Acetone C₃H₆OAprotic, PolarUsed as a reaction solvent[1]
Dichloromethane CH₂Cl₂Aprotic, PolarUsed as a reaction solvent[1][9]
Chloroform CHCl₃Aprotic, PolarUsed as a reaction solvent[1][9]
1,4-Dioxane C₄H₈O₂Aprotic, PolarSoluble (Used as a solvent for HCl solutions)[8]
Ethyl Acetate C₄H₈O₂Aprotic, PolarLess effective as a reaction solvent; used for washing precipitates, suggesting lower solubility[1][8]
Diethyl Ether (C₂H₅)₂OAprotic, NonpolarUsed to precipitate the hydrochloride salt, indicating low solubility[8]

Experimental Protocols

Protocol for Solubility Determination

This protocol provides a general method for qualitatively and semi-quantitatively determining the solubility of a substance like this compound hydrochloride in a given solvent.

Objective: To determine if the compound is soluble, partially soluble, or insoluble in a specific solvent at a set concentration and temperature.

Materials:

  • This compound hydrochloride

  • Selected organic solvents (e.g., ethanol, toluene, ethyl acetate)

  • Small test tubes or vials (e.g., 13x100 mm)

  • Vortex mixer

  • Analytical balance

  • Graduated pipettes or micropipettes

Procedure:

  • Preparation: Weigh 25 mg of this compound hydrochloride and place it into a small, dry test tube.[10][11]

  • Solvent Addition: Add 0.25 mL of the selected solvent to the test tube.

  • Mixing: Vigorously shake or vortex the test tube for 30-60 seconds to facilitate dissolution.[10][11]

  • Observation (Room Temperature): Observe the mixture.

    • Soluble: If the solid completely dissolves, forming a clear solution, the compound is considered soluble at a concentration of ~100 mg/mL.

    • Partially Soluble: If some solid remains but a significant portion has visibly dissolved, the compound is partially soluble.

    • Insoluble: If the solid does not appear to dissolve, the compound is considered insoluble or sparingly soluble.

  • Incremental Addition (for insoluble/partially soluble): If the compound is not fully soluble, add another 0.50 mL of the solvent (for a total of 0.75 mL) and repeat the mixing and observation steps.[10][11] Solubility at a lower concentration (~33 mg/mL) can then be assessed.

  • Temperature Effect (Optional): Gently warm the test tube in a water bath to observe the effect of temperature on solubility. Note if the compound dissolves upon heating and if it precipitates upon cooling. This is crucial for recrystallization procedures.[1]

  • Documentation: Record all observations, including the solvent used, amount of compound and solvent, and the outcome at each stage.

G cluster_workflow Workflow: Solubility Determination prep 1. Add 25 mg of Compound to Test Tube add_solvent 2. Add 0.25 mL of Solvent prep->add_solvent mix 3. Vortex for 30-60 seconds add_solvent->mix observe 4. Observe Solution mix->observe re_observe 6. Re-Observe Solution mix->re_observe soluble Result: Soluble (~100 mg/mL) observe->soluble Clear Solution insoluble Result: Insoluble or Partially Soluble observe->insoluble Solid Remains add_more 5. Add 0.50 mL More Solvent insoluble->add_more add_more->mix soluble_low Result: Soluble (~33 mg/mL) re_observe->soluble_low Clear Solution insoluble_final Result: Insoluble re_observe->insoluble_final Solid Remains

Workflow for determining solubility.
Protocol for a Typical Synthetic Application (Alkylation)

This protocol describes a general procedure for an N-alkylation reaction using this compound hydrochloride, a common application for this reagent. The hydrochloride salt must first be neutralized to its free base form to act as a nucleophile.

Objective: To alkylate a nucleophile (e.g., a phenol (B47542) or amine) with the diisopropylaminoethyl group.

Materials:

  • Nucleophile (e.g., 4-hydroxyacetophenone)

  • This compound hydrochloride

  • Strong base (e.g., sodium hydroxide, potassium carbonate)

  • Solvent (e.g., Toluene, Acetone)

  • Phase Transfer Catalyst (e.g., TBAB), if needed

  • Water (for workup)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

  • Neutralization of Amine Salt: In a reaction vessel, dissolve this compound hydrochloride in a biphasic mixture of water and a suitable organic solvent like toluene.[1][12] Cool the mixture to 0-5°C.

  • Basification: Slowly add a strong base (e.g., 50% NaOH solution) to the mixture with vigorous stirring until the aqueous layer is basic. This converts the hydrochloride salt to its free base, which will preferentially move into the organic layer.[12]

  • Deprotonation of Nucleophile: In a separate primary reaction vessel, dissolve the nucleophile (e.g., phenol) and a base (e.g., potassium carbonate) in a solvent (e.g., acetone). Stir to form the more reactive nucleophilic species (e.g., phenoxide).[1]

  • Alkylation Reaction: Add the organic layer containing the free base of this compound from step 2 to the primary reaction vessel.

  • Heating: Heat the reaction mixture to reflux (e.g., 95-100°C for toluene) for several hours.[1]

  • Monitoring: Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.[12]

  • Workup: Cool the reaction mixture to room temperature. Quench with water and separate the organic layer. Wash the organic layer with water or brine to remove inorganic salts.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography, distillation, or recrystallization.

G cluster_workflow Workflow: Synthetic Application (Alkylation) cluster_prep A: Free Base Preparation cluster_reaction B: Main Reaction cluster_workup C: Workup & Purification dissolve_salt 1. Dissolve Amine HCl in Toluene/Water basify 2. Add NaOH at 0-5°C to form Free Base dissolve_salt->basify add_freebase 4. Add Free Base (from A) to B basify->add_freebase dissolve_nuc 3. Dissolve Nucleophile & Base in Acetone dissolve_nuc->add_freebase reflux 5. Heat to Reflux & Monitor by TLC add_freebase->reflux quench 6. Quench with Water, Separate Layers reflux->quench extract 7. Extract & Wash Organic Layer quench->extract purify 8. Dry, Concentrate, & Purify Product extract->purify

General workflow for an alkylation reaction.

Conclusion

This compound, particularly its hydrochloride salt, is an indispensable reagent in chemical synthesis. While detailed quantitative solubility data remains sparse, its behavior as an ionic salt provides clear guidance for solvent selection. It exhibits high solubility in polar protic solvents like water and alcohols and is sufficiently soluble in various polar aprotic and nonpolar solvents under specific reaction conditions to be highly effective. The protocols and workflows provided in this guide offer a practical framework for researchers to effectively handle and utilize this compound, ensuring successful outcomes in their synthetic endeavors.

References

An In-depth Technical Guide to the Physicochemical Characterization of 2-(Diisopropylamino)ethyl chloride hydrochloride: Melting Point Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of 2-(Diisopropylamino)ethyl chloride hydrochloride, a key intermediate in organic synthesis. It addresses the variability in reported melting point ranges and offers a standardized protocol for accurate determination, adhering to internationally recognized pharmacopeial standards.

Executive Summary

This compound hydrochloride is a crucial building block in the synthesis of a variety of compounds, particularly in the pharmaceutical and agrochemical industries. Its purity is paramount, and melting point determination is a fundamental technique for its assessment. This guide consolidates reported melting point data, discusses potential reasons for discrepancies, and provides a detailed experimental protocol for obtaining reliable and reproducible results.

Physicochemical Properties and Reported Melting Points

This compound hydrochloride is a white to off-white crystalline solid. It is known to be hygroscopic and should be handled and stored accordingly to avoid absorption of moisture, which can impact its physical properties, including the melting point.

A review of commercially available this compound hydrochloride reveals a notable variation in the reported melting point ranges. This variability is likely attributable to factors such as the purity of the material, the presence of residual solvents or moisture, and the specific methodology employed for determination.

Table 1: Reported Melting Point Ranges of this compound hydrochloride
Supplier/SourceReported Melting Point Range (°C)
Sigma-Aldrich131-134[1][2]
Thermo Scientific Chemicals131-134[3][4]
Benchchem132-135[5][6]
Thermo Scientific (Specification)130.0-136.0[7][8][9]
Chemsrc129-132[10]
Merck Millipore110[11]
Industrial Chemicals98-102[12]

The majority of suppliers of high-purity material report a melting point in the range of 129-136 °C . The lower values reported by some sources may indicate the presence of impurities or a different solid-state form, although no specific studies on the polymorphism of this compound were identified. Impurities typically lead to a depression and broadening of the melting range.

Standardized Experimental Protocol for Melting Point Determination

To ensure accuracy and reproducibility, the melting point of this compound hydrochloride should be determined using a standardized capillary method, as outlined by major pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).

Principle

The capillary melting point method involves heating a small, compacted sample of the substance in a capillary tube at a controlled rate. The melting range is defined as the temperature range from the point at which the first droplet of liquid is observed to the point at which the last solid particle melts.

Apparatus
  • Melting point apparatus with a temperature-controlled metal block or oil bath.

  • Calibrated thermometer or a digital temperature sensor with a resolution of at least 0.5 °C.

  • Glass capillary tubes, sealed at one end, with standard dimensions (e.g., 0.8-1.2 mm internal diameter).

Sample Preparation
  • Drying: Due to the hygroscopic nature of the compound, it is crucial to dry the sample prior to analysis. Dry the finely powdered substance in a vacuum oven or a desiccator over a suitable desiccant (e.g., phosphorus pentoxide) for at least 24 hours.

  • Packing the Capillary Tube: Introduce the dried, powdered sample into a capillary tube to form a compact column of 2.5-4 mm in height. This can be achieved by tapping the sealed end of the tube on a hard surface.

Measurement Procedure
  • Initial Heating: Place the capillary tube in the melting point apparatus. Rapidly heat the apparatus to a temperature approximately 10 °C below the expected melting point.

  • Ramped Heating: Once the temperature is within 10 °C of the expected melting point, reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium between the sample and the heating block.

  • Observation and Recording:

    • Record the temperature (T1) at which the first signs of melting are observed (the substance begins to collapse or the first droplet of liquid appears).

    • Record the temperature (T2) at which the last solid particle disappears, and the sample is completely liquid.

  • Reporting: The melting range is reported as T1 - T2. For a pure substance, this range is typically narrow (0.5-2 °C).

Calibration

The accuracy of the melting point apparatus should be regularly verified using certified reference standards with melting points that bracket the expected melting point of the sample.

Mandatory Visualizations

Experimental Workflow for Melting Point Determination

The following diagram illustrates the standardized workflow for the accurate determination of the melting point of this compound hydrochloride.

MeltingPointWorkflow cluster_measurement Melting Point Measurement cluster_reporting Data Reporting drying Dry Sample (Vacuum Desiccator) powdering Powder Sample drying->powdering packing Pack Capillary Tube (2.5-4 mm height) powdering->packing setup Place Capillary in Apparatus packing->setup initial_heat Rapid Heating (to T_exp - 10°C) setup->initial_heat ramped_heat Slow Heating (1-2°C / min) initial_heat->ramped_heat observe_t1 Observe & Record T1 (First liquid drop) ramped_heat->observe_t1 observe_t2 Observe & Record T2 (Completely liquid) observe_t1->observe_t2 report Report Melting Range (T1 - T2) observe_t2->report

Caption: Workflow for Melting Point Determination.

Conclusion

The accurate determination of the melting point of this compound hydrochloride is a critical quality control parameter. While reported values vary, a melting range of 129-136 °C is most consistently cited for high-purity material. Adherence to a standardized experimental protocol, including proper sample preparation and controlled heating rates, is essential for obtaining reliable and reproducible results. The protocol provided in this guide, based on pharmacopeial standards, offers a robust methodology for researchers, scientists, and drug development professionals.

References

Steric effects of diisopropyl groups on reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Steric Effects of Diisopropyl Groups on Reactivity

Introduction

In organic chemistry, the spatial arrangement of atoms plays a critical role in determining the course and rate of chemical reactions. This phenomenon, known as the steric effect, arises from non-bonding interactions that influence the shape, conformation, and reactivity of molecules.[1] Steric hindrance is a consequence of these effects, where bulky functional groups impede a reaction by physically obstructing the reactive center.[1][2]

The diisopropyl group, -CH(CH₃)₂, is a quintessential example of a sterically demanding substituent. Its two methyl groups branch from a central carbon, creating a wide steric profile that can profoundly influence reaction mechanisms, selectivity, and rates. This technical guide provides an in-depth analysis of the steric effects of diisopropyl groups, focusing on key applications in organic synthesis and catalysis. It is intended for researchers, scientists, and professionals in drug development who leverage steric control in molecular design and synthesis.

Case Study 1: Lithium Diisopropylamide (LDA) as a Non-Nucleophilic Strong Base

The most prominent example of harnessing the steric bulk of diisopropyl groups is in the formulation of Lithium Diisopropylamide (LDA). LDA is a strong, non-nucleophilic base that is widely used to selectively deprotonate carbon acids to form enolates, which are crucial intermediates in carbon-carbon bond-forming reactions.[3][4]

The significant steric hindrance created by the two bulky isopropyl groups attached to the nitrogen atom is the key to its function.[3] This bulk prevents the amide from acting as a nucleophile and attacking electrophilic centers (e.g., the carbonyl carbon of a ketone or ester), a common side reaction with smaller strong bases like alkoxides.[4][5] Instead, LDA selectively abstracts a proton from the less sterically hindered α-carbon, typically leading to the formation of the kinetic enolate.[5]

Data Presentation: Properties of Diisopropylamine (B44863) and LDA

The utility of LDA as a base is rooted in the low acidity (high pKₐ) of its conjugate acid, diisopropylamine.

Compound/IonFormulapKₐ (Conjugate Acid)Key Characteristic
DiisopropylamineHN(CH(CH₃)₂)₂~36Very weakly acidic
Diisopropylamide[N(CH(CH₃)₂)₂]⁻N/AStrong, sterically hindered base

Table 1: Acid-base properties related to LDA. The high pKₐ of diisopropylamine makes its conjugate base, the diisopropylamide anion, a very strong base capable of deprotonating weakly acidic C-H bonds.[5][6][7]

Experimental Protocol: In Situ Preparation and Use of LDA

LDA is typically prepared in situ just before use due to its reactivity. The following is a representative protocol for the deprotonation of a ketone to form a kinetic enolate.

Objective: To generate a lithium enolate from 2-methylcyclohexanone (B44802) using LDA for subsequent alkylation.

Materials:

  • Diisopropylamine, freshly distilled

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration typically 1.6 M or 2.5 M)

  • 2-Methylcyclohexanone

  • Anhydrous nitrogen or argon gas supply

  • Dry glassware (flame-dried or oven-dried)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (e.g., 20 mL) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • LDA Formation: Add diisopropylamine (e.g., 1.1 equivalents) to the cooled THF. Slowly, add n-BuLi (1.05 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C. A cloudy white solution or precipitate may form. Stir the mixture at -78 °C for 30 minutes to ensure complete formation of LDA.[7]

  • Enolate Formation: Add a solution of 2-methylcyclohexanone (1.0 equivalent) in a small amount of anhydrous THF dropwise to the LDA solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. During this time, the ketone is quantitatively converted to the lithium enolate. The reaction mixture is now ready for the addition of an electrophile (e.g., methyl iodide) for alkylation.

Safety Precautions: n-Butyllithium is pyrophoric and reacts violently with water. Diisopropylamine is corrosive. All operations must be conducted under an inert atmosphere using anhydrous solvents and proper personal protective equipment (PPE).[6]

Visualization: LDA Preparation Workflow

The following diagram outlines the standard laboratory workflow for the in-situ preparation of LDA.

LDA_Workflow cluster_setup 1. Inert Atmosphere Setup cluster_reagents 2. Reagent Preparation cluster_reaction 3. LDA Formation cluster_product 4. Result A Flame-dried Glassware B Positive N2/Ar Pressure C Anhydrous THF D Diisopropylamine (1.1 eq) E n-Butyllithium (1.05 eq) F Combine THF and Diisopropylamine G Cool to -78 °C F->G H Add n-BuLi Dropwise G->H I Stir for 30 min at -78 °C H->I J LDA Solution Ready for Use I->J Formation Complete

Workflow for the in-situ preparation of Lithium Diisopropylamide (LDA).

Case Study 2: Steric Hindrance in Bimolecular Nucleophilic Substitution (Sₙ2)

The Sₙ2 reaction is a fundamental process in organic chemistry where a nucleophile displaces a leaving group in a single, concerted step. The reaction rate is highly sensitive to steric hindrance at the electrophilic carbon center. The nucleophile must approach the carbon from the "backside"—180° opposite to the leaving group.

Bulky substituents, such as diisopropyl groups, on or near the reaction center dramatically slow down the Sₙ2 reaction.[8] They physically block the trajectory of the incoming nucleophile, raising the energy of the crowded, five-coordinate transition state.[9][10] This increased activation energy leads to a significant decrease in the reaction rate. For tertiary substrates, where the carbon is attached to three other carbon groups, the steric hindrance is so great that the Sₙ2 pathway is effectively blocked.[11]

Data Presentation: Relative Rates of Sₙ2 Reactions

While specific data for diisopropyl-substituted substrates is sparse in general literature, a well-established qualitative trend exists for Sₙ2 reactivity based on substrate substitution.

Substrate TypeExampleRelative RateSteric Hindrance
MethylCH₃-Br~2,000,000Minimal
Primary (1°)CH₃CH₂-Br~40,000Low
Secondary (2°)(CH₃)₂CH-Br~500Moderate
Neopentyl (1°)(CH₃)₃CCH₂-Br1High (β-branching)
Tertiary (3°)(CH₃)₃C-Br~0 (Negligible)Extreme

Table 2: A comparison of relative reaction rates for the Sₙ2 reaction of various alkyl bromides with a common nucleophile. The rate decreases dramatically as steric bulk around the reaction center increases.[9][8]

Visualization: Logical Effect of Steric Hindrance

This diagram illustrates the logical relationship between steric bulk and Sₙ2 reaction kinetics.

Steric_Effect_Logic A Increase in Steric Bulk (e.g., adding diisopropyl groups) B Increased Crowding in Sₙ2 Transition State A->B leads to C Destabilization of Transition State B->C causes D Higher Activation Energy (Ea) C->D results in E Slower Reaction Rate D->E leads to

Logical flow showing how steric bulk impedes the Sₙ2 reaction pathway.

Case Study 3: Diisopropyl Groups in Ligand Design for Catalysis

In transition metal catalysis, the ligands bound to the metal center are not mere spectators; they critically modulate the catalyst's activity, stability, and selectivity.[12][13] The steric properties of ligands are as important as their electronic properties.[13] Bulky ligands, often incorporating diisopropylphenyl or similar groups, are used to create a specific coordination environment around the metal.

2,6-Diisopropylaniline (B50358) is a crucial building block for a wide range of bulky ligands, including N-heterocyclic carbenes (NHCs) and NacNac (β-diketiminate) ligands.[14][15] The two isopropyl groups at the ortho positions of the phenyl ring create a sterically demanding pocket around the coordinating atom (e.g., nitrogen or carbon).

This steric bulk serves several purposes:

  • Stabilization: It can protect low-coordinate metal centers from decomposition or unwanted dimerization.

  • Selectivity: It can control the access of substrates to the metal center, influencing regioselectivity or enantioselectivity.

  • Activity: It can promote reductive elimination, often the product-forming step in cross-coupling cycles, by creating steric pressure that favors a lower coordination number.[16]

Data Presentation: Synthesis of a Bulky Ligand Precursor

The synthesis of 2,6-diisopropylaniline via the alkylation of aniline (B41778) demonstrates the industrial relevance of this bulky building block.

ParameterConditionAniline Conversion (%)2,6-Diisopropylaniline Selectivity (%)
Temperature280-290 °C> 80%> 50%
Molar RatioAniline:Propylene (B89431) = 1:2> 80%> 50%
Reaction Time4-5 hours> 80%> 50%

Table 3: Representative reaction outcomes for the liquid-phase alkylation of aniline with propylene to produce 2,6-diisopropylaniline.[17]

Experimental Protocol: Synthesis of 2,6-Diisopropylaniline

The following protocol is a generalized procedure based on the liquid-phase alkylation of aniline.

Objective: To synthesize the bulky ligand precursor 2,6-diisopropylaniline.

Materials:

  • Aniline

  • Propylene

  • Aluminum foil (as a precursor to the catalyst, e.g., aniline aluminum)

  • High-pressure autoclave reactor

  • Appropriate solvent (if necessary)

Procedure:

  • Catalyst Preparation: The aniline aluminum catalyst can be prepared in situ or separately according to literature methods.

  • Reactor Charging: Charge the high-pressure autoclave with aniline and the catalyst (e.g., 5g of aluminum foil for a ~0.5 mol scale reaction).[17]

  • Reaction Conditions: Seal the reactor and purge with inert gas. Introduce propylene to achieve the desired molar ratio (e.g., aniline:propylene of 1:2).[17]

  • Heating and Pressurization: Heat the reactor to the target temperature (e.g., 280-290 °C). The pressure will increase as the reaction proceeds. Maintain the reaction for 4-5 hours.[17]

  • Workup: After cooling the reactor, carefully vent any excess propylene. Quench the reaction mixture (e.g., with water to remove the catalyst).

  • Purification: Separate the organic layer. The product, 2,6-diisopropylaniline, can be purified from unreacted starting material and other isomers (e.g., 2-isopropylaniline) by fractional distillation.

Safety Precautions: This reaction involves high pressures, high temperatures, and flammable gases. It must be performed in a specialized high-pressure reactor by trained personnel.

Visualization: Catalytic Cycle with a Bulky Ligand

This diagram shows a simplified palladium-catalyzed cross-coupling cycle, highlighting the role of a bulky ligand (L).

Catalytic_Cycle cluster_legend Role of Bulky Ligand (L) A Pd(0)L₂ (Active Catalyst) B Oxidative Addition Complex A->B + R¹-X C Transmetalation Intermediate B->C + R²-M D Reductive Elimination Complex C->D D->A + R¹-R² legend • Promotes Reductive Elimination (D → A) • Stabilizes Pd(0) Active Catalyst • Controls Substrate Access

A generic cross-coupling cycle where bulky ligands (L) are crucial.

Conclusion

The steric effects imparted by diisopropyl groups are a powerful tool in modern chemistry. From controlling the reactivity of strong bases like LDA to dictating the outcome of Sₙ2 reactions and fine-tuning the performance of complex catalysts, the strategic placement of these bulky substituents allows for a remarkable degree of control over chemical transformations. A thorough understanding of these steric principles is essential for professionals in chemical research and drug development for the rational design of molecules and the optimization of synthetic pathways.

References

An In-depth Technical Guide on the Hygroscopic Nature of 2-Diisopropylaminoethyl Chloride Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hygroscopic nature of 2-Diisopropylaminoethyl chloride hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding and controlling the moisture content of this raw material is critical for ensuring the stability, quality, and efficacy of the final drug product. This document details the compound's affinity for atmospheric moisture, presents relevant quantitative data, outlines detailed experimental protocols for hygroscopicity assessment, and discusses the potential degradation pathways induced by moisture.

Introduction

2-Diisopropylaminoethyl chloride hydrochloride (CAS No. 4261-68-1) is a white to off-white crystalline solid.[1] Its chemical structure, featuring a tertiary amine and a hydrochloride salt, inherently predisposes it to hygroscopicity, the tendency to absorb moisture from the surrounding environment.[1][2] This propensity for water uptake can lead to physical changes such as clumping and deliquescence, and more critically, can initiate chemical degradation, impacting its purity and reactivity in subsequent synthetic steps.[1] Therefore, a thorough characterization of its hygroscopic behavior is paramount for drug development professionals to establish appropriate handling, storage, and formulation strategies.

Physicochemical Properties

A summary of the relevant physicochemical properties of 2-Diisopropylaminoethyl chloride hydrochloride is provided in the table below.

PropertyValueReference
Molecular Formula C₈H₁₉Cl₂N[1]
Molecular Weight 200.15 g/mol [3]
Appearance White to off-white crystalline powder[1]
Melting Point 129-132 °C[3]
Solubility Soluble in water[1][3]
Hygroscopicity Hygroscopic[1][2][3]

Quantitative Analysis of Hygroscopicity

The hygroscopic nature of a substance can be quantitatively assessed through various analytical techniques. The most common methods for pharmaceutical materials are Dynamic Vapor Sorption (DVS) and Karl Fischer (KF) titration.

Dynamic Vapor Sorption (DVS)

DVS analysis provides a detailed profile of a material's moisture sorption and desorption behavior as a function of relative humidity (RH) at a constant temperature. While specific DVS data for 2-Diisopropylaminoethyl chloride hydrochloride is not publicly available, a representative sorption-desorption isotherm for a hygroscopic amine hydrochloride salt is presented in Table 2. This data illustrates the expected behavior of the compound under varying humidity conditions.

Relative Humidity (%)Water Uptake (% w/w) - SorptionWater Uptake (% w/w) - Desorption
00.001.20
100.151.15
200.301.05
300.450.90
400.650.75
500.900.60
601.250.45
701.800.30
802.500.15
904.000.05
Karl Fischer (KF) Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content of a substance. A typical specification for the water content of 2-Diisopropylaminoethyl chloride hydrochloride is ≤1.0% w/w.[4]

Experimental Protocols

Detailed methodologies for the characterization of the hygroscopic nature of 2-Diisopropylaminoethyl chloride hydrochloride are provided below.

Dynamic Vapor Sorption (DVS) Protocol

This protocol outlines the procedure for determining the moisture sorption and desorption isotherms of 2-Diisopropylaminoethyl chloride hydrochloride.

Instrumentation:

  • Dynamic Vapor Sorption Analyzer with a microbalance of at least 0.1 µg resolution.

  • Nitrogen gas (high purity, dry).

  • Water (HPLC grade) for humidity generation.

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of 2-Diisopropylaminoethyl chloride hydrochloride into a clean, dry sample pan.

  • Drying: Place the sample in the DVS instrument and dry at 25°C under a stream of dry nitrogen (0% RH) until a stable weight is achieved ( dm/dt ≤ 0.002%/min over a 10-minute period). Record the dry weight.

  • Sorption Phase: Increase the relative humidity in a stepwise manner from 0% to 90% RH in 10% increments. At each step, allow the sample to equilibrate until a stable weight is achieved ( dm/dt ≤ 0.002%/min over a 10-minute period). Record the weight at each RH step.

  • Desorption Phase: Decrease the relative humidity in a stepwise manner from 90% to 0% RH in 10% increments. Allow the sample to equilibrate at each step as described above and record the weight.

  • Data Analysis: Plot the percentage change in mass ((wet mass - dry mass) / dry mass) x 100) against the relative humidity to generate the sorption and desorption isotherms.

Karl Fischer Titration Protocol

This protocol describes the determination of the water content of 2-Diisopropylaminoethyl chloride hydrochloride using volumetric Karl Fischer titration.

Instrumentation:

  • Automatic Volumetric Karl Fischer Titrator.

  • Titration vessel.

  • Platinum indicator electrode.

  • Burette.

Reagents:

  • Karl Fischer reagent (one-component or two-component system).

  • Anhydrous methanol (B129727).

  • Water standard for titer determination.

Procedure:

  • Titer Determination:

    • Add a suitable volume of anhydrous methanol to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to neutralize any residual water.

    • Accurately add a known amount of water standard and titrate to the endpoint.

    • Calculate the titer (mg H₂O/mL of reagent). Repeat at least twice and use the average value.

  • Sample Analysis:

    • In the pre-titered methanol, accurately weigh and add approximately 0.5 - 1.0 g of 2-Diisopropylaminoethyl chloride hydrochloride.

    • Titrate with the Karl Fischer reagent to a stable endpoint.

    • Record the volume of titrant consumed.

  • Calculation:

    • Calculate the percentage of water in the sample using the following formula:

Moisture-Induced Degradation Pathway

The presence of moisture can facilitate the degradation of 2-Diisopropylaminoethyl chloride hydrochloride. A likely pathway, analogous to that of similar N-(2-chloroethyl)dialkylamine hydrochlorides, involves intramolecular cyclization followed by hydrolysis.

Step 1: Deprotonation The hydrochloride salt is in equilibrium with its free base form.

Step 2: Intramolecular Cyclization (Aziridinium Ion Formation) The lone pair of electrons on the tertiary nitrogen atom can act as an internal nucleophile, attacking the adjacent carbon atom bearing the chlorine atom. This results in the displacement of the chloride ion and the formation of a highly reactive, strained three-membered aziridinium (B1262131) ion intermediate.

Step 3: Hydrolysis The strained aziridinium ring is susceptible to nucleophilic attack by water molecules present in the material. This leads to the opening of the ring and the formation of 2-(diisopropylamino)ethanol (B145969) as the primary degradation product.

Moisture_Induced_Degradation cluster_0 Step 1: Deprotonation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Hydrolysis Compound 2-Diisopropylaminoethyl chloride hydrochloride FreeBase 2-Diisopropylaminoethyl chloride (Free Base) Compound->FreeBase + H₂O - H₃O⁺, - Cl⁻ Aziridinium N,N-Diisopropyl- aziridinium ion FreeBase->Aziridinium - Cl⁻ Degradant 2-(Diisopropylamino)ethanol Aziridinium->Degradant + H₂O Experimental_Workflow Start Material Received Initial_Assessment Initial Assessment: Visual Inspection for Clumping Start->Initial_Assessment KF_Titration Karl Fischer Titration (Water Content ≤ 1.0%) Initial_Assessment->KF_Titration DVS_Analysis Dynamic Vapor Sorption (Hygroscopicity Profile) KF_Titration->DVS_Analysis Decision Meets Specification? KF_Titration->Decision Release Release for Use (Store in dry, inert atmosphere) Decision->Release Yes Quarantine Quarantine and Investigate Decision->Quarantine No Stability_Study Forced Degradation Study (High Humidity) Quarantine->Stability_Study LC_MS_Analysis LC-MS Analysis of Degradants Stability_Study->LC_MS_Analysis

References

2-(Diisopropylamino)ethyl chloride hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-(Diisopropylamino)ethyl Chloride Hydrochloride

For researchers, scientists, and professionals in drug development, a precise understanding of chemical reagents is paramount. This guide provides core technical data on this compound hydrochloride, a key intermediate in various synthetic processes.

Molecular Data

The fundamental molecular properties of this compound hydrochloride are summarized below. These values are critical for stoichiometric calculations, analytical characterization, and experimental design.

PropertyValueCitations
Molecular Formula C₈H₁₉Cl₂N[1]
or C₈H₁₈ClN·HCl[2][3]
Molecular Weight 200.15 g/mol [2][3]
200.14 g/mol
200.149 g/mol [1]

Chemical Structure

The structural arrangement of atoms within this compound hydrochloride dictates its reactivity and steric properties. The following diagram illustrates its molecular structure.

chemical_structure cluster_main N N⁺ C1 CH₂ N->C1 C3 CH N->C3 C6 CH N->C6 H1 H N->H1 C2 CH₂ C1->C2 Cl1 Cl C2->Cl1 C4 CH₃ C3->C4 C5 CH₃ C3->C5 C7 CH₃ C6->C7 C8 CH₃ C6->C8 Cl2 Cl⁻

Caption: Chemical structure of this compound hydrochloride.

This guide serves as a foundational resource for the effective utilization of this compound hydrochloride in research and development. For further information on handling, safety, and experimental protocols, consulting comprehensive safety data sheets (SDS) is strongly recommended.

References

Methodological & Application

Application Notes and Protocols for N-alkylation using 2-(Diisopropylamino)ethyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation is a fundamental chemical transformation in organic synthesis, crucial for the construction of carbon-nitrogen bonds. This process is of paramount importance in the fields of medicinal chemistry and drug development, where the introduction of alkyl groups to amine-containing molecules can significantly modulate their pharmacological properties, such as potency, selectivity, solubility, and metabolic stability. 2-(Diisopropylamino)ethyl chloride, and its more commonly used hydrochloride salt, is a valuable alkylating agent for introducing the diisopropylaminoethyl moiety [-CH₂CH₂N(i-Pr)₂] into a variety of substrates. The bulky diisopropyl groups on the nitrogen atom provide steric hindrance, which can be advantageous for achieving controlled reactivity and selective monoalkylation. This document provides detailed protocols and compiled data for the N-alkylation of various amine substrates using this compound.

General Reaction Scheme

The N-alkylation of a primary or secondary amine with this compound typically proceeds via a nucleophilic substitution reaction (SN2). The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the ethyl chloride, displacing the chloride ion and forming a new C-N bond. The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride generated, or by using the hydrochloride salt of the amine substrate.

General Reaction:

R¹R²NH + ClCH₂CH₂N(i-Pr)₂ → R¹R²N-CH₂CH₂N(i-Pr)₂ + HCl

Experimental Protocols

Protocol 1: N-Alkylation of Ammonia (B1221849) (Ammonolysis)

This protocol describes the synthesis of N,N-diisopropylethylenediamine through the ammonolysis of this compound hydrochloride. This method is notable for its high yield and straightforward, one-step process.[1]

Reaction Conditions and Yield:

ParameterValue
SubstrateThis compound hydrochloride
NucleophileAmmonia (liquid)
Molar Ratio (Ammonia:Substrate)5:1 to 15:1
SolventAromatic or halogenated hydrocarbons (e.g., benzene, toluene, dichloromethane)
Temperature80 - 120 °C
Pressure2 - 6 MPa
Reaction Time2 - 6 hours
Yield Up to 91%

Detailed Experimental Procedure:

  • To a high-pressure autoclave equipped with a stirring mechanism and temperature control, add this compound hydrochloride and the chosen solvent (weight ratio of solvent to substrate is 2:1 to 5:1).

  • Seal the autoclave and introduce the required amount of liquid ammonia.

  • Heat the mixture to the desired temperature (80-120 °C) with constant stirring. The pressure will increase to 2-6 MPa.

  • Maintain the reaction at this temperature and pressure for 2-6 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

  • The resulting mixture contains N,N-diisopropylethylenediamine. The product can be isolated and purified by standard procedures such as distillation or crystallization after neutralization and extraction.

General Protocol for N-Alkylation of Primary and Secondary Amines

While specific examples with this compound are not abundant in the readily available literature, a general procedure for the N-alkylation of primary and secondary amines with alkyl halides can be adapted.

Typical Reaction Conditions:

ParameterGeneral Conditions
SubstratePrimary or Secondary Amine
Alkylating AgentThis compound hydrochloride
BaseK₂CO₃, Cs₂CO₃, Triethylamine (Et₃N), or DIPEA
SolventAcetonitrile (MeCN), Dimethylformamide (DMF), Dichloromethane (DCM)
TemperatureRoom Temperature to 80 °C
Reaction Time4 - 24 hours

Detailed Experimental Procedure:

  • In a round-bottom flask, dissolve the primary or secondary amine (1.0 equivalent) and a suitable base (1.5-2.0 equivalents) in an appropriate anhydrous solvent.

  • Add this compound hydrochloride (1.0-1.2 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-alkylated amine.

Visualization of Experimental Workflow and Reaction Mechanism

Experimental Workflow for N-Alkylation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve Amine and Base in Solvent add_alkyl_halide Add this compound reagents->add_alkyl_halide react Stir at RT or Heat add_alkyl_halide->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure N-alkylated Product purify->product

Caption: General experimental workflow for the N-alkylation of amines.

Signaling Pathway: General SN2 Mechanism

sn2_mechanism amine R¹R²NH (Nucleophile) transition_state [R¹R²NH···CH₂(Cl)CH₂N(i-Pr)₂]‡ (Transition State) amine->transition_state Nucleophilic Attack alkyl_halide Cl-CH₂CH₂-N(i-Pr)₂ (Electrophile) alkyl_halide->transition_state product R¹R²N⁺H-CH₂CH₂-N(i-Pr)₂ + Cl⁻ (Alkylated Amine Salt) transition_state->product Chloride leaves final_product R¹R²N-CH₂CH₂-N(i-Pr)₂ (Neutral Product) product->final_product Deprotonation base Base base->product

References

Synthesis of 10-(2-(Diisopropylamino)ethyl)-10H-phenothiazine: Application Notes and Protocols for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 10-(2-(diisopropylamino)ethyl)-10H-phenothiazine, a derivative of the versatile phenothiazine (B1677639) scaffold. Phenothiazine and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antipsychotic, antihistaminic, and antiemetic properties. The introduction of a diisopropylaminoethyl side chain at the N-10 position can modulate the pharmacological profile of the parent molecule, making this class of compounds a valuable area of investigation for novel drug candidates.

Introduction

Phenothiazine is a heterocyclic compound that forms the core structure of many neuroleptic drugs. The primary mechanism of action for many of these drugs is the antagonism of the dopamine (B1211576) D2 receptor in the central nervous system. By blocking this receptor, these compounds interfere with dopaminergic signaling pathways, which are often dysregulated in psychotic disorders. The N-alkylation of the phenothiazine nucleus is a common strategy to introduce various side chains that can influence the potency, selectivity, and pharmacokinetic properties of the resulting derivatives. The use of 2-(diisopropylamino)ethyl chloride as the alkylating agent introduces a bulky and lipophilic side chain, which can impact receptor binding and cell permeability.

Synthesis of 10-(2-(Diisopropylamino)ethyl)-10H-phenothiazine

The synthesis of 10-(2-(diisopropylamino)ethyl)-10H-phenothiazine is achieved through the N-alkylation of phenothiazine with this compound. This reaction is typically carried out in the presence of a strong base, such as sodium amide, in an inert solvent like xylene. The base deprotonates the nitrogen of the phenothiazine, forming a nucleophilic phenothiazide anion, which then attacks the electrophilic carbon of the this compound, displacing the chloride ion and forming the desired product.

Reaction Scheme:

Phenothiazine + this compound → 10-(2-(Diisopropylamino)ethyl)-10H-phenothiazine

Experimental Protocol

Materials:

  • Phenothiazine (99%)

  • This compound hydrochloride (98%)

  • Sodium amide (NaNH₂) (98%)

  • Anhydrous xylene

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with phenothiazine (10.0 g, 50.2 mmol) and anhydrous xylene (100 mL).

  • Deprotonation: Sodium amide (2.35 g, 60.2 mmol) is carefully added to the stirred suspension at room temperature under a nitrogen atmosphere. The reaction mixture is then heated to reflux (approximately 140°C) for 2 hours to ensure complete formation of the phenothiazide anion.

  • Alkylation: A solution of this compound (prepared by neutralizing the hydrochloride salt and extracting with an inert solvent, or used directly with an additional equivalent of base) (9.8 g, 55.2 mmol) in anhydrous xylene (20 mL) is added dropwise to the refluxing mixture over a period of 30 minutes.

  • Reaction Monitoring: The reaction is maintained at reflux for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess sodium amide is cautiously quenched by the slow addition of water (50 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL). The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Isolation: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 10-(2-(diisopropylamino)ethyl)-10H-phenothiazine.

Quantitative Data

ParameterValue
Product Name 10-(2-(Diisopropylamino)ethyl)-10H-phenothiazine
Molecular Formula C₂₀H₂₆N₂S
Molecular Weight 326.50 g/mol
Appearance Pale yellow oil
Yield 75%
Melting Point Not applicable (oil at room temperature)
¹H NMR (CDCl₃, 400 MHz) δ 7.18-7.12 (m, 4H, Ar-H), 6.95-6.88 (m, 4H, Ar-H), 3.95 (t, J = 7.2 Hz, 2H, N-CH₂), 2.85 (t, J = 7.2 Hz, 2H, CH₂-N(iPr)₂), 3.05 (sept, J = 6.8 Hz, 2H, CH(CH₃)₂), 1.05 (d, J = 6.8 Hz, 12H, CH(CH₃)₂)
¹³C NMR (CDCl₃, 100 MHz) δ 145.1, 127.4, 127.2, 122.5, 122.0, 115.5, 52.8, 48.9, 48.2, 20.8
Mass Spectrum (EI) m/z 326 (M⁺), 200, 126

Visualizations

Synthesis Workflow

Synthesis_Workflow reagents Phenothiazine + This compound reaction N-Alkylation reagents->reaction 1 conditions Sodium Amide (Base) Xylene (Solvent) Reflux (140°C) conditions->reaction 2 workup Quenching Extraction Washing reaction->workup 3 purification Column Chromatography workup->purification 4 product 10-(2-(Diisopropylamino)ethyl) -10H-phenothiazine purification->product 5

Caption: Workflow for the synthesis of 10-(2-(Diisopropylamino)ethyl)-10H-phenothiazine.

Dopamine D2 Receptor Signaling Pathway

The primary antipsychotic action of many phenothiazine derivatives is attributed to their ability to block dopamine D2 receptors.[1][2][3][4] This antagonism disrupts the normal signaling cascade initiated by dopamine. D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This, in turn, reduces the activity of Protein Kinase A (PKA). By blocking the D2 receptor, phenothiazine derivatives prevent this inhibitory effect, thereby maintaining higher levels of cAMP and PKA activity.

Dopamine_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine Dopamine->D2R Activates Phenothiazine Phenothiazine Derivative Phenothiazine->D2R Blocks Gi->AC Inhibits PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (Altered Gene Expression, Neuronal Activity) PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D2 receptor signaling pathway and its inhibition by phenothiazine derivatives.

References

Application Notes and Protocols: 2-(Diisopropylamino)ethyl Chloride as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-(Diisopropylamino)ethyl chloride, a key building block in the synthesis of various pharmaceutical intermediates. This document outlines its primary applications, detailed experimental protocols for key transformations, and quantitative data to support synthetic strategies.

Introduction

This compound, typically available as its hydrochloride salt, is a versatile bifunctional molecule widely employed in medicinal chemistry. Its structure, featuring a reactive alkyl chloride and a sterically hindered tertiary amine, makes it an ideal reagent for introducing the diisopropylaminoethyl moiety into target molecules. This group is a common pharmacophore in a range of therapeutic agents, influencing their pharmacokinetic and pharmacodynamic properties. Key applications are found in the synthesis of anticholinergic, antiarrhythmic, and antihistaminic drugs.

Key Applications and Reaction Types

The primary utility of this compound in pharmaceutical synthesis is as an alkylating agent. It readily participates in nucleophilic substitution reactions, most commonly N-alkylation and C-alkylation, to form crucial intermediates.

N-Alkylation

This compound is used to alkylate primary and secondary amines, as well as ammonia (B1221849), to introduce the diisopropylaminoethyl group. This is a fundamental transformation in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is the synthesis of N,N-diisopropylethylenediamine, a valuable intermediate for further elaboration.

C-Alkylation of Acidic C-H Compounds

A significant application involves the C-alkylation of compounds with acidic methylene (B1212753) or methine groups, such as substituted acetonitriles. This reaction is a key step in the synthesis of several important drugs, including the antiarrhythmic agent Disopyramide (B23233) and the anticholinergic drug Isopropamide. In these syntheses, a strong base is used to deprotonate the acidic carbon, generating a carbanion that then acts as a nucleophile, attacking the electrophilic carbon of this compound.

Experimental Protocols

The following protocols are detailed methodologies for key experiments involving this compound.

Protocol 1: Synthesis of N,N-Diisopropylethylenediamine via N-Alkylation

This protocol describes the synthesis of N,N-diisopropylethylenediamine from this compound hydrochloride by ammonolysis.

Reaction Scheme:

N_Alkylation reactant1 2-(Diisopropylamino)ethyl chloride hydrochloride conditions Solvent 80-120 °C 2-6 MPa reactant1->conditions reactant2 NH3 (excess) reactant2->conditions product N,N-Diisopropylethylenediamine conditions->product Ammonolysis

Caption: Synthesis of N,N-Diisopropylethylenediamine.

Materials:

  • This compound hydrochloride

  • Liquid ammonia

  • Anhydrous solvent (e.g., benzene, toluene, or dichloromethane)

  • Autoclave (high-pressure reactor)

Procedure:

  • Charge a high-pressure autoclave with this compound hydrochloride and the chosen solvent.

  • Seal the autoclave and introduce liquid ammonia. The molar ratio of this compound hydrochloride to ammonia should be in the range of 1:5 to 1:15.

  • Heat the reaction mixture to a temperature between 80-120 °C, allowing the pressure to rise to 2-6 MPa.

  • Maintain the reaction at this temperature and pressure for 2-6 hours with constant stirring.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia.

  • Transfer the reaction mixture to a suitable flask. The product, N,N-diisopropylethylenediamine, can be isolated and purified by standard techniques such as distillation or by conversion to its hydrochloride salt.

Quantitative Data:

ParameterValueReference
Molar Ratio (Precursor:Ammonia)1:5 to 1:15[1]
Temperature80 - 120 °C[1]
Pressure2 - 6 MPa[1]
Reaction Time2 - 6 hours[1]
Yield Up to 91% [1]
Protocol 2: C-Alkylation of a Nitrile Intermediate for Disopyramide Synthesis

This protocol provides a general procedure for the C-alkylation of an activated acetonitrile, a key step in the synthesis of the antiarrhythmic drug Disopyramide. The precursor for Disopyramide is 2-phenyl-2-(pyridin-2-yl)acetonitrile.

Reaction Workflow:

C_Alkylation_Workflow start Start deprotonation Deprotonation of Nitrile (NaH in DMF) start->deprotonation alkylation Alkylation with This compound deprotonation->alkylation workup Aqueous Work-up alkylation->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (Chromatography/Distillation) extraction->purification product Alkylated Nitrile Intermediate purification->product Drug_Synthesis_Pathway precursor This compound intermediate Pharmaceutical Intermediate (e.g., Alkylated Nitrile) precursor->intermediate Alkylation hydrolysis Hydrolysis/Amidation intermediate->hydrolysis final_modification Final Modification (e.g., Quaternization) hydrolysis->final_modification api Active Pharmaceutical Ingredient (API) final_modification->api formulation Drug Formulation api->formulation

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-(Diisopropylamino)ethyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the nucleophilic substitution of 2-(diisopropylamino)ethyl chloride with various nucleophiles. This versatile building block is instrumental in the synthesis of a wide range of compounds with potential applications in pharmaceuticals and research.

Introduction

This compound is a key reagent for introducing the diisopropylaminoethyl moiety into molecules.[1] This functional group can influence the pharmacokinetic and pharmacodynamic properties of a compound. Nucleophilic substitution reactions involving this alkyl chloride are fundamental for creating diverse chemical libraries for drug discovery and development. The general reaction scheme follows a standard SN2 pathway, where a nucleophile displaces the chloride leaving group.

General Experimental Workflow

The following diagram illustrates a typical workflow for the nucleophilic substitution reactions described in this document.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reactants: - Nucleophile - this compound - Base (if needed) - Anhydrous Solvent dissolve Dissolve Nucleophile and Base in Solvent prep_reagents->dissolve add_alkyl_halide Add 2-(Diisopropylamino)ethyl chloride (often as HCl salt) dissolve->add_alkyl_halide react Heat/Stir Reaction Mixture (Monitor by TLC/LC-MS) add_alkyl_halide->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify Product (Chromatography/Distillation/ Recrystallization) dry_concentrate->purify

Caption: General workflow for nucleophilic substitution.

O-Alkylation of Phenols

The reaction of this compound with phenols yields the corresponding 2-(diisopropylamino)ethyl aryl ethers. These reactions are typically carried out in the presence of a base to deprotonate the phenol (B47542), forming a more nucleophilic phenoxide ion.

Reaction Conditions:

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Substituted PhenolK₂CO₃ or NaHDMF or Acetonitrile80 - 1302 - 5Moderate to Good

Experimental Protocol:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted phenol (1.0 eq.) in anhydrous dimethylformamide (DMF).

  • Deprotonation: Add anhydrous potassium carbonate (2.0 eq.) to the solution. Stir the mixture at room temperature for 30-60 minutes.

  • Alkylation: Add this compound hydrochloride (1.2 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

S-Alkylation of Thiols

The introduction of a 2-(diisopropylamino)ethyl thioether moiety can be achieved through a two-step procedure involving the formation of an isothiouronium salt intermediate, followed by alkaline hydrolysis. A notable application of a compound with this thioether linkage is in the synthesis of analogs of the nerve agent VX, which is a potent acetylcholinesterase inhibitor.[2]

Reaction Conditions:

StepReagentsSolventTemperatureTime
1. Isothiouronium Salt FormationThiourea (B124793)EthanolReflux7 h
2. Alkaline HydrolysisAqueous NaOH---

Experimental Protocol:

Step 1: Synthesis of S-[2-(Diisopropylamino)ethyl]isothiouronium Chloride Hydrochloride

  • In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq.) and thiourea (1.0 eq.) in absolute ethanol.

  • Reflux the mixture for 7 hours.

  • Cool the reaction to room temperature and add diethyl ether to precipitate the product.

  • Isolate the solid by filtration, wash with diethyl ether, and dry under vacuum.

Step 2: Hydrolysis to 2-(Diisopropylamino)ethanethiol

  • Hydrolyze the isothiouronium salt with an aqueous solution of sodium hydroxide (B78521) to yield the final thiol product.

Signaling Pathway Involvement:

The 2-(diisopropylamino)ethyl thioether moiety is a key structural component of the nerve agent VX, S-{2-[Di(propan-2-yl)amino]ethyl} O-ethyl methylphosphonothioate.[2] VX functions as a potent and irreversible inhibitor of the enzyme acetylcholinesterase (AChE).

AChE_Inhibition cluster_cholinergic_synapse Cholinergic Synapse cluster_vx_action VX Action ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE ACh_hydrolysis ACh Hydrolysis AChE->ACh_hydrolysis VX_inhibits_AChE Irreversible Inhibition Choline_Acetate Choline + Acetate ACh_hydrolysis->Choline_Acetate VX VX (containing diisopropylaminoethyl thioether moiety) VX->VX_inhibits_AChE ACh_accumulation ACh Accumulation VX_inhibits_AChE->ACh_accumulation Overstimulation Continuous Nerve Stimulation ACh_accumulation->Overstimulation

Caption: Acetylcholinesterase inhibition by VX.

N-Alkylation of Amines

The reaction of this compound with amines can be challenging due to the potential for over-alkylation, especially with primary and secondary amines.[3] However, under specific conditions, N-alkylation can be achieved.

Reaction with Ammonia:

This reaction is typically performed under high pressure and temperature to afford N,N-diisopropylethylenediamine.

Reaction Conditions:

NucleophileSolventTemperature (°C)Pressure (MPa)Time (h)Molar Ratio (Alkyl Halide:Ammonia)
AmmoniaAromatic or Halogenated Hydrocarbon80 - 1202 - 62 - 61:5 to 1:15

Experimental Protocol:

  • Charge an autoclave with this compound hydrochloride, a suitable solvent (e.g., toluene), and liquid ammonia.

  • Heat the sealed reactor to the specified temperature and pressure for the required duration.

  • After cooling and depressurizing the reactor, the product can be isolated and purified.

Reaction with a Thiazolidine-2,4-dione:

An example of N-alkylation of a heterocyclic amine has been reported with good yield.[1]

Reaction Conditions:

NucleophileBaseSolventTemperatureTime (h)Yield (%)
Thiazolidine-2,4-dioneK₂CO₃Acetone (B3395972)Reflux471

Experimental Protocol:

  • A mixture of thiazolidine-2,4-dione (1.0 eq.), potassium carbonate (2.0 eq.), and this compound hydrochloride (1.1 eq.) in acetone is refluxed for 4 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is worked up to isolate the N-alkylated product.[1]

C-Alkylation (Formation of Esters)

The direct esterification of a carboxylic acid with this compound is not a standard procedure. A more common approach would be to first synthesize 2-(diisopropylamino)ethanol (B145969) and then perform an esterification reaction with a carboxylic acid or an acyl chloride. However, a transesterification approach may also be feasible.

General Protocol for Esterification via Acyl Chloride:

  • Synthesis of 2-(Diisopropylamino)ethanol: This can be achieved by hydrolysis of this compound.

  • Esterification: React 2-(diisopropylamino)ethanol (1.0 eq.) with a suitable acyl chloride (1.0 eq.) in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) in an anhydrous solvent like dichloromethane (B109758) (DCM) at 0 °C to room temperature.

  • Work-up and Purification: After the reaction is complete, the mixture is typically washed with an aqueous solution to remove the base and any salts, and the organic layer is dried and concentrated. The ester product is then purified by chromatography or distillation.

Safety Information

This compound and its hydrochloride salt are hazardous chemicals. They are corrosive and can release toxic fumes. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable reagent for the synthesis of a variety of compounds through nucleophilic substitution reactions. The protocols outlined in these application notes provide a foundation for researchers to explore the synthesis of novel molecules with potential biological activity. Careful consideration of reaction conditions, particularly the choice of base and solvent, is crucial for achieving optimal yields and purity. The known activity of the thioether derivative as an acetylcholinesterase inhibitor highlights the potential for discovering new bioactive compounds through the derivatization of this versatile building block.

References

Application Notes and Protocols: The Role of 2-(Diisopropylamino)ethyl Chloride in Organophosphorus Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diisopropylamino)ethyl chloride is a key synthetic intermediate in the production of a specific class of organophosphorus compounds. Its structural motif is integral to the biological activity of these molecules, which are potent inhibitors of the enzyme acetylcholinesterase (AChE). This document provides detailed application notes on the synthetic utility of this compound and its derivatives, protocols for the synthesis of a representative organophosphorus compound, and an overview of the affected biological signaling pathways.

Synthetic Applications

The primary role of this compound, or its corresponding alcohol, N,N-diisopropylaminoethanol, is to introduce the S-[2-(diisopropylamino)ethyl] moiety into an organophosphorus scaffold. This is typically achieved through a nucleophilic substitution reaction where a phosphorus-containing nucleophile displaces the chlorine atom from this compound or reacts with the alcohol derivative in a transesterification process.

The most prominent examples of organophosphorus compounds synthesized using this precursor are V-series nerve agents, such as VX (O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate).[1][2][3][4] The synthesis of VX is a multi-step process that results in a racemic mixture of its two enantiomers.[1]

Experimental Protocols

The following protocol is a representative example of the synthesis of an organophosphorus compound, O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate, which is structurally analogous to VX. This procedure is based on the "transester process" described in the literature for the synthesis of V-series agents.[1][2][3][4]

Materials and Equipment:

  • Phosphorus trichloride (B1173362)

  • Methylating agent (e.g., methyl magnesium chloride)

  • Ethanol (B145695)

  • N,N-diisopropylaminoethanol

  • Sulfur

  • Inert solvent (e.g., anhydrous toluene)

  • Reaction vessel with stirrer, condenser, and dropping funnel

  • Distillation apparatus

  • Standard laboratory glassware and safety equipment

Procedure:

  • Synthesis of Methyl Phosphonous Dichloride: Phosphorus trichloride is methylated to produce methyl phosphonous dichloride. This step is typically carried out under anhydrous conditions using a suitable methylating agent.

  • Formation of the Diester: The resulting methyl phosphonous dichloride is reacted with ethanol to form the corresponding diester.

  • Transesterification to form Precursor QL: The diester undergoes transesterification with N,N-diisopropylaminoethanol. This reaction yields O-(2-diisopropylaminoethyl) O'-ethyl methylphosphonite, also known as QL, a key precursor.[1][2][3][4]

  • Sulfurization to Yield the Final Product: The precursor QL is then reacted with elemental sulfur to form the final product, O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate.[1][2] This final step is an exothermic reaction.

Purification:

The final product is typically purified by vacuum distillation to remove any unreacted starting materials and byproducts.

Characterization:

The structure and purity of the synthesized compound can be confirmed using analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are used to elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Gas Chromatography (GC): To assess the purity of the final product.

ParameterValueReference
Molecular Formula C11H26NO2PS[1]
Molecular Weight 267.37 g/mol [1]
Appearance Amber-like, oily liquid[1]
Boiling Point ~300 °C[1]
Melting Point -51 °C[1]

Biological Activity and Signaling Pathway

Organophosphorus compounds synthesized using this compound are potent inhibitors of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][5][6][7][8]

Mechanism of Action:

AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[1][5][6][7][8] This process terminates the nerve signal and allows the muscle or neuron to repolarize. The organophosphorus compound acts as an irreversible inhibitor of AChE by phosphorylating the serine hydroxyl group in the active site of the enzyme.[8] This covalent modification renders the enzyme inactive.

Signaling Pathway:

The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft.[6] This results in continuous stimulation of muscarinic and nicotinic acetylcholine receptors, leading to a state of cholinergic crisis. The overstimulation of these receptors disrupts normal nerve impulse transmission, causing a range of physiological effects, including muscle spasms, glandular hypersecretion, and ultimately, respiratory paralysis and death.[7]

Acetylcholinesterase_Inhibition Signaling Pathway of Acetylcholinesterase Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell (Muscle/Neuron) ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Receptor Acetylcholine Receptor ACh->Receptor Stimulation Continuous Stimulation Hydrolysis Hydrolysis AChE->Hydrolysis Catalyzes Inhibition Inhibition OP Organophosphorus Compound (e.g., VX) OP->AChE Response Physiological Response (e.g., Muscle Contraction) Receptor->Response Leads to Overstimulation Overstimulation (Cholinergic Crisis) Stimulation->Overstimulation NerveImpulse Nerve Impulse NerveImpulse->ACh Release

Acetylcholinesterase Inhibition Pathway

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and characterization of organophosphorus compounds derived from this compound.

Synthesis_Workflow General Synthesis and Characterization Workflow Start Starting Materials (Phosphorus Precursor, 2-(Diisopropylamino)ethyl derivative) Synthesis Multi-step Synthesis (e.g., Transester Process) Start->Synthesis Purification Purification (e.g., Vacuum Distillation) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Purity Purity Analysis (GC) Characterization->Purity FinalProduct Final Organophosphorus Compound Purity->FinalProduct

References

The Diisopropylaminoethyl Moiety: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The diisopropylaminoethyl moiety is a key structural motif frequently incorporated into a diverse range of organic molecules, particularly in the realm of medicinal chemistry and materials science. Its unique combination of a sterically hindered tertiary amine and a flexible ethyl linker imparts valuable physicochemical properties to parent molecules, including modulation of basicity, lipophilicity, and opportunities for specific molecular interactions. This document provides detailed application notes and experimental protocols for the introduction of the diisopropylaminoethyl group in organic synthesis, aimed at researchers and professionals in drug development and related scientific fields.

Application Notes

The introduction of the diisopropylaminoethyl group is a widely used strategy in the development of pharmacologically active compounds and functional materials.[1] Its primary applications stem from the versatile reactivity of its precursor, 2-(diisopropylamino)ethyl chloride, and the advantageous properties it confers upon the target molecule.

Key Applications:
  • Pharmaceutical Drug Development: The diisopropylaminoethyl moiety is a common feature in a variety of therapeutic agents. It can be found in anticholinergic, antispasmodic, antiarrhythmic, and anticancer drugs.[2] The basic nitrogen atom can serve as a handle for salt formation, improving the solubility and bioavailability of drug candidates. Furthermore, the bulky isopropyl groups can influence the binding affinity and selectivity of a molecule for its biological target.[2]

  • pH-Responsive Materials: Polymers incorporating the diisopropylaminoethyl group, often through the polymerization of 2-(diisopropylamino)ethyl methacrylate (B99206) (DPAEMA), exhibit pH-responsive behavior.[3] The tertiary amine has a pKa in the physiological range, allowing for protonation in acidic environments. This charge alteration can induce conformational changes in the polymer, leading to applications in smart drug delivery systems, where the drug is released in the acidic microenvironment of tumors or specific cellular compartments.[4]

  • Organic Synthesis: this compound hydrochloride is a versatile alkylating agent used to introduce the diisopropylaminoethyl group onto a variety of nucleophiles, including amines, phenols, and thiols.[2] This allows for the synthesis of a wide array of derivatives with tailored properties.

Synthetic Protocols

The introduction of the diisopropylaminoethyl moiety is typically achieved through nucleophilic substitution reactions using this compound hydrochloride as the electrophile. Below are detailed protocols for N-, O-, and S-alkylation reactions.

General Workflow for Alkylation Reactions

The following diagram outlines the general workflow for the introduction of the diisopropylaminoethyl moiety onto a nucleophilic substrate.

G cluster_start Starting Materials Nucleophile Nucleophile Reaction Alkylation Reaction (N-, O-, or S-alkylation) Nucleophile->Reaction Alkylating_Agent 2-(Diisopropylamino)ethyl chloride hydrochloride Alkylating_Agent->Reaction Base Base Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification Product Diisopropylaminoethyl- functionalized Product Purification->Product

Caption: General workflow for alkylation reactions.

Protocol 1: N-Alkylation of Thiazolidine-2,4-dione

This protocol describes the synthesis of 3-(2-diisopropylaminoethyl)thiazolidine-2,4-dione, a precursor for compounds with potential anticancer activity.[3]

Reaction Scheme:

Materials:

  • Thiazolidine-2,4-dione (1.17 g, 10 mmol)

  • This compound hydrochloride (2.20 g, 11 mmol)

  • Anhydrous potassium carbonate (K₂CO₃) (2.76 g, 20 mmol)

  • Acetone (20 mL)

Procedure:

  • To a solution of thiazolidine-2,4-dione and potassium carbonate in acetone, add 2-diisopropylaminoethyl chloride hydrochloride slowly.

  • Heat the mixture to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • The crude 3-(2-diisopropylaminoethyl)thiazolidine-2,4-dione can be used in the next step without further purification.

Quantitative Data:

Reactant 1Reactant 2BaseSolventTime (h)Yield (%)Reference
Thiazolidine-2,4-dioneThis compound hydrochlorideK₂CO₃Acetone4~71*[3]

*Yield reported for the subsequent Knoevenagel condensation product.

Protocol 2: O-Alkylation of Phenol (B47542) (Williamson Ether Synthesis)

This protocol provides a general procedure for the synthesis of aryl diisopropylaminoethyl ethers via the Williamson ether synthesis.[1][5][6]

Reaction Scheme:

Materials:

  • Substituted Phenol (1.0 eq)

  • This compound hydrochloride (1.1-1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5-2.0 eq)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

  • Deionized Water

  • Extraction Solvent (e.g., Ethyl Acetate)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted phenol in the anhydrous solvent.

  • Add the base (e.g., K₂CO₃) and stir the mixture at room temperature for 30-60 minutes to form the phenoxide. If using NaH, add it portion-wise at 0 °C.

  • Add this compound hydrochloride to the reaction mixture.

  • Heat the mixture to 80-100 °C and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench with deionized water.

  • Extract the aqueous layer with the organic solvent (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Representative Quantitative Data:

Phenol DerivativeBaseSolventTemperature (°C)Time (h)Yield (%)
4-MethylphenolK₂CO₃DMF804-675-85
4-ChlorophenolNaHTHF65 (reflux)6-870-80
2-NaphtholK₂CO₃Acetonitrile80 (reflux)5-780-90

(Note: The above data are representative examples and may vary based on specific reaction conditions and substrates.)

Protocol 3: S-Alkylation of Thiophenol

This protocol outlines the synthesis of an aryl diisopropylaminoethyl sulfide.[7]

Reaction Scheme:

Materials:

  • Thiophenol derivative (1.0 eq)

  • This compound hydrochloride (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Ethanol (EtOH)

  • Thiourea (optional, for in situ thiol generation)

Procedure:

  • To a solution of the thiophenol derivative in anhydrous ethanol, add anhydrous potassium carbonate.

  • Add this compound hydrochloride to the mixture.

  • Heat the reaction mixture to reflux for 5-7 hours, monitoring by TLC.

  • After cooling to room temperature, filter the inorganic salts and wash with ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography if necessary.

Representative Quantitative Data:

Thiol DerivativeBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolK₂CO₃EtOH78 (reflux)680-90
4-MethylthiophenolK₂CO₃EtOH78 (reflux)685-95
4-ChlorothiophenolK₂CO₃EtOH78 (reflux)775-85

(Note: The above data are representative examples and may vary based on specific reaction conditions and substrates.)

Role in Modulating Signaling Pathways

The diisopropylaminoethyl moiety has been identified as a key feature in several small molecule inhibitors of critical cellular signaling pathways implicated in cancer, such as the PI3K/Akt and Raf/MEK/ERK pathways.[3][8] The basic nitrogen of the diisopropylaminoethyl group can participate in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, contributing to the inhibitor's potency and selectivity.[9]

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.[8] Thiazolidinone derivatives containing the diisopropylaminoethyl moiety have been shown to inhibit this pathway.[3]

PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (activates) Downstream_Effectors Downstream Effectors Akt->Downstream_Effectors Phosphorylates Cell_Survival Cell Survival, Growth, Proliferation Downstream_Effectors->Cell_Survival Inhibitor Diisopropylaminoethyl- containing Inhibitor Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt pathway.

Inhibition of the Raf/MEK/ERK Signaling Pathway

The Raf/MEK/ERK pathway (also known as the MAPK pathway) is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in this pathway are common in various cancers.[8]

Raf_MEK_ERK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates (activates) ERK ERK MEK->ERK Phosphorylates (activates) Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Gene_Expression Altered Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Inhibitor Diisopropylaminoethyl- containing Inhibitor Inhibitor->Raf Inhibits

Caption: Inhibition of the Raf/MEK/ERK pathway.

Conclusion

The diisopropylaminoethyl moiety is a valuable functional group in organic synthesis, offering a straightforward means to modulate the properties of molecules for a range of applications. The provided protocols for N-, O-, and S-alkylation serve as a practical guide for researchers to incorporate this versatile building block into their synthetic strategies. Furthermore, the crucial role of this moiety in the design of kinase inhibitors highlights its significance in modern drug discovery. A thorough understanding of its synthetic introduction and its influence on biological activity will continue to drive innovation in both medicinal chemistry and materials science.

References

Application Notes: 2-(Diisopropylamino)ethyl Moiety as a Ligand in Metal Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Diisopropylamino)ethyl chloride is a versatile precursor used to introduce the 2-(diisopropylamino)ethyl moiety into various molecular scaffolds. In the context of metal complex formation, the chlorinated precursor typically undergoes nucleophilic substitution to yield a bidentate N,N-donor ligand, 2-(diisopropylamino)ethylamine (also known as N,N-diisopropylethylenediamine). This ligand can then be coordinated to a variety of transition metals, including platinum, palladium, and ruthenium, to form stable complexes with potential applications in medicinal chemistry and catalysis. The bulky diisopropyl groups on one of the nitrogen atoms can influence the steric and electronic properties of the resulting metal complex, thereby modulating its reactivity, selectivity, and biological activity.

Applications in Drug Development and Medicinal Chemistry

Metal complexes featuring the 2-(diisopropylamino)ethyl ligand are of interest in the development of novel therapeutic agents, particularly in the field of oncology. Ruthenium(II) arene complexes, for instance, are a promising class of anticancer agents that can overcome some of the limitations of traditional platinum-based drugs, such as cisplatin. The inclusion of N,N-dialkylated ethylenediamine (B42938) ligands, such as 2-(diisopropylamino)ethylamine, can enhance the lipophilicity and cellular uptake of these complexes, potentially leading to improved cytotoxic activity against cancer cell lines.

Studies on related ruthenium(II) arene complexes with various N,N-donor ligands have demonstrated significant in vitro cytotoxicity against a range of human cancer cell lines, including ovarian, lung, and colon cancer lines. The mechanism of action for these types of complexes is often multifactorial, involving interactions with DNA and the induction of apoptosis. The specific stereochemistry and steric hindrance provided by the diisopropyl groups of the 2-(diisopropylamino)ethyl ligand can influence these interactions and the overall biological profile of the complex.

Catalytic Applications

Palladium complexes bearing N,N-dialkylated ethylenediamine ligands are under investigation for their catalytic activity in a variety of organic transformations. These complexes can serve as catalysts in cross-coupling reactions, such as hydroarylation, which are fundamental processes in the synthesis of pharmaceuticals and fine chemicals. The electronic and steric properties of the 2-(diisopropylamino)ethyl ligand can impact the stability and reactivity of the palladium catalyst, influencing reaction rates and product selectivity. While specific catalytic data for palladium complexes of 2-(diisopropylamino)ethylamine are not extensively documented in publicly available literature, the general principles of palladium catalysis with bidentate nitrogen ligands suggest their potential utility in this area.

Quantitative Data Summary

The following tables summarize representative quantitative data for metal complexes analogous to those that would be formed with a 2-(diisopropylamino)ethyl ligand. This data is provided to illustrate the potential activity of such complexes.

Table 1: In Vitro Cytotoxicity of Representative Ruthenium(II) Arene Complexes

Complex TypeCancer Cell LineIC50 (µM)Reference
[RuCl(ethylenediamine)(η⁶-biphenyl)]⁺Human Ovarian (A2780)> 50[1]
Ruthenium(II) arene with N,N-donor ligandHuman Lung Carcinoma (A549)2.7 ± 0.2[1]
Ruthenium(II) arene with N,N-donor ligandHuman Ovarian Carcinoma (A2780)6.5 ± 0.6[1]
Cisplatin (reference)Human Lung Carcinoma (A549)3.8 ± 0.6[1]
Cisplatin (reference)Human Ovarian Carcinoma (A2780)2.6 ± 0.3[1]

Table 2: Physicochemical Properties of this compound Hydrochloride

PropertyValue
CAS Number4261-68-1
Molecular FormulaC₈H₁₉Cl₂N
Molecular Weight200.15 g/mol
AppearanceWhite to off-white crystalline powder
Melting Point131-134 °C
pH (10 g/L in H₂O at 20 °C)4.0 - 4.5

Experimental Protocols

The following are representative protocols for the synthesis and characterization of metal complexes with a 2-(diisopropylamino)ethyl ligand, based on established methods for similar N,N-dialkylethylenediamine complexes.

Protocol 1: Synthesis of a Representative Platinum(II) Complex with 2-(Diisopropylamino)ethylamine

This protocol describes a general method for the synthesis of a dichloroplatinum(II) complex with 2-(diisopropylamino)ethylamine.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • 2-(Diisopropylamino)ethylamine

  • Deionized water

  • Ethanol

  • 0.1 M Hydrochloric acid

Procedure:

  • Dissolve K₂[PtCl₄] in a minimal amount of deionized water.

  • In a separate flask, dissolve an equimolar amount of 2-(diisopropylamino)ethylamine in deionized water.

  • Slowly add the ligand solution to the stirring solution of K₂[PtCl₄] at room temperature.

  • A precipitate is expected to form. Continue stirring the reaction mixture for 24 hours at room temperature to ensure complete reaction.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water, followed by a small amount of cold ethanol.

  • Dry the product under vacuum to yield the platinum(II) complex.

Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl and isopropyl protons of the coordinated ligand.

  • IR Spectroscopy: The infrared spectrum should display characteristic N-H and C-H stretching and bending vibrations. Coordination to the platinum center may cause shifts in these bands compared to the free ligand.

  • Elemental Analysis: To confirm the stoichiometry of the complex.

Protocol 2: Evaluation of In Vitro Cytotoxicity using the MTT Assay

This protocol outlines a general procedure for assessing the anticancer activity of a synthesized metal complex against a cancer cell line.

Materials:

  • Synthesized metal complex

  • Human cancer cell line (e.g., A549 lung carcinoma)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare a stock solution of the metal complex in DMSO and make serial dilutions in the complete culture medium.

  • Remove the old medium from the cells and add the different concentrations of the complex solution to the wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After incubation, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the complex that inhibits 50% of cell growth).

Visualizations

experimental_workflow Experimental Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Start Materials: K2[PtCl4] & 2-(Diisopropylamino)ethylamine react Reaction in Aqueous Solution start->react precipitate Precipitate Formation react->precipitate filter_wash Filtration & Washing precipitate->filter_wash dry Drying filter_wash->dry product [PtCl2(ligand)] Complex dry->product treatment Treatment with Complex product->treatment cell_culture Cancer Cell Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis result Cytotoxicity Profile data_analysis->result

Caption: Workflow for synthesis and cytotoxic evaluation.

signaling_pathway Hypothesized Apoptotic Pathway Ru_complex Ruthenium Complex Cell_membrane Cell Membrane Ru_complex->Cell_membrane Cellular_uptake Cellular Uptake Cell_membrane->Cellular_uptake DNA_interaction Interaction with Nuclear DNA Cellular_uptake->DNA_interaction DNA_damage DNA Damage DNA_interaction->DNA_damage p53 p53 Activation DNA_damage->p53 Bax Bax (Pro-apoptotic) p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized mechanism of apoptosis induction.

References

Application Notes and Protocols for Reactions Involving 2-(Diisopropylamino)ethyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental use of 2-(Diisopropylamino)ethyl chloride, a versatile building block in organic synthesis. The information is intended to guide researchers in the safe and effective use of this reagent in various chemical transformations.

Overview and Safety Precautions

This compound, commonly available as its hydrochloride salt (CAS RN: 4261-68-1), is a key intermediate for introducing the diisopropylaminoethyl moiety into molecules.[1] This functional group is present in a range of biologically active compounds. The compound is a white to off-white crystalline solid and is hygroscopic, meaning it readily absorbs moisture from the air.[1][2]

Critical Safety Information: this compound hydrochloride is classified as highly toxic and corrosive. It is fatal if inhaled or in contact with skin, and toxic if swallowed.[1][3] It causes severe skin burns and eye damage.[1] All handling must be conducted in a chemical fume hood with appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[4][5][6] In case of exposure, immediate medical attention is required.[3][4][5][6]

General Properties and Storage

A summary of the key physical and chemical properties of this compound hydrochloride is provided in the table below.

PropertyValueReference
CAS Number 4261-68-1[1][5][7]
Molecular Formula C₈H₁₈ClN·HCl[1]
Molecular Weight 200.15 g/mol [1][7]
Appearance White to almost white powder or crystals[1]
Melting Point 131-135 °C[1][7]
pH 4.0-4.5 (10 g/L in H₂O at 20 °C)[7][8]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly sealed and protect from moisture.[5][6] Recommended storage is in a cool, dark place (<15°C) under an inert atmosphere.[1][6]

Experimental Protocols

This compound is primarily used as an alkylating agent in nucleophilic substitution reactions to form more complex molecules.[1][9] Below are detailed protocols for common applications.

Protocol 1: O-Alkylation of a Phenol (B47542) (Williamson Ether Synthesis)

This protocol describes the synthesis of an aryl ether by reacting a phenol with this compound. This is a common step in the preparation of various pharmaceutical compounds.[10][11]

Reaction Scheme:

Ar-OH + Cl-CH₂CH₂-N(i-Pr)₂·HCl + Base → Ar-O-CH₂CH₂-N(i-Pr)₂

Materials:

  • Substituted Phenol

  • This compound hydrochloride

  • Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Ethyl Acetate

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Experimental Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the substituted phenol (1.0 equivalent) and anhydrous DMF.

  • Deprotonation: Add anhydrous potassium carbonate (2.5-3.0 equivalents) to the solution. Note: An extra equivalent of base is needed to neutralize the HCl from the hydrochloride salt. If using sodium hydride (a stronger base), add it portion-wise at 0 °C. Stir the mixture at room temperature for 30-60 minutes to form the phenoxide.[11]

  • Alkylation: Add this compound hydrochloride (1.1-1.2 equivalents) to the reaction mixture.[11]

  • Reaction: Heat the mixture to a temperature between 80 °C and 130 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 5 hours.[11]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[11]

  • Purification:

    • Filter off the drying agent.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product using column chromatography on silica (B1680970) gel or by distillation under reduced pressure to obtain the desired O-alkylated product.[11]

Quantitative Data for O-Alkylation:

ParameterValue/Condition
Phenol 1.0 eq
This compound hydrochloride 1.1 - 1.2 eq[11]
Base (K₂CO₃) 2.5 - 3.0 eq
Solvent Anhydrous DMF or Acetonitrile
Reaction Temperature 80 - 130 °C[11]
Reaction Time 2 - 5 hours[11]
Protocol 2: Synthesis of a Nitrogen Mustard Analog

Nitrogen mustards are bifunctional alkylating agents used in chemotherapy.[12] this compound can be used to synthesize analogs of these compounds. This protocol is a general representation of the synthesis of a nitrogen mustard precursor from diethanolamine (B148213), which is then chlorinated.

Reaction Scheme:

  • R-X + HN(CH₂CH₂OH)₂ → R-N(CH₂CH₂OH)₂

  • R-N(CH₂CH₂OH)₂ + SOCl₂ → R-N(CH₂CH₂Cl)₂

This generalized scheme can be adapted where the diethanolamine moiety is reacted with a substrate, and then chlorinated. A similar chlorination step is used in the synthesis of flavonoid nitrogen mustard derivatives.[13]

Materials:

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the diethanolamine derivative (1.0 equivalent) in dichloromethane.

  • Chlorination: Add thionyl chloride (8.0 equivalents) to the solution.[13]

  • Reaction: Heat the reaction mixture to reflux for 48 hours.[13]

  • Work-up:

    • Remove the solvent by rotary evaporation.

    • Dry the residue.[13]

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of methanol and dichloromethane (e.g., 1:100 v/v) as the eluent to yield the final nitrogen mustard derivative.[13]

Quantitative Data for Nitrogen Mustard Synthesis (Chlorination Step):

ParameterValue/ConditionReference
Diethanolamine Derivative 1.0 eq
**Thionyl Chloride (SOCl₂) **8.0 eq[13]
Solvent Dichloromethane (CH₂Cl₂)[13]
Reaction Condition Reflux[13]
Reaction Time 48 hours[13]

Visualized Workflows and Pathways

To better illustrate the experimental process, the following diagrams outline the logical flow of a typical synthesis using this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Materials (Phenol, Base, Solvent) setup Reaction Setup (Inert Atmosphere) start->setup reagent 2-(Diisopropylamino)ethyl chloride hydrochloride alkylation Alkylation Reaction (Heating) reagent->alkylation deprotonation Deprotonation (Formation of Nucleophile) setup->deprotonation Add Base deprotonation->alkylation Add Alkylating Agent monitoring Reaction Monitoring (TLC) alkylation->monitoring quench Quenching monitoring->quench Reaction Complete extraction Extraction quench->extraction drying Drying extraction->drying purification Purification (Chromatography/Distillation) drying->purification product Final Product purification->product

Caption: General workflow for an O-alkylation reaction.

The following diagram illustrates the key chemical transformation in the synthesis of a nitrogen mustard, focusing on the chlorination step.

G start Diethanolamine Derivative [R-N(CH₂CH₂OH)₂] reaction Chlorination Reaction (Reflux) start->reaction reagent Thionyl Chloride (SOCl₂) reagent->reaction product Nitrogen Mustard Analog [R-N(CH₂CH₂Cl)₂] reaction->product

Caption: Key transformation in nitrogen mustard synthesis.

References

Application Notes: 2-(Diisopropylamino)ethyl Chloride in Agrochemical Intermediate Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Diisopropylamino)ethyl chloride, and its more stable hydrochloride salt, is a versatile synthetic building block used extensively in organic synthesis.[1] Its primary function is to introduce the diisopropylaminoethyl moiety [-CH₂CH₂N(i-Pr)₂] into target molecules through alkylation reactions.[1] In the agrochemical industry, this reagent is particularly valuable for synthesizing intermediates used in the production of certain pesticides, herbicides, and fungicides.[1][2] The presence of two bulky isopropyl groups on the nitrogen atom creates significant steric hindrance, which can be strategically leveraged to control reaction selectivity and kinetics, making it a key component in the development of complex, biologically active compounds.[1]

Core Applications in Agrochemical Synthesis

The principal application of this compound in the agrochemical sector is in the synthesis of organophosphorus compounds, which include potent insecticides.[1] It also serves as a versatile alkylating agent for nitrogen, oxygen, and sulfur nucleophiles, enabling the synthesis of a wide range of agrochemical scaffolds.

1. Synthesis of Organophosphorus Insecticides A significant use of this compound is in the production of phosphonothiolates, a class of organophosphorus compounds that act as powerful cholinesterase inhibitors.[1] The synthesis involves a nucleophilic substitution reaction where a suitable phosphorus-containing acid, such as a methylphosphonothioic acid derivative, displaces the chloride from this compound.[1] This reaction forms the critical P-S-C bond characteristic of these insecticides.

G R1 Phosphorus-containing Acid (e.g., Methylphosphonothioic acid derivative) Base Base (e.g., K₂CO₃, NaH) R1->Base Deprotonation Product Organophosphorus Intermediate (Phosphonothiolate) R1->Product Nucleophilic Substitution R2 This compound [Cl-CH₂CH₂N(i-Pr)₂] R2->Product Nucleophilic Substitution Solvent Solvent (e.g., THF, Toluene)

Caption: Synthesis pathway for organophosphorus insecticide intermediates.

2. Alkylation of Heterocycles The diisopropylaminoethyl group can be introduced into various heterocyclic systems, which are common scaffolds in modern herbicides and fungicides. This modification can alter the molecule's solubility, lipophilicity, and binding affinity to its biological target, thereby enhancing its efficacy. The reaction typically involves the N-alkylation of a heterocyclic amine with this compound in the presence of a base.

Experimental Protocols

Protocol 1: General Synthesis of an S-[2-(Diisopropylamino)ethyl] Phosphonothioate Intermediate

This protocol describes a representative procedure for the synthesis of an organophosphorus intermediate via nucleophilic substitution.

Materials:

  • A suitable methylphosphonothioic acid derivative (1.0 eq)

  • This compound hydrochloride (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.2-1.5 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile, or Toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Charge the flask with the methylphosphonothioic acid derivative and the anhydrous solvent under an inert atmosphere.

  • Add the base (e.g., K₂CO₃) to the suspension and stir for 30 minutes at room temperature to form the corresponding salt.

  • In a separate flask, neutralize the this compound hydrochloride with a suitable base to obtain the free amine, or add the hydrochloride salt directly to the reaction mixture if the base used is sufficient for both deprotonation and neutralization.

  • Add the this compound to the reaction mixture.

  • Heat the mixture to reflux (temperature will depend on the solvent used) for 4-12 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

G Setup 1. Reaction Setup (Dry flask, N₂ atmosphere) Reagents 2. Add Reactants (Phosphorus acid, Solvent, Base) Setup->Reagents AlkylatingAgent 3. Add Alkylating Agent (this compound) Reagents->AlkylatingAgent Reaction 4. Heat to Reflux (4-12 hours) AlkylatingAgent->Reaction Monitor 5. Monitor Progress (TLC / GC) Reaction->Monitor Monitor->Reaction Incomplete Workup 6. Workup (Cool, Filter salts) Monitor->Workup Complete Purify 7. Purification (Distillation / Chromatography) Workup->Purify Product Final Intermediate Purify->Product

References

Application Notes and Protocols for the Synthesis of Anticholinergic Drugs Utilizing a 2-(Diisopropylamino)ethyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticholinergic drugs are a class of pharmaceuticals that act by inhibiting the physiological action of acetylcholine (B1216132), a neurotransmitter. These drugs target muscarinic acetylcholine receptors, leading to a variety of therapeutic effects, including the relaxation of smooth muscles and a reduction in secretions. This document provides a detailed protocol for the synthesis of a prominent anticholinergic agent, Propantheline (B1209224) Bromide, which incorporates the 2-(diisopropylamino)ethyl functional group. This key structural motif is crucial for the drug's interaction with its biological target. The protocols described herein are intended for research and development purposes.

Synthesis of Propantheline Bromide: An Overview

The synthesis of Propantheline Bromide is a multi-step process that begins with the preparation of a key intermediate, xanthene-9-carboxylic acid, from xanthone (B1684191). This intermediate is then esterified with 2-(diisopropylamino)ethanol (B145969). The final step involves the quaternization of the resulting amino ester to yield the active pharmaceutical ingredient.

Experimental Protocols

Stage 1: Synthesis of Xanthene-9-carboxylic Acid from Xanthone

This stage involves the reduction of xanthone to xanthene, followed by cyanidation and subsequent hydrolysis to yield xanthene-9-carboxylic acid.[1]

Step 1a: Reduction of Xanthone to Xanthene

A common method for this reduction is the Huang-Minlon reduction.[1]

  • Materials: Xanthone, hydrazine (B178648) hydrate, potassium hydroxide (B78521), ethylene (B1197577) glycol, dichloromethane.

  • Procedure:

    • In a suitable reaction vessel, prepare a mixture of xanthone, hydrazine hydrate, and potassium hydroxide in ethylene glycol.

    • Heat the reaction mixture to reflux to facilitate the reduction of the carbonyl group of xanthone.

    • After the reaction is complete, cool the mixture and pour it into water.

    • Extract the product with dichloromethane.

    • Combine the organic extracts, wash, dry, and evaporate the solvent to yield crude xanthene.

    • The crude product can be further purified by recrystallization.

Step 1b: Cyanidation and Hydrolysis

  • Materials: Xanthene, sodium cyanide, 30% sodium hydroxide solution, butyl acetate, hydrochloric acid.

  • Procedure:

    • The xanthene obtained from the previous step is subjected to a cyanidation reaction using sodium cyanide to form the corresponding prussiate.[2]

    • The resulting cyanide is then hydrolyzed with a 30% sodium hydroxide solution to yield the sodium salt of xanthene-9-carboxylic acid.[1][2]

    • The aqueous solution of the sodium salt is then acidified with hydrochloric acid.

    • The product is extracted with butyl acetate.

    • The organic layer is concentrated to obtain xanthene-9-carboxylic acid.[1][2]

Stage 2: Esterification of Xanthene-9-carboxylic Acid with 2-(Diisopropylamino)ethanol

In this stage, the prepared xanthene-9-carboxylic acid is esterified with 2-(diisopropylamino)ethanol to form 2-(diisopropylamino)ethyl xanthene-9-carboxylate.[1]

  • Materials: Xanthene-9-carboxylic acid, 2-(diisopropylamino)ethanol, xylene or toluene.

  • Procedure:

    • Prepare a mixture of xanthene-9-carboxylic acid and 2-(diisopropylamino)ethanol in a suitable solvent such as xylene or toluene.

    • Heat the reactants at 137-140 °C for 10 hours, with periodic removal of water to drive the reaction towards the ester product.[1]

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude ester.

    • The crude product can be purified by distillation under reduced pressure or column chromatography.

Stage 3: Quaternization to Propantheline Bromide

The final step is the quaternization of the tertiary amine of the ester intermediate with methyl bromide to yield propantheline bromide.[1]

  • Materials: 2-(diisopropylamino)ethyl xanthene-9-carboxylate, methyl bromide, acetone (B3395972) or acetonitrile.

  • Procedure:

    • Dissolve the 2-(diisopropylamino)ethyl xanthene-9-carboxylate in a suitable solvent like acetone or acetonitrile.

    • Treat the solution with an excess of methyl bromide in a sealed pressure reactor.

    • Heat the reaction mixture to a temperature of 70-85 °C, allowing the pressure to build up to 0.7-0.9 MPa, and maintain for approximately 6 hours.[1]

    • After the reaction is complete, recover the excess methyl bromide.

    • The crude propantheline bromide is then purified by recrystallization from a suitable solvent system, such as a mixture of ethanol (B145695) and acetone, to yield the final product as white or nearly white crystals.[1]

Quantitative Data Summary
ParameterValueReference
Stage 2: Esterification
Reaction Temperature137-140 °C[1]
Reaction Time10 hours[1]
Stage 3: Quaternization
Reaction Temperature70-85 °C[1]
Reaction Pressure0.7-0.9 MPa[1]
Reaction Time~6 hours[1]
Final Product: Propantheline Bromide
Molecular Weight448.4 g/mol [2]
Melting Point152-162 °C[3]
SolubilityVery soluble in water and chloroform; practically insoluble in ether.[1][3]

Mechanism of Action and Signaling Pathway

Anticholinergic drugs, such as Propantheline Bromide, function as competitive antagonists of muscarinic acetylcholine receptors (mAChRs).[2] By blocking the binding of acetylcholine, these drugs inhibit the actions of the parasympathetic nervous system.

Muscarinic receptors are G-protein coupled receptors. M1, M3, and M5 receptors couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins. The antagonism of the M1 and M3 receptors is particularly relevant for the therapeutic effects of many anticholinergic drugs.

Upon acetylcholine binding, M1 and M3 receptors activate phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade leads to various cellular responses, including smooth muscle contraction and glandular secretion. Propantheline Bromide prevents the initiation of this cascade by blocking the initial binding of acetylcholine.

Visualizations

Synthesis_Workflow Xanthone Xanthone Reduction Reduction (Huang-Minlon) Xanthone->Reduction Xanthene Xanthene Reduction->Xanthene Cyanidation Cyanidation Xanthene->Cyanidation Hydrolysis Hydrolysis Cyanidation->Hydrolysis Xanthene_acid Xanthene-9-carboxylic Acid Hydrolysis->Xanthene_acid Esterification Esterification Xanthene_acid->Esterification Diisopropylaminoethanol 2-(Diisopropylamino)ethanol Diisopropylaminoethanol->Esterification Amino_ester 2-(Diisopropylamino)ethyl xanthene-9-carboxylate Esterification->Amino_ester Quaternization Quaternization Amino_ester->Quaternization Methyl_bromide Methyl Bromide Methyl_bromide->Quaternization Propantheline_bromide Propantheline Bromide Quaternization->Propantheline_bromide

Caption: Synthetic pathway for Propantheline Bromide.

Anticholinergic_Signaling_Pathway cluster_cell Cell Membrane ACh Acetylcholine mAChR Muscarinic Receptor (M1/M3) ACh->mAChR Binds Propantheline Propantheline Bromide Propantheline->mAChR Blocks Gq11 Gq/11 Protein mAChR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response Mediates PKC->Response Mediates

Caption: Anticholinergic drug mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: N-Alkylation with 2-(Diisopropylamino)ethyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 2-(Diisopropylamino)ethyl chloride for N-alkylation reactions. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound primarily used for in organic synthesis?

A1: this compound is a versatile alkylating agent employed to introduce the diisopropylaminoethyl moiety [-CH₂CH₂N(i-Pr)₂] onto a variety of nucleophiles. This is a common strategy in the synthesis of pharmaceuticals, particularly antihistamines, and other biologically active compounds. The bulky diisopropylamino group can be advantageous for achieving controlled reactivity and, in some cases, selective monoalkylation.

Q2: What is the most common mechanism for N-alkylation with this compound?

A2: The N-alkylation reaction with this compound typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the nucleophilic amine attacks the carbon atom bearing the chlorine, displacing the chloride leaving group. The reaction rate is dependent on the concentration of both the amine and the alkylating agent.

Q3: Why is my N-alkylation reaction with this compound resulting in a low yield?

A3: Low yields in N-alkylation reactions can stem from several factors. Common causes include an insufficiently strong base to deprotonate the amine substrate, suboptimal reaction temperature, or an inappropriate solvent. Steric hindrance, both on the amine substrate and the alkylating agent, can also significantly impact the reaction rate. In the case of primary amines, over-alkylation to form tertiary amines or even quaternary ammonium (B1175870) salts can be a significant side reaction that reduces the yield of the desired secondary amine.

Q4: How can I minimize the formation of over-alkylation byproducts?

A4: To suppress the formation of tertiary amines and quaternary ammonium salts when alkylating primary amines, several strategies can be employed. Using a large excess of the primary amine can statistically favor the alkylation of the starting material over the more nucleophilic secondary amine product. Additionally, carefully controlling the reaction conditions, such as using a lower temperature and slow, dropwise addition of the alkylating agent, can improve selectivity. The choice of a suitable base and solvent system is also critical in favoring mono-alkylation.

Q5: What are the recommended bases and solvents for this reaction?

A5: The choice of base and solvent is crucial for a successful N-alkylation. For selective mono-alkylation of primary amines, cesium bases like cesium hydroxide (B78521) or cesium carbonate in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) have been shown to be effective. For general N-alkylation of primary and secondary amines, non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) in solvents like acetonitrile (B52724) or DMF are commonly used. The use of potassium carbonate is also a viable option.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Conversion Insufficiently strong baseUse a stronger base such as cesium hydroxide, cesium carbonate, or a non-nucleophilic organic base like DIPEA. Ensure the base is anhydrous if the reaction is sensitive to moisture.
Low reaction temperatureGradually increase the reaction temperature. For less reactive amines, refluxing in a suitable solvent may be necessary. Monitor for side product formation at higher temperatures.
Poor solubility of reactantsChoose a solvent that dissolves both the amine substrate and the base. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices.
Formation of Multiple Products (Over-alkylation) Secondary amine product is more nucleophilicUse a large excess of the primary amine (2-5 equivalents). Add the this compound slowly and at a lower temperature to maintain a low concentration of the alkylating agent.
Inappropriate baseConsider using a sterically hindered base that is less likely to participate in side reactions. Cesium bases have been reported to promote selective mono-alkylation.[1]
Reaction Stalls Formation of amine hydrochloride saltIf not using the hydrochloride salt of the alkylating agent, the generated HCl can protonate the starting amine, rendering it non-nucleophilic. Ensure at least one equivalent of base is present to neutralize this acid. If using the hydrochloride salt of this compound, an additional equivalent of base is required.
Deactivation of the alkylating agentThis compound can be sensitive to moisture and elevated temperatures. Ensure it is handled under anhydrous conditions and stored properly.
Difficult Purification Presence of unreacted starting materials and byproductsOptimize the reaction conditions to drive the reaction to completion and minimize side products. Consider using a different workup procedure or an alternative purification method like column chromatography on silica (B1680970) gel.

Data Presentation

Table 1: Conditions for Selective Mono-N-Alkylation of Primary Amines with Alkyl Halides [1]

Primary Amine Alkyl Halide Base (equiv.) Solvent Time (h) Yield (%)
BenzylamineBenzyl bromideCsOH·H₂O (1.5)DMSO1.592
CyclohexylamineBenzyl bromideCs₂CO₃ (1.5)DMF385
AnilineBenzyl bromideCsOH·H₂O (1.5)DMSO288
n-Butylaminen-Butyl iodideCs₂CO₃ (1.5)DMF578

Experimental Protocols

General Protocol for N-Alkylation of a Secondary Amine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Secondary Amine

  • This compound hydrochloride

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Standard workup and purification reagents

Procedure:

  • To a solution of the secondary amine (1.0 eq.) in an anhydrous solvent (DMF or Acetonitrile), add the non-nucleophilic base (2.5 eq. to react with the substrate and neutralize the hydrochloride salt of the alkylating agent).

  • Add this compound hydrochloride (1.1 eq.) to the solution.

  • Stir the mixture at a suitable temperature (ranging from room temperature to 100 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation.

Protocol for Ammonolysis of this compound hydrochloride

This protocol describes the synthesis of N,N-diisopropylethylenediamine.[2]

Materials:

Procedure:

  • In an autoclave, combine this compound hydrochloride and the solvent (weight ratio of 1:2 to 1:5).

  • Add liquid ammonia (molar ratio of 1:5 to 1:15 relative to the alkylating agent).

  • Seal the autoclave and heat the reaction mixture to 80-120 °C. The system pressure will be between 2-6 MPa.

  • Maintain the reaction at this temperature for 2-6 hours.

  • After cooling and venting the autoclave, the resulting product, N,N-diisopropylethylenediamine, can be isolated. The reported yield for this reaction is up to 91%.[2]

Visualizations

N-Alkylation Reaction Pathway (SN2 Mechanism)

G S_N2 Mechanism for N-Alkylation cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Amine R₂NH TS [R₂NH···CH₂(Cl)CH₂N(iPr)₂]‡ Amine->TS Nucleophilic Attack Alkyl_Halide Cl-CH₂CH₂-N(iPr)₂ Alkyl_Halide->TS Product R₂N⁺H-CH₂CH₂-N(iPr)₂ TS->Product Chloride Cl⁻ TS->Chloride Leaving Group Departure

Caption: SN2 mechanism for the N-alkylation of an amine.

Experimental Workflow for N-Alkylation

G General Experimental Workflow Start Start Dissolve_Amine Dissolve Amine and Base in Anhydrous Solvent Start->Dissolve_Amine Add_Alkylating_Agent Add 2-(Diisopropylamino)ethyl chloride hydrochloride Dissolve_Amine->Add_Alkylating_Agent React Stir at Appropriate Temperature Add_Alkylating_Agent->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Aqueous Workup (Quench and Extract) Monitor->Workup Complete Purify Purification (Chromatography/Distillation) Workup->Purify End End Purify->End G Troubleshooting Low Yield Start Low Yield? Check_Conversion Low Conversion? Start->Check_Conversion Yes Multiple_Products Multiple Products? Check_Conversion->Multiple_Products No Increase_Temp Increase Temperature Check_Conversion->Increase_Temp Yes Excess_Amine Use Excess Amine Multiple_Products->Excess_Amine Yes Stronger_Base Use Stronger Base Increase_Temp->Stronger_Base Still Low Change_Solvent Change Solvent Stronger_Base->Change_Solvent Still Low Slow_Addition Slow Alkyl Halide Addition Excess_Amine->Slow_Addition

References

Technical Support Center: Purification of Products from 2-(Diisopropylamino)ethyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from 2-(diisopropylamino)ethyl chloride reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when purifying products from reactions with this compound?

The primary challenge stems from the basic nature of the tertiary amine products. Standard silica (B1680970) gel chromatography can be problematic due to strong acid-base interactions between the basic amine and the acidic silanol (B1196071) groups on the silica surface.[1][2][3] This can lead to several issues, including:

  • Peak Tailing/Streaking: Broad, asymmetrical peaks that are difficult to resolve.[1][2]

  • Irreversible Adsorption: The product may bind strongly to the column, resulting in low recovery.

  • Compound Degradation: The acidic nature of silica gel can degrade sensitive molecules.[2]

Q2: My tertiary amine product is streaking badly on a standard silica gel TLC plate. What does this indicate and how can I fix it?

This is a classic sign of strong interaction between your basic compound and the acidic silica gel.[1][2] To get a better separation on TLC and to translate this to a column, you can:

  • Add a Basic Modifier: Prepare your developing chamber with an eluent that contains a small amount of a competing base, such as 0.5-2% triethylamine (B128534) (TEA) or a 1-10% solution of ammonia (B1221849) in methanol, which is then used as the polar component of your mobile phase.[2] This will neutralize the acidic sites on the silica, leading to more symmetrical spots.

  • Use Specialized TLC Plates: Consider using TLC plates with a different stationary phase, such as alumina (B75360) or amine-functionalized silica, which are more compatible with basic compounds.

Q3: Can I use acid-base extraction to purify my product?

Yes, acid-base extraction is a highly effective and recommended first step for purifying tertiary amine products.[1] This technique separates your basic product from neutral or acidic impurities by leveraging its ability to form a water-soluble salt. The general principle involves:

  • Dissolving the crude reaction mixture in an organic solvent.

  • Extracting with an aqueous acid (e.g., dilute HCl) to protonate the amine, which then moves to the aqueous layer as a salt.[4][5]

  • Separating the layers to remove neutral and acidic impurities that remain in the organic phase.

  • Basifying the aqueous layer (e.g., with NaOH) to regenerate the free amine.

  • Extracting the free amine back into an organic solvent.

Q4: What are some common byproducts in this compound reactions?

Common side reactions can lead to various impurities. For instance, in alkylation reactions, over-alkylation can occur.[6] In syntheses of more complex molecules like Darifenacin, which involves related chemistry, potential impurities can include byproducts from the hydrolysis of other functional groups (e.g., nitriles to amides or carboxylic acids) or other degradation products.

Troubleshooting Guides

Issue 1: Poor Separation and Recovery in Column Chromatography

Problem: Your product is streaking, showing poor separation, or you are experiencing low recovery from a standard silica gel column.

dot

start Poor Peak Shape in Normal-Phase Chromatography q1 Have you tried adding a basic modifier (e.g., TEA, NH3)? start->q1 sol1 Add 0.1-2% Triethylamine (TEA) or use an ammonia-saturated solvent in the mobile phase. q1->sol1 No q2 Did the peak shape improve? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Consider using an alternative stationary phase. q2->sol2 No sol3 Problem Resolved q2->sol3 Yes a2_yes Yes a2_no No alt_phases Use Amine-Functionalized Silica or Basic Alumina. sol2->alt_phases rev_phase Consider Reversed-Phase Chromatography. sol2->rev_phase crude Crude Reaction Mixture extraction Acid-Base Extraction crude->extraction neutral_impurities Neutral/Acidic Impurities (Organic Layer) extraction->neutral_impurities aqueous_salt Aqueous Layer (Protonated Amine Salt) extraction->aqueous_salt basify Basify & Re-extract aqueous_salt->basify partially_pure Partially Purified Free Amine basify->partially_pure chromatography Column Chromatography (with basic modifier or on basic stationary phase) partially_pure->chromatography recrystallization Recrystallization (as salt) partially_pure->recrystallization pure_product Pure Product chromatography->pure_product recrystallization->pure_product

References

Technical Support Center: Managing the Exothermic Reaction of 2-(Diisopropylamino)ethyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(diisopropylamino)ethyl chloride, particularly in managing its exothermic reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and related reactions, with a focus on controlling the exothermic nature of the process.

Issue 1: Rapid, Uncontrolled Temperature Increase During Reagent Addition

  • Question: I am adding 2-(diisopropylamino)ethanol (B145969) to thionyl chloride, and the reaction temperature is rising too quickly, even with an ice bath. What should I do?

  • Answer: An uncontrolled temperature increase is a sign of a runaway reaction and must be addressed immediately.

    • Stop Reagent Addition: Immediately cease the addition of the 2-(diisopropylamino)ethanol.

    • Increase Cooling: If possible and safe to do so, add more ice and a salt (e.g., NaCl) to the cooling bath to lower its temperature.[1]

    • Ensure Vigorous Stirring: Inadequate stirring can lead to localized hot spots. Ensure the stirring is vigorous enough to maintain a homogenous mixture and efficient heat transfer to the cooling bath.

    • Dilution: If the reaction is in a solvent, having a pre-chilled solvent ready to add can help to absorb some of the excess heat. This should be done with extreme caution as it may affect your reaction concentration.

    • Emergency Quenching (Last Resort): If the temperature continues to rise uncontrollably, quenching the reaction may be necessary. This is a hazardous operation and should only be performed by experienced personnel with appropriate safety measures in place. A pre-prepared, cold, and inert quenching agent should be added slowly.

Issue 2: Delayed Exotherm After Initial Reagent Addition

  • Question: I've added a portion of my 2-(diisopropylamino)ethanol, and the temperature did not rise as expected. Now, it is suddenly increasing rapidly. What is happening?

  • Answer: This indicates an induction period, where the reaction is slow to start, followed by a rapid acceleration. This can be very dangerous due to the accumulation of unreacted reagents.

    • Immediate Cessation of Addition: Do not add any more of the amino alcohol.

    • Maintain Cooling and Stirring: Keep the cooling bath and vigorous stirring active to manage the heat being generated.

    • Monitor Closely: Watch the temperature carefully. If it exceeds the desired range, be prepared to implement emergency cooling measures as described in Issue 1.

    • Future Prevention: For subsequent reactions, consider adding a small amount of the product from a previous successful batch (a "seed") to initiate the reaction smoothly or increasing the initial temperature slightly to overcome any activation energy barrier before proceeding with the slow, controlled addition.

Issue 3: Reaction Mixture Solidifying or Becoming Too Viscous for Effective Stirring

  • Question: My reaction mixture is becoming a thick slurry, and the stirring is no longer effective. I am concerned about heat transfer. What should I do?

  • Answer: Poor mixing due to solidification can lead to dangerous hot spots.

    • Solvent Addition: If your reaction protocol allows, the addition of a pre-chilled, dry, and inert solvent can help to improve the fluidity of the mixture and restore effective stirring.

    • Mechanical Stirring: If you are using a magnetic stir bar and it is no longer effective, switching to an overhead mechanical stirrer may be necessary for future experiments of this scale.

    • Controlled Warming (with caution): In some cases, a slight and carefully controlled increase in temperature might improve solubility. However, this must be done with extreme caution to avoid triggering a runaway reaction. It is generally safer to add more solvent.

Frequently Asked Questions (FAQs)

Q1: What makes the reaction between 2-(diisopropylamino)ethanol and thionyl chloride so exothermic?

A1: The reaction is a nucleophilic substitution where the hydroxyl group of the amino alcohol is replaced by a chloride from thionyl chloride. This process involves the formation of strong S=O and H-Cl bonds, which releases a significant amount of energy as heat. The reaction also generates gaseous byproducts (SO₂ and HCl), which can increase the pressure within the reaction vessel if not properly vented.[2]

Q2: What are the key parameters to control to prevent a runaway reaction?

A2: The critical parameters to control are:

  • Rate of Addition: The limiting reagent (typically the amino alcohol) should be added slowly and in a controlled manner to allow the cooling system to dissipate the generated heat effectively.

  • Temperature: The reaction should be maintained at a low temperature, typically between 0 and 5°C, using an efficient cooling bath.[3]

  • Stirring: Vigorous and constant stirring is essential to ensure even temperature distribution and prevent the formation of localized hot spots.

  • Concentration: Running the reaction at a suitable dilution in an inert solvent can help to moderate the temperature increase.

Q3: How should I quench the reaction and handle the excess thionyl chloride safely?

A3: Quenching excess thionyl chloride is also a highly exothermic process and must be done with care.

  • Cooling: The quenching solution (e.g., water, a dilute basic solution, or an alcohol) should be pre-chilled in an ice bath.[3]

  • Slow Addition: The reaction mixture containing the excess thionyl chloride should be added slowly and dropwise to the vigorously stirred quenching solution. Never add the quenching agent directly to the reaction mixture.

  • Ventilation: The quenching process will release SO₂ and HCl gases, so it must be performed in a well-ventilated fume hood.

  • Neutralization: If a basic solution (like sodium bicarbonate) is used for quenching, ensure that enough is used to neutralize all the acidic byproducts.[3][4]

Q4: What are the signs of a potential thermal runaway?

A4: Be vigilant for the following signs:

  • A rapid and accelerating increase in the internal temperature of the reaction.

  • A sudden increase in the rate of gas evolution.

  • A noticeable change in the color or viscosity of the reaction mixture that accompanies a temperature spike.

  • Boiling of the solvent, even when the external bath is at a low temperature.

Q5: Can I scale up this reaction? What precautions should I take?

A5: Scaling up an exothermic reaction carries significant risks and should be done with extreme caution.

  • Incremental Scale-Up: Do not increase the scale of the reaction by more than a factor of two or three at a time.

  • Heat Transfer: Be aware that the surface-area-to-volume ratio decreases as the scale increases, making heat dissipation less efficient. A more robust cooling system may be required.

  • Re-optimization: You may need to re-optimize parameters such as the rate of addition and stirring speed for the larger scale.

  • Safety Review: Conduct a thorough safety review before any scale-up, considering the potential worst-case scenarios and having appropriate emergency procedures in place.

Data Presentation

Table 1: Key Parameters for Managing the Exothermic Synthesis of this compound Hydrochloride

ParameterRecommended ConditionRationale
Reactant Addition Slow, dropwise addition of 2-(diisopropylamino)ethanol to thionyl chlorideTo control the rate of heat generation.[5]
Reaction Temperature 0 - 10°C during additionTo minimize the risk of a runaway reaction.[6]
Cooling Method Ice-salt bath or a cryocoolerTo provide efficient and consistent cooling.[7]
Stirring Vigorous mechanical or magnetic stirringTo ensure homogenous mixing and prevent localized hot spots.
Solvent Anhydrous, inert solvent (e.g., dichloromethane)To help moderate the reaction and control viscosity.[8][9]
Atmosphere Inert (e.g., Nitrogen or Argon)To prevent side reactions with atmospheric moisture.
Quenching Slow addition of the reaction mixture to a cold quenching agent (e.g., ice-water or cold aqueous NaHCO₃)To safely neutralize excess reactive reagents in a controlled manner.[3][4]

Experimental Protocols

Detailed Method for the Synthesis of this compound Hydrochloride with Exotherm Control

Disclaimer: This protocol is for informational purposes only and should be adapted and performed by qualified personnel with appropriate safety precautions in a suitable chemical laboratory.

Materials and Equipment:

  • 2-(diisopropylamino)ethanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Absolute ethanol (B145695)

  • Round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a drying tube

  • Ice-salt bath

  • Thermometer

  • Büchner funnel and filter flask

Procedure:

  • Setup: In a well-ventilated fume hood, equip a round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer to monitor the internal temperature. Attach a reflux condenser with a drying tube to the flask.

  • Initial Cooling: Place the flask in an ice-salt bath and cool to between 0 and -10°C.

  • Charge Thionyl Chloride: Carefully add thionyl chloride to the cooled reaction flask.

  • Prepare Amino Alcohol Solution: In the dropping funnel, prepare a solution of 2-(diisopropylamino)ethanol in anhydrous dichloromethane.

  • Controlled Addition: Begin vigorous stirring of the thionyl chloride and start the slow, dropwise addition of the 2-(diisopropylamino)ethanol solution. Maintain the internal reaction temperature between 0 and 10°C throughout the addition.[6] This is a critical step for controlling the exotherm.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at low temperature for a designated period, monitoring for any delayed exotherm.

  • Warming and Reflux: Once the initial exotherm has subsided and the reaction is stable, the cooling bath can be removed, and the mixture may be allowed to warm to room temperature and then heated to reflux for a specified time to ensure the reaction goes to completion.[9]

  • Workup and Quenching: After cooling the reaction mixture, excess thionyl chloride can be removed by distillation or by carefully and slowly adding the reaction mixture to a pre-chilled quenching solution, such as absolute ethanol or a saturated sodium bicarbonate solution, with vigorous stirring.[5]

  • Isolation: The product, this compound hydrochloride, can then be isolated by crystallization, filtration, and drying.

Mandatory Visualization

Exothermic_Reaction_Workflow Workflow for Safe Management of Exothermic Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep_reagents Prepare Reagents (Dry Solvents, etc.) setup_glassware Assemble Dry Glassware (Flask, Condenser, Dropping Funnel) prep_reagents->setup_glassware prep_cooling Prepare Cooling Bath (Ice/Salt, -10 to 0°C) setup_glassware->prep_cooling charge_socl2 Charge Thionyl Chloride to Reaction Flask prep_cooling->charge_socl2 cool_socl2 Cool Thionyl Chloride to 0°C charge_socl2->cool_socl2 add_amine Slowly Add Amino Alcohol Solution Dropwise cool_socl2->add_amine monitor_temp Monitor Internal Temperature (Maintain 0-10°C) add_amine->monitor_temp monitor_temp->add_amine Control Addition Rate complete_reaction Stir and Complete Reaction (May involve warming/reflux) monitor_temp->complete_reaction cool_mixture Cool Reaction Mixture complete_reaction->cool_mixture quench Quench Excess Reagent (Slowly add to cold quencher) cool_mixture->quench isolate Isolate Product (Crystallization, Filtration) quench->isolate Troubleshooting_Exotherm Troubleshooting an Unexpected Temperature Increase action_node action_node stop_node stop_node ok_node ok_node start Temperature Rises Unexpectedly is_adding Are you adding reagent? start->is_adding stop_addition STOP ADDITION IMMEDIATELY is_adding->stop_addition Yes enhance_cooling Enhance Cooling (e.g., add salt to ice bath) is_adding->enhance_cooling No stop_addition->enhance_cooling is_controlled Is temperature now controlled? is_controlled2 Is temperature controlled? is_controlled->is_controlled2 No continue_monitoring Continue Monitoring and Proceed Cautiously is_controlled->continue_monitoring Yes enhance_cooling->is_controlled emergency_quench Consider Emergency Quenching (Last Resort) is_controlled2->emergency_quench No is_controlled2->continue_monitoring Yes review_procedure Review Procedure Before Restarting emergency_quench->review_procedure continue_monitoring->ok_node Proceed

References

Preventing quaternization of 2-(Diisopropylamino)ethyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the unwanted quaternization of 2-(Diisopropylamino)ethyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a versatile organic compound used as a building block in chemical synthesis.[1] It is primarily used to introduce the diisopropylaminoethyl group [-CH₂CH₂N(i-Pr)₂] into various molecules through alkylation reactions.[1] This moiety is a common feature in many biologically active molecules and is crucial for developing new pharmaceutical compounds and molecular probes.[1]

Q2: What is quaternization in the context of this compound?

A2: Quaternization refers to the intramolecular cyclization of the this compound free base. The tertiary amine nitrogen atom attacks the carbon atom bearing the chlorine, displacing the chloride and forming a strained, three-membered ring called an aziridinium (B1262131) ion. This quaternary ammonium (B1175870) salt is a highly reactive and often undesirable byproduct that can complicate subsequent reactions.

Q3: Why is the compound supplied as a hydrochloride salt?

A3: The compound is commercially available as this compound hydrochloride (CAS No: 4261-68-1).[1][2] In this salt form, the nitrogen atom is protonated, which prevents it from acting as a nucleophile and initiating the intramolecular cyclization. This makes the hydrochloride salt significantly more stable for storage and handling compared to its free base form.[2][3]

Q4: How should I properly store this compound hydrochloride?

A4: It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from moisture.[2][3][4] The compound is hygroscopic (absorbs moisture from the air).[3] Recommended storage temperatures are generally between 2-30°C. Avoid storing it near incompatible substances such as strong acids, strong bases, and strong oxidizing agents.[2]

Q5: When do I need to generate the free base?

A5: The free base is required for reactions where the tertiary amine needs to act as a nucleophile or a base. Since the free base is unstable and prone to quaternization, it should be generated immediately before use or created in situ (within the reaction mixture).

Troubleshooting Guide

Q1: My reaction yield is low and I suspect reagent degradation. How can I confirm if quaternization has occurred?

A1: You can use analytical techniques like Nuclear Magnetic Resonance (¹H NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) to detect the presence of the cyclized aziridinium salt or other degradation products.

  • ¹H NMR Spectroscopy: Quaternization leads to a change in the chemical environment of the ethyl protons. You can monitor the reaction by observing the disappearance of the signals corresponding to the starting material and the appearance of new signals corresponding to the aziridinium ion.[5][6]

  • GC-MS: This technique is well-suited for analyzing the volatile free base and identifying reaction byproducts.[7][8] The formation of the quaternary salt, which is non-volatile, would be indicated by the disappearance of the free base peak over time.

Q2: I generated the free base and stored it in a solvent for a short period, but my reaction still failed. What went wrong?

A2: Even short-term storage of the free base can lead to significant quaternization, especially under unfavorable conditions. The rate of this side reaction is influenced by solvent, temperature, and concentration. Polar solvents can promote the formation of the charged aziridinium ion, and higher temperatures will accelerate the reaction rate. For best results, the free base should be used immediately after generation.

Q3: Can I reverse the quaternization reaction?

A3: No, the formation of the aziridinium ion is generally considered irreversible under typical synthetic conditions. The ring can be opened by nucleophiles, but this will lead to different products, not the original this compound. Prevention is the only effective strategy.

Data Presentation

Factors Influencing Quaternization Rate
FactorEffect on Quaternization RateRecommended Condition to Minimize QuaternizationRationale
Form Free Base cyclizes; HCl Salt is stableUse the hydrochloride salt for storage and handling.[2][3]Protonation of the amine nitrogen in the HCl salt prevents it from acting as an internal nucleophile.
Temperature Rate increases with temperatureGenerate free base and conduct reactions at low temperatures (e.g., 0 °C to RT).The rate of most chemical reactions, including this intramolecular SN2 reaction, decreases at lower temperatures.[5]
Solvent Polar solvents can accelerate the reactionUse non-polar, aprotic solvents (e.g., hexane, toluene, dichloromethane).Non-polar solvents disfavor the formation of the charged aziridinium intermediate.
Time The longer the free base exists, the more it cyclizesGenerate the free base in situ or use it immediately after preparation.Minimizes the time available for the unwanted side reaction to occur.
pH High pH (basic conditions) deprotonates the HCl salt, forming the reactive free baseMaintain acidic or neutral pH until the free base is needed. The HCl salt in water has a pH of 4.0-4.5.[9]The amine must be in its neutral, free base form to initiate cyclization.
Moisture Presence of water can facilitate ion formationUse anhydrous solvents and inert atmosphere (e.g., Nitrogen, Argon).[1]The starting hydrochloride salt is hygroscopic and moisture should be avoided.[2]

Experimental Protocols

Protocol 1: Safe Handling and Storage of this compound Hydrochloride

  • Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood.[2][10] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]

  • Dispensing: Use a spatula to handle the solid material. Avoid creating dust.[10]

  • Storage: After dispensing, securely seal the container cap. Store the container in a cool, dry, and well-ventilated area away from incompatible materials.[2][3] Ensure the storage location is protected from moisture.[2]

Protocol 2: Generation of this compound Free Base for Immediate Use

This protocol should be performed immediately prior to the intended reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Setup: In a two-neck round-bottom flask equipped with a magnetic stir bar, dissolve this compound hydrochloride (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).

  • Cooling: Cool the flask to 0 °C using an ice bath.

  • Neutralization: Slowly add a slight excess (1.1 eq) of a suitable anhydrous base (e.g., triethylamine) to the stirring solution. Alternatively, for extraction, a biphasic system can be used: dissolve the salt in water, add an organic solvent (e.g., diethyl ether), cool to 0°C, and add cold aqueous NaOH (e.g., 1M) until the aqueous layer is basic.

  • Confirmation (Optional): Monitor the neutralization by checking the pH of a quenched aqueous aliquot.

  • Work-up (for extractive method): Separate the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature.

  • Immediate Use: The resulting free base (as a solution or crude oil) should be used immediately in the subsequent reaction without delay.

Protocol 3: Monitoring Quaternization using ¹H NMR Spectroscopy

  • Sample Preparation: Prepare a solution of freshly generated this compound free base in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Initial Spectrum: Acquire a ¹H NMR spectrum immediately after preparation. Identify the characteristic peaks for the protons on the ethyl chain (-CH₂-Cl and -CH₂-N).

  • Time-Course Monitoring: Leave the NMR tube at a specific temperature (e.g., room temperature) and acquire subsequent spectra at regular time intervals (e.g., every 30 minutes).

  • Data Analysis: Observe the gradual decrease in the intensity of the starting material's signals and the appearance and increase of new signals corresponding to the formation of the aziridinium salt. The degree of quaternization can be quantified by integrating the respective peaks.[5][11]

Visualizations

Caption: Mechanism of intramolecular quaternization.

Experimental_Workflow start Start: Need to use This compound storage Store HCl salt form in cool, dry place start->storage decision Is the free base required for the reaction? storage->decision use_salt Use HCl salt directly in reaction decision->use_salt No generate_base Generate free base from HCl salt at low temp decision->generate_base Yes end Reaction Complete use_salt->end use_immediately Use free base IMMEDIATELY in subsequent reaction generate_base->use_immediately use_immediately->end

Caption: Decision workflow for handling the reagent.

Factors_Logic cluster_prevent Factors Preventing Quaternization FreeBase Free Base Form Quaternization Quaternization (Aziridinium Formation) FreeBase->Quaternization HighTemp High Temperature HighTemp->Quaternization PolarSolvent Polar Solvents PolarSolvent->Quaternization LongTime Increased Time LongTime->Quaternization HCl_Salt Use of HCl Salt LowTemp Low Temperature NonPolarSolvent Non-Polar Solvents InSitu In Situ / Immediate Use Anhydrous Anhydrous Conditions

Caption: Factors that promote vs. prevent quaternization.

References

Technical Support Center: Optimizing Alkylation with 2-(Diisopropylamino)ethyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing the reaction temperature and other conditions during alkylation reactions using 2-(Diisopropylamino)ethyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in synthesis?

This compound is a versatile alkylating agent used to introduce the diisopropylaminoethyl group [-CH₂CH₂N(i-Pr)₂] onto various nucleophilic substrates.[1] This moiety is a common structural feature in many pharmaceutical compounds, particularly antihistamines. The compound is often supplied as a more stable hydrochloride salt, which requires neutralization during the reaction.[2]

Q2: How does the structure of this compound affect its reactivity?

The two bulky isopropyl groups on the nitrogen atom create significant steric hindrance.[1] This steric congestion can be advantageous for achieving controlled reactivity and selective monoalkylation. However, it can also slow down the reaction rate compared to less hindered analogues like 2-(dimethylamino)ethyl chloride.[1] The reaction can proceed through an N,N-diisopropylaziridinium ion intermediate, which is then attacked by the nucleophile.[1]

Q3: What are the critical parameters to consider when optimizing the reaction temperature?

Optimizing the reaction temperature involves balancing reaction rate and selectivity. Key considerations include:

  • Reaction Rate: Higher temperatures generally increase the reaction rate, which is beneficial given the steric hindrance of the alkylating agent.[3]

  • Side Reactions: Elevated temperatures can promote side reactions such as elimination (especially with secondary or tertiary alkyl halides) or degradation of reagents.[4][5]

  • Nucleophile Stability: The stability of your nucleophile (e.g., phenoxide, amine) at the reaction temperature must be considered.

  • Solvent Choice: The boiling point of your chosen solvent will set the upper limit for the reaction temperature under standard pressure. Polar aprotic solvents like DMF or acetonitrile (B52724) are often effective for this type of SN2 reaction.[3][6]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My alkylation reaction is showing very low conversion to the desired product. What are the potential causes and how can I fix this?

A: Low conversion can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Cause Suggested Solution
Insufficiently Strong Base The chosen base may not be strong enough to fully deprotonate your nucleophile (e.g., phenol, amine, or amide).[7] Solution: Switch to a stronger base. For phenols, NaH or K₂CO₃ are common.[8] For less nucleophilic amides, a very strong base like NaH or LDA might be necessary.[4][9]
Low Reaction Temperature The activation energy for the reaction may not be overcome at the current temperature, especially given the steric bulk.[3] Solution: Gradually increase the reaction temperature in increments (e.g., 10-20 °C) while monitoring the reaction by TLC or LC-MS for product formation and potential side products.[3]
Poor Reagent Purity / Wet Conditions Alkylating agents and strong bases can be sensitive to moisture. Water can quench the base and the deprotonated nucleophile.[10][11] Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[12]
Steric Hindrance If your nucleophile is also sterically hindered, the reaction rate can be significantly reduced.[9][12] Solution: Besides increasing the temperature, you may need to allow for significantly longer reaction times. Monitoring the reaction over an extended period (24-48 hours) is crucial.[4]
Issue 2: Formation of Multiple Products or Side Reactions

Q: My reaction is producing significant byproducts along with the desired alkylated product. How can I improve selectivity?

A: The formation of multiple products is a common challenge in alkylation reactions.

| Side Reaction | Possible Cause | Suggested Solution | | :--- | :--- | | Over-alkylation | If the mono-alkylated product is more nucleophilic than the starting material (common with primary amines), it can react again.[5][6] | Solution: Use a stoichiometric amount of the alkylating agent or a slight excess of the starting nucleophile. Add the this compound slowly or portion-wise to keep its instantaneous concentration low.[5] Lowering the reaction temperature can also improve selectivity by reducing the rate of the second alkylation.[5] | | O- vs. N-Alkylation | For substrates with both oxygen and nitrogen nucleophiles (e.g., amino-phenols), a mixture of products can form. | Solution: The choice of solvent and base can influence selectivity. Polar aprotic solvents generally favor N-alkylation.[4] The "hardness" or "softness" of the cation from the base can also play a role; softer cations like cesium may favor N-alkylation.[5] | | Elimination (E2 Reaction) | The deprotonated nucleophile can act as a base, causing elimination of HCl from the alkylating agent to form an alkene, especially at higher temperatures.[4][5] | Solution: Use the minimum necessary amount of base. Avoid excessively high temperatures if elimination is observed. A milder base and lower reaction temperature can disfavor elimination.[4] |

Data Presentation

Table 1: Illustrative Effect of Temperature on Alkylation Yield and Purity

The following table provides a conceptual summary of how reaction temperature can influence the outcome of an alkylation reaction with this compound. Actual results will vary based on the specific nucleophile, solvent, and base used.

Reaction Temperature (°C)Reaction Time (h)Yield of Desired Product (%)Purity (%)Observations
25 (Room Temp.)24~15>98Very slow conversion; mostly unreacted starting material.[13]
5018~65>95Moderate reaction rate with good selectivity.[14]
808~8590Faster reaction rate, but minor impurity formation (e.g., elimination byproduct) is observed.[8]
1104~8080Reaction is fast, but yield is compromised by the formation of significant side products.[15]

Experimental Protocols

General Protocol for N-Alkylation of a Secondary Amine

This protocol is a general guideline and requires optimization for specific substrates.

Materials:

  • Secondary Amine (1.0 eq.)

  • This compound hydrochloride (1.1 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)[6]

  • Anhydrous Acetonitrile or DMF

  • Standard workup and purification reagents

Procedure:

  • Setup: Assemble a flame-dried, round-bottom flask with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., nitrogen).[11]

  • Reactant Preparation: To the flask, add the secondary amine (1.0 eq.) and the base (2.5 eq.). Add enough anhydrous solvent (e.g., acetonitrile) to achieve a concentration of approximately 0.1-0.5 M.[10]

  • Addition of Alkylating Agent: Add the this compound hydrochloride (1.1 eq.) to the stirred suspension.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C).[14]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[10]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with a small amount of the solvent.[14]

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.[8]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired tertiary amine.[4]

Mandatory Visualization

Diagrams

G prep Reactant Preparation (Amine, Base, Solvent) add_alkyl Add Alkylating Agent (DIPEA-HCl) prep->add_alkyl react Heat to Target Temp (e.g., 50-80°C) add_alkyl->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Cool, Filter & Extract monitor->workup Complete purify Column Chromatography workup->purify product Pure Product purify->product

Caption: General experimental workflow for an N-alkylation reaction.

G start Low or No Yield? q_base Is the base strong enough? start->q_base a_base_no Use stronger base (e.g., NaH) q_base->a_base_no No q_temp Is the temperature high enough? q_base->q_temp Yes a_temp_no Increase temperature incrementally q_temp->a_temp_no No q_reagents Are reagents pure and anhydrous? q_temp->q_reagents Yes a_reagents_no Use dry solvents and inert atmosphere q_reagents->a_reagents_no No q_time Is reaction time sufficient? q_reagents->q_time Yes a_time_no Increase reaction time and continue monitoring q_time->a_time_no No end_node Yield Improved q_time->end_node Yes

Caption: Troubleshooting decision tree for low product yield.

References

Troubleshooting low conversion rates in reactions with 2-(Diisopropylamino)ethyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(Diisopropylamino)ethyl chloride Reactions

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving this compound and its hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: How should this compound hydrochloride be stored to ensure its reactivity?

A: Proper storage is critical. This compound hydrochloride is highly hygroscopic, meaning it readily absorbs moisture from the air.[1][2] This can lead to degradation and reduced reactivity. To maintain its integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture.[1][2][3]

Q2: How does the steric hindrance of the diisopropyl groups affect reaction kinetics?

A: The two bulky isopropyl groups create significant steric hindrance around the nitrogen atom and are in close proximity to the electrophilic carbon where substitution occurs.[4] This steric congestion can slow down the rate of nucleophilic substitution (SN2) reactions compared to less hindered alkyl halides.[4][5] The bulky groups impede the "backside attack" required for the SN2 mechanism, which can lead to lower reaction rates and require more forcing conditions (e.g., higher temperatures).[5][6]

Q3: What are the most common side reactions, and how can they be minimized?

A: The primary side reaction is E2 elimination, which competes with the desired SN2 substitution. This is more likely when using a strong, bulky base or at elevated temperatures.[7] To minimize elimination, use a strong, non-bulky nucleophile, and maintain the lowest possible reaction temperature that allows for a reasonable conversion rate. Additionally, intramolecular cyclization to form a reactive aziridinium (B1262131) ion intermediate can sometimes occur, leading to other byproducts. Careful control of reaction conditions is key to favoring the desired substitution pathway.

Q4: Which solvents are recommended for reactions with this reagent?

A: The choice of solvent is crucial for SN2 reactions. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are generally recommended.[8][9][10] These solvents effectively solvate the cation (e.g., from the base used) but do not strongly solvate the nucleophile, leaving it more "naked" and reactive.[8][10] Protic solvents, like water or alcohols, can form hydrogen bonds with the nucleophile, reducing its reactivity and should generally be avoided unless they are a reactant.[10]

Troubleshooting Guide for Low Conversion Rates

Low conversion is a common issue. The following guide, presented in a question-and-answer format, addresses specific problems you might encounter.

Problem 1: The reaction has stalled, with significant starting material remaining.

Q: I've run my reaction overnight, but TLC/GC-MS analysis shows a large amount of unreacted starting material. What could be the cause?

A: This is a frequent problem that can stem from several sources, including reagent quality, reaction conditions, or the nature of your nucleophile.

  • Possible Cause 1: Reagent Inactivity due to Moisture this compound hydrochloride is hygroscopic.[1][2] Absorbed water can quench bases and interfere with the reaction.

    • Solution: Ensure the reagent has been stored properly in a desiccator. If moisture contamination is suspected, dry the reagent under a high vacuum before use. Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Possible Cause 2: Sub-optimal Reaction Conditions The steric hindrance of the reagent often requires more forcing conditions than for simple primary alkyl halides.[4]

    • Solution: Gradually increase the reaction temperature. Many alkylations with this reagent are run at elevated temperatures, sometimes between 80 °C and 130 °C.[9] Also, confirm you are using an appropriate polar aprotic solvent like anhydrous DMF or DMSO to maximize nucleophile reactivity.[8][9]

  • Possible Cause 3: Insufficiently Reactive Nucleophile For the SN2 reaction to proceed, the nucleophile must be strong enough to attack the sterically hindered electrophilic carbon.[6] If your nucleophile is generated in situ (e.g., deprotonating an alcohol to form an alkoxide), incomplete deprotonation will result in low conversion.

    • Solution: If using a base to generate your nucleophile, ensure you use a sufficiently strong base and an adequate number of equivalents. For example, when alkylating a phenol (B47542), a base like K₂CO₃ is often used.[9] For less acidic alcohols, a stronger base like sodium hydride (NaH) may be necessary. If using the hydrochloride salt of the reagent, an extra equivalent of base is required to neutralize the HCl.[9]

The following workflow can help diagnose the root cause of an incomplete reaction.

G start Low Conversion Rate reagent Check Reagent Quality start->reagent conditions Evaluate Reaction Conditions start->conditions nucleophile Assess Nucleophile start->nucleophile reagent_sol Is it dry and stored properly? - Handle under inert gas. - Dry under vacuum if needed. reagent->reagent_sol conditions_sol Are temp & solvent optimal? - Increase temperature incrementally. - Use polar aprotic solvent (DMF, DMSO). conditions->conditions_sol nucleophile_sol Is it strong enough? - Use stronger base for deprotonation. - Add extra equivalent of base for HCl salt. nucleophile->nucleophile_sol

Caption: Troubleshooting workflow for low reaction conversion. (Within 100 characters)
Problem 2: The reaction is messy, with multiple unidentified side products.

Q: My reaction mixture shows the formation of several byproducts, and isolating the desired product is difficult. What is causing this?

A: The formation of multiple products often points to competing reaction pathways or reagent decomposition.

  • Possible Cause 1: E2 Elimination Instead of substituting the chloride, a base can abstract a proton from the adjacent carbon, leading to an elimination product. This is favored by strong, bulky bases and higher temperatures.[7]

    • Solution: Use the least sterically hindered base/nucleophile possible. If high temperatures are necessary for substitution, carefully monitor the reaction and consider that a mixture of products may be unavoidable, requiring purification by column chromatography.

  • Possible Cause 2: Reagent Decomposition this compound can decompose at high temperatures, producing hazardous fumes like hydrogen chloride and nitrogen oxides.[3] This decomposition can lead to a complex reaction mixture.

    • Solution: Avoid excessive heat. Determine the minimum temperature required for the reaction to proceed at an acceptable rate.

The diagram below illustrates the competition between the desired SN2 pathway and the E2 elimination side reaction.

G Reactants Reagent + Nucleophile/Base (Nu:⁻ / B:⁻) SN2_Product Desired SN2 Product Reactants->SN2_Product Substitution (Favored by strong, non-bulky Nu:⁻) E2_Product E2 Elimination Product (Side Product) Reactants->E2_Product Elimination (Favored by strong, bulky Base & high temp)

Caption: Competing SN2 (substitution) and E2 (elimination) pathways. (Within 100 characters)

Data Presentation & Experimental Protocols

Table 1: General Reaction Parameter Optimization

This table provides a starting point for optimizing a generic nucleophilic substitution reaction. Specific conditions will vary based on the substrate.

ParameterRecommendationRationale
Solvent Polar Aprotic (e.g., DMF, DMSO, Acetonitrile)Maximizes nucleophile reactivity by poorly solvating the anion.[8]
Temperature 60 - 120 °COvercomes activation energy, which can be high due to steric hindrance. Monitor for decomposition.
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with atmospheric moisture, which can deactivate reagents.[3]
Base NaH, K₂CO₃, Cs₂CO₃Choice depends on the pKa of the nucleophile precursor. Use 1 extra equivalent for the HCl salt.[9]
Concentration 0.1 - 1.0 MA higher concentration can increase the bimolecular reaction rate, but may require better heat management.
Example Protocol: O-Alkylation of a Phenol

This protocol is a generalized procedure for the alkylation of a phenolic hydroxyl group using this compound hydrochloride.

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the substituted phenol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.2 eq.), and anhydrous N,N-dimethylformamide (DMF).

  • Alkylation: Add this compound hydrochloride (1.2 eq.) to the stirring suspension.

  • Heating: Heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or GC-MS until the starting phenol is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into cold water and extract three times with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure O-alkylated product.

References

Impact of moisture on 2-(Diisopropylamino)ethyl chloride hydrochloride stability

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(Diisopropylamino)ethyl chloride hydrochloride, with a particular focus on the impact of moisture.

Frequently Asked Questions (FAQs)

Q1: What is the appearance of this compound hydrochloride and what should I do if it looks different?

A1: this compound hydrochloride is typically a white to off-white or light beige crystalline powder.[1] If you observe significant discoloration (e.g., yellowing or browning), clumping, or a liquid-like appearance, it may indicate degradation or excessive moisture absorption. In such cases, it is advisable to assess the purity of the material before use.

Q2: Is this compound hydrochloride sensitive to moisture?

A2: Yes, this compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] Exposure to humid air can lead to physical changes, such as caking, and may initiate chemical degradation through hydrolysis. Therefore, it is crucial to handle and store the compound in a dry environment.

Q3: What are the recommended storage conditions for this compound hydrochloride?

A3: To maintain its stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture.[1] For long-term storage, consider using a desiccator or a dry box.

Q4: Can I store a solution of this compound hydrochloride?

A4: While this compound hydrochloride is soluble in water, aqueous solutions are susceptible to hydrolysis, especially under neutral or alkaline conditions. If you need to prepare a solution, it is best to do so immediately before use. For short-term storage of solutions, use an anhydrous solvent and store under an inert atmosphere (e.g., nitrogen or argon) at a low temperature. The stability of the solution will depend on the solvent and storage conditions, and should be verified for your specific application.

Q5: What are the potential degradation products if the compound is exposed to moisture?

A5: The primary degradation pathway upon exposure to moisture is hydrolysis. This reaction would likely lead to the formation of 2-(diisopropylamino)ethanol (B145969) and hydrochloric acid. The presence of these impurities could affect the outcome of your experiments.

Troubleshooting Guides

Issue 1: The powder has formed hard clumps or a solid mass.

Question Answer/Suggestion
Why has my powder solidified? This is a common issue with hygroscopic materials and is likely due to the absorption of atmospheric moisture. This can happen if the container was not sealed tightly or was opened frequently in a humid environment.
Can I still use the caked material? The material may have undergone some hydrolysis. It is crucial to test the purity of the material before use. If the purity is acceptable for your application, you can gently break up the clumps with a clean, dry spatula in a low-humidity environment (e.g., a glove box).
How can I prevent this from happening in the future? Always store the compound in a tightly sealed container with a good quality cap. For added protection, store the container inside a desiccator with a suitable desiccant. Minimize the time the container is open to the atmosphere. When handling, do so in a dry environment.

Issue 2: I am observing unexpected side products in my reaction.

Question Answer/Suggestion
Could the quality of my this compound hydrochloride be the issue? Yes, if the starting material has degraded due to moisture exposure, the resulting impurities, such as 2-(diisopropylamino)ethanol, could participate in side reactions.
How can I check for degradation? You can use a stability-indicating analytical method, such as HPLC, to check the purity of your starting material. You should see a primary peak for the intact compound and potentially smaller peaks for impurities.
What should I do if I suspect my starting material is degraded? It is recommended to use a fresh, unopened batch of the compound. If that is not possible, you may consider purifying the material, although this can be challenging. Always verify the purity of a new or suspect batch before use in a critical experiment.

Issue 3: My analytical results (e.g., HPLC purity) are inconsistent between samples.

Question Answer/Suggestion
What could be causing this variability? Inconsistent handling of this hygroscopic compound can lead to varying levels of moisture absorption and degradation between aliquots. Weighing the material in an open lab with fluctuating humidity can be a significant source of error.[2]
How can I improve the consistency of my analytical sample preparation? Handle the solid material in a controlled environment, such as a glove box or a balance enclosure with low humidity. Work quickly to minimize exposure to air. Use a consistent procedure for sample preparation.
Should I dry the material before weighing? Drying the material under vacuum may remove absorbed water, but it could also potentially cause degradation if the temperature is too high. If you choose to dry the material, the conditions should be carefully controlled and the purity of the dried material should be confirmed. A better approach is to prevent moisture uptake in the first place through proper storage and handling.

Data Presentation

Table 1: Summary of Physicochemical Properties and Stability of this compound hydrochloride

PropertyValue/InformationPotential Impact of Moisture
Appearance White to off-white/light beige crystalline powder[1]Caking, clumping, discoloration (yellowing), deliquescence (becoming liquid)
Hygroscopicity Hygroscopic (readily absorbs moisture)[1]Increased water content, initiation of chemical degradation
Solubility Soluble in water[1]Facilitates hydrolysis in aqueous solutions
Chemical Stability Stable under recommended storage conditions (cool, dry, sealed)[1]Prone to hydrolysis, leading to the formation of 2-(diisopropylamino)ethanol and HCl
Incompatibilities Strong acids, strong bases, strong oxidizing agents, moisture[1]May lead to vigorous reactions or accelerated degradation

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol provides a general procedure for determining the water content in a hygroscopic solid like this compound hydrochloride.

  • Instrumentation: Use a calibrated Karl Fischer titrator (volumetric or coulometric). Coulometric is preferred for very low water content.

  • Reagents:

    • Anhydrous methanol (B129727) or a specialized Karl Fischer solvent.

    • Karl Fischer titrant (e.g., Hydranal™-Composite 5).

    • For strongly basic amines, a buffering agent like benzoic or salicylic (B10762653) acid may be added to the solvent to prevent pH-related side reactions.[3]

  • Procedure:

    • Prepare the titrator according to the manufacturer's instructions. The titration vessel must be dry.

    • Add the appropriate amount of anhydrous solvent to the titration vessel and titrate to a stable, dry endpoint to neutralize any residual water in the solvent.

    • In a low-humidity environment (e.g., a glove box), accurately weigh approximately 0.1-0.5 g of this compound hydrochloride into a dry weighing boat.

    • Quickly transfer the sample to the titration vessel.

    • Start the titration and record the volume of titrant required to reach the endpoint.

    • Calculate the water content (in %) using the following formula: % H₂O = (Volume of titrant (mL) × Titer (mg/mL)) / (Sample weight (mg)) × 100

  • Titer Determination: The titer of the Karl Fischer reagent should be determined regularly using a certified water standard or disodium (B8443419) tartrate dihydrate.

Protocol 2: General Procedure for a Stability-Indicating HPLC Method

This protocol outlines the steps to develop a stability-indicating HPLC method to assess the purity of this compound hydrochloride and detect potential degradation products.[4][5]

  • Forced Degradation Study:

    • Subject the compound to stress conditions to intentionally generate degradation products. This is crucial for ensuring the analytical method can separate the intact drug from its degradants.[6]

    • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80 °C for several hours.

    • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80 °C for several hours.

    • Oxidation: Treat the compound with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Heat the solid compound at a temperature below its melting point for an extended period.

    • Photostability: Expose the compound to light according to ICH Q1B guidelines.[7]

  • HPLC Method Development:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase:

      • A gradient elution is often necessary to separate polar degradation products from the less polar parent compound.

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.

      • Mobile Phase B: Acetonitrile or methanol.

      • Start with a gradient of 5% B to 95% B over 20-30 minutes.

    • Detection: UV detection at a wavelength where the parent compound and potential degradants have good absorbance (e.g., 210-220 nm).

    • Sample Preparation: Dissolve the compound in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

  • Method Validation:

    • Analyze the stressed samples to ensure that all degradation product peaks are well-resolved from the main peak of this compound hydrochloride.

    • The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

G Troubleshooting Workflow for a Hygroscopic Compound start Start: Experiment with This compound HCl issue Encounter Issue? (e.g., caking, poor results) start->issue check_storage Review Storage Conditions: - Tightly sealed? - Dry environment? issue->check_storage Yes proceed Proceed with Experiment (with improved handling) issue->proceed No check_handling Review Handling Procedure: - Minimized air exposure? - Used in a dry atmosphere? check_storage->check_handling test_purity Assess Material Purity: - HPLC analysis - Water content (Karl Fischer) check_handling->test_purity decision Purity Acceptable? test_purity->decision decision->proceed Yes new_material Use Fresh Material decision->new_material No

Caption: Troubleshooting workflow for a hygroscopic compound.

G General Workflow for Stability Assessment start Receive/Synthesize This compound HCl initial_analysis Initial Analysis (t=0): - Appearance - Purity (HPLC) - Water Content (KF) start->initial_analysis place_on_stability Place samples in stability chambers (controlled T and RH) initial_analysis->place_on_stability pull_samples Pull samples at defined time points (e.g., 1, 3, 6 months) place_on_stability->pull_samples analyze_samples Analyze Samples: - Appearance - Purity (HPLC) - Water Content (KF) pull_samples->analyze_samples analyze_samples->pull_samples Next time point data_analysis Analyze data and determine degradation trends analyze_samples->data_analysis Final time point end Establish re-test period or shelf-life data_analysis->end G Postulated Hydrolysis Pathway reactant 2-(Diisopropylamino)ethyl chloride hydrochloride water + H₂O (Moisture) reactant->water product1 2-(Diisopropylamino)ethanol water->product1 product2 Hydrochloric Acid (HCl)

References

Choosing the right base for reactions with 2-(Diisopropylamino)ethyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reactions with 2-(Diisopropylamino)ethyl chloride

Welcome to the technical support center for choosing the right base in reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable advice for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary functions of a base in reactions with this compound hydrochloride?

A base serves two critical roles in these reactions:

  • Neutralization: this compound is often supplied as a hydrochloride salt (HCl salt). At least one equivalent of a base is required to neutralize this salt and generate the free amine form of the reagent in situ.

  • Deprotonation: The primary function of the base is to deprotonate the nucleophile (e.g., an amine, alcohol, or phenol), converting it into a more reactive nucleophilic anion (an amide, alkoxide, or phenoxide). This is essential for the subsequent nucleophilic attack on the electrophilic carbon of the ethyl chloride.

Q2: How do I select the right base for an N-alkylation reaction?

The choice of base for N-alkylation depends on the acidity (pKa) of the amine's N-H bond.

  • For primary or secondary amines (pKa of N-H typically > 30): These are relatively weak acids. A moderately strong, non-nucleophilic base is often sufficient.

    • Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices. They are effective and minimize side reactions.[1]

    • Organic amine bases such as triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA) can also be used, particularly as they can act as both the base and a solvent.

  • For amides or other less nucleophilic nitrogen compounds (pKa of N-H around 17-25): These require a much stronger base for complete deprotonation.

    • Sodium hydride (NaH) is a powerful, non-nucleophilic base suitable for this purpose. It irreversibly deprotonates the amide to form the corresponding anion.

    • Caution: Using strong bases with substrates that also contain oxygen nucleophiles can sometimes lead to competing O-alkylation.[2]

Q3: What is the best base for an O-alkylation reaction (e.g., with a phenol (B47542) or alcohol)?

Similar to N-alkylation, the choice depends on the nucleophile's acidity.

  • For phenols (pKa ~10): Phenols are significantly more acidic than alcohols. A weak inorganic base is usually sufficient to form the phenoxide anion.[3]

    • Potassium carbonate (K₂CO₃) is a widely used, effective, and economical choice for phenol alkylation.[1]

  • For aliphatic alcohols (pKa ~16-18): Alcohols are much weaker acids and require a strong base to generate the corresponding alkoxide.

    • Sodium hydride (NaH) is the standard choice for deprotonating alcohols to ensure a high concentration of the reactive alkoxide.

    • Strong bases like sodium hydroxide (B78521) (NaOH) or potassium tert-butoxide (KOtBu) can also be used, but care must be taken as they can promote elimination side reactions.[4]

Q4: What are the common side reactions related to base selection, and how can they be minimized?

The main competing side reaction in alkylations with this compound is the E2 elimination.

  • E2 Elimination: This pathway competes with the desired SN2 substitution and produces an alkene, leading to lower yields of the alkylated product. Elimination is favored by:

    • Strong, bulky bases: Bases like potassium tert-butoxide (KOtBu) are sterically hindered and are more likely to act as a base (abstracting a proton) than as a nucleophile, favoring the E2 pathway.[4][5]

    • High temperatures: Increased temperature generally favors elimination over substitution.[6]

    • Sterically hindered substrates: While this compound itself is a primary halide (less prone to E2), if the nucleophile is very bulky, it can make the SN2 attack difficult, thus favoring elimination.[4]

  • Minimization Strategies:

    • Use the weakest base necessary to deprotonate the nucleophile effectively.

    • For SN2 reactions, prefer strong but non-bulky bases (e.g., NaH, K₂CO₃) over sterically hindered ones (e.g., KOtBu).[4]

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Troubleshooting Guide

Problem: My alkylation reaction has a very low or no yield.

This is a common issue that can often be resolved by systematically checking the following potential causes.

  • Incomplete Deprotonation of the Nucleophile: The SN2 reaction rate depends on the concentration of the deprotonated nucleophile. If the base is not strong enough, the equilibrium will favor the starting materials.

    • Solution: Choose a base whose conjugate acid has a pKa at least 2-3 units higher than the pKa of the nucleophile you are trying to deprotonate. This ensures the deprotonation equilibrium lies far to the product side. Refer to the data table below.[7]

  • Presence of Moisture: Water will react with and neutralize strong bases like NaH and can also protonate the desired nucleophilic anion, rendering it inactive.

    • Solution: Ensure all glassware is thoroughly dried (oven or flame-dried). Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon), especially when using highly reactive bases like NaH.[8]

  • Incorrect Stoichiometry: If using the hydrochloride salt of this compound, an insufficient amount of base will result in incomplete neutralization and deprotonation.

    • Solution: When using the HCl salt, use at least two equivalents of the base: one to neutralize the HCl and one to deprotonate the nucleophile. An excess (e.g., 2.2 - 2.5 equivalents) is often recommended.

  • Poor Solubility: If the base or substrate is not soluble in the reaction solvent, the reaction will be slow or may not proceed at all.

    • Solution: Choose a suitable solvent. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) (ACN) are excellent for SN2 reactions as they solvate cations well, leaving the nucleophilic anion more reactive.[6] If using K₂CO₃, which has low solubility in many organic solvents, vigorous stirring and slightly elevated temperatures can help.

Data Presentation

Table 1: pKa Values of Common Bases and Their Conjugate Acids

This table provides the approximate pKa values of the conjugate acids of common bases. A base can effectively deprotonate any acid with a pKa lower than its conjugate acid's pKa.[9][10][11]

Base NameBase FormulaConjugate AcidpKa of Conjugate Acid (approx. in H₂O)Typical Use
Sodium HydrideNaHH₂~36Strong, non-nucleophilic base for alcohols, amides
Sodium AmideNaNH₂NH₃~38Very strong base
Potassium tert-ButoxideKOtBut-BuOH~18Strong, bulky base; often promotes E2
Sodium HydroxideNaOHH₂O~15.7Strong base for phenols; can promote E2
Sodium EthoxideNaOEtEtOH~16Strong base for phenols/alcohols
Triethylamine (TEA)Et₃NEt₃NH⁺~11Organic base for neutralizing acids, some deprotonations
Potassium CarbonateK₂CO₃HCO₃⁻~10.3Mild inorganic base for phenols, acidic N-H
Sodium BicarbonateNaHCO₃H₂CO₃~6.4Very weak base, typically for neutralization only

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of a Phenol

This protocol describes a typical procedure for the alkylation of a phenolic hydroxyl group using potassium carbonate.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add the substituted phenol (1.0 eq.) and anhydrous dimethylformamide (DMF).

  • Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 2.2 eq.) to the solution. Stir the mixture at room temperature for 30-60 minutes.

  • Alkylation: Add this compound hydrochloride (1.1 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography.

Protocol 2: General Procedure for N-Alkylation of a Secondary Amine

This protocol outlines a general method for the N-alkylation of a secondary amine.

  • Preparation: In a dry flask under a nitrogen atmosphere, dissolve the secondary amine (1.0 eq.) and potassium carbonate (K₂CO₃, 2.2 eq.) in anhydrous acetonitrile (ACN).

  • Alkylation: Add this compound hydrochloride (1.1 eq.) to the stirring suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C for ACN). Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Rinse the filter cake with additional ACN.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by standard methods such as column chromatography or distillation.

Visualizations

Base_Selection_Logic cluster_0 Base Selection Workflow start Identify Nucleophile q_pka What is the approximate pKa of the N-H or O-H bond? start->q_pka phenol Phenol (pKa ~10) q_pka->phenol pKa < 12 alcohol Aliphatic Alcohol (pKa ~16-18) q_pka->alcohol pKa > 15 amine Amine / Amide (pKa > 17) q_pka->amine pKa > 15 base_weak Use a weak inorganic base: - K₂CO₃ - Cs₂CO₃ phenol->base_weak base_strong Use a strong, non-nucleophilic base: - NaH - KH alcohol->base_strong amine->base_strong

Caption: Logical workflow for selecting an appropriate base.

Experimental_Workflow prep 1. Preparation - Dissolve Nucleophile - Add Base in  Anhydrous Solvent add_reagent 2. Alkylation - Add Alkyl Chloride  (Hydrochloride Salt) prep->add_reagent react 3. Reaction - Heat to appropriate temp. - Monitor via TLC/LC-MS add_reagent->react workup 4. Work-up - Quench Reaction - Aqueous Extraction react->workup purify 5. Purification - Concentrate Solvent - Column Chromatography workup->purify

Caption: A typical experimental workflow for alkylation reactions.

Competing_Pathways cluster_sn2 Desired Pathway cluster_e2 Side Reaction reactants Nucleophile (Nu⁻) + 2-(Diisopropylamino)ethyl Cl sn2_path Sₙ2 Attack reactants->sn2_path e2_path E2 Elimination reactants->e2_path sn2_product Sₙ2 Product (Alkylated Nucleophile) sn2_path->sn2_product e2_product E2 Product (Elimination) e2_path->e2_product base Strong, Bulky Base (e.g., KOtBu) base->e2_path Favors

Caption: Competing Sₙ2 (substitution) and E2 (elimination) pathways.

References

Minimizing by-product formation in 2-(Diisopropylamino)ethyl chloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-(Diisopropylamino)ethyl chloride, a key intermediate in pharmaceutical development. Our goal is to help you minimize by-product formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory method is the reaction of 2-(diisopropylamino)ethanol (B145969) with a chlorinating agent, most commonly thionyl chloride (SOCl₂). Another method involves the reaction of diisopropylamine (B44863) with 2-chloroethylamine (B1212225) hydrochloride. The former is often preferred due to the gaseous nature of its by-products, which simplifies purification.[1]

Q2: Why is the product typically isolated as a hydrochloride salt?

A2: The synthesis using thionyl chloride generates hydrogen chloride (HCl) as a by-product. The basic tertiary amine of the this compound product readily reacts with the in-situ generated HCl to form the stable hydrochloride salt. This salt is often a crystalline solid, which is advantageous for purification by recrystallization and for handling and storage due to its increased stability compared to the free base.

Q3: What are the primary by-products to be aware of during the synthesis of this compound?

A3: The main by-products include:

  • Aziridinium salt (internal salt): Formed by the intramolecular cyclization of the product. This is a significant side reaction, especially if the free base is present under neutral or basic conditions.[2]

  • Unreacted 2-(diisopropylamino)ethanol: Incomplete reaction can lead to contamination of the final product with the starting material.

  • Quaternization product: The highly reactive this compound can react with another molecule of diisopropylamine (if present) to form a quaternary ammonium (B1175870) salt.

  • Hydrolysis product: Exposure to moisture can hydrolyze the product back to 2-(diisopropylamino)ethanol.

  • Dimerization/Polymerization products: Under certain conditions, particularly elevated temperatures, intermolecular reactions can lead to the formation of dimers or polymeric materials.

Q4: What are the critical safety precautions for this synthesis?

A4: Thionyl chloride is a corrosive and moisture-sensitive reagent that reacts violently with water to release toxic sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. Therefore, it is imperative to:

  • Work in a well-ventilated fume hood.

  • Use oven-dried glassware and anhydrous reagents to prevent uncontrolled reactions and by-product formation.

  • Control the reaction temperature, especially during the addition of reagents, by using an ice bath.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Troubleshooting Guides

Issue 1: Low Yield of this compound Hydrochloride
Possible Cause Recommended Solution
Moisture Contamination Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and high-purity, dry reagents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
Incomplete Reaction Ensure the reaction is allowed to proceed for a sufficient amount of time, as indicated in established protocols. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
Suboptimal Reaction Temperature Add the 2-(diisopropylamino)ethanol to the thionyl chloride solution slowly and dropwise while maintaining a low temperature (typically 0-5 °C) using an ice bath. After the initial addition, the reaction may require warming to room temperature or gentle heating to ensure completion.
Improper Stoichiometry Use a slight excess of the chlorinating agent (e.g., 1.1 to 1.2 equivalents of thionyl chloride) to ensure complete conversion of the starting alcohol.
Issue 2: High Levels of Impurities in the Final Product
Impurity Possible Cause Recommended Solution
Aziridinium Salt The reaction mixture or the isolated product is not maintained in an acidic state.Maintain a low pH (acidic condition) during the workup and purification steps. The hydrochloride salt is less prone to cyclization.
Unreacted Starting Material Incomplete reaction due to insufficient reaction time, low temperature, or inadequate amount of chlorinating agent.Increase the reaction time, allow the reaction to warm to room temperature after the initial exothermic phase, or use a slight excess of the chlorinating agent.
Hydrolysis Product Exposure to water during the reaction or workup.Use anhydrous conditions throughout the synthesis and workup.
Dark/Tarry Appearance High reaction temperatures leading to decomposition and side reactions.Maintain strict temperature control, especially during the addition of the amino alcohol to the thionyl chloride.

Data Presentation

The following tables provide representative data on how reaction conditions can influence the yield and purity of analogous dialkylaminoethyl chloride hydrochlorides. While specific data for the diisopropylamino derivative is limited in the public domain, these trends are generally applicable.

Table 1: Effect of Temperature on Yield and Purity of a Dialkylaminoethyl Chloride Hydrochloride

Temperature (°C)Yield (%)Purity (%)
0-58598
25 (Room Temp)8895
507588

Note: Data is illustrative and based on general principles of similar reactions.

Table 2: Effect of Stoichiometry (Thionyl Chloride to Amino Alcohol Ratio) on Product Formation

Molar Ratio (SOCl₂ : R₂NCH₂CH₂OH)Product Yield (%)Unreacted Starting Material (%)
1.0 : 1.08015
1.1 : 1.092< 5
1.5 : 1.093< 2

Note: Data is illustrative and based on general principles of similar reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride

This protocol is a generalized procedure based on common laboratory practices for the synthesis of dialkylaminoethyl chlorides.

Materials:

  • 2-(Diisopropylamino)ethanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (B109758) (DCM) or chloroform

  • Anhydrous diethyl ether or ethyl acetate (B1210297) (for precipitation/washing)

  • Ice-salt bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser with a calcium chloride drying tube

  • Büchner funnel and filter flask

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.

  • In the flask, place 2-(Diisopropylamino)ethanol (1 equivalent) and dissolve it in anhydrous DCM.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add thionyl chloride (1.1 equivalents) dropwise from the dropping funnel to the cooled and stirred solution of the amino alcohol. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • The reaction progress can be monitored by TLC.

  • Once the reaction is complete, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., isopropanol (B130326) or ethanol) and allow it to cool slowly to induce crystallization.

  • Collect the white crystalline product by suction filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum.

Expected Yield: 85-95% Expected Purity: >98% (after recrystallization)

Mandatory Visualization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dry_Glassware Dry Glassware (Oven-dried) Charge_Flask Charge Flask with 2-(Diisopropylamino)ethanol and Anhydrous DCM Dry_Glassware->Charge_Flask Anhydrous_Reagents Anhydrous Reagents (DCM, SOCl2) Anhydrous_Reagents->Charge_Flask Cooling Cool to 0-5 °C (Ice Bath) Charge_Flask->Cooling SOCl2_Addition Slow Dropwise Addition of Thionyl Chloride Cooling->SOCl2_Addition Stirring_RT Stir at Room Temperature (1-2 hours) SOCl2_Addition->Stirring_RT Solvent_Removal Solvent Removal (Reduced Pressure) Stirring_RT->Solvent_Removal Recrystallization Recrystallization (e.g., Isopropanol) Solvent_Removal->Recrystallization Filtration Filtration & Washing (Anhydrous Ether) Recrystallization->Filtration Drying Drying (Under Vacuum) Filtration->Drying Final_Product Pure 2-(Diisopropylamino)ethyl Chloride Hydrochloride Drying->Final_Product Troubleshooting_Logic Start Low Yield or High Impurity Issue Check_Moisture Check for Moisture Contamination? Start->Check_Moisture Check_Temp Was Temperature Controlled (0-5 °C)? Check_Moisture->Check_Temp No Solution_Moisture Use Anhydrous Conditions & Inert Atmosphere Check_Moisture->Solution_Moisture Yes Check_Stoich Was SOCl2 Stoichiometry Correct (1.1 eq.)? Check_Temp->Check_Stoich Yes Solution_Temp Ensure Proper Cooling During Addition Check_Temp->Solution_Temp No Check_pH Was Work-up Acidic? Check_Stoich->Check_pH Yes Solution_Stoich Use Slight Excess of SOCl2 Check_Stoich->Solution_Stoich No Solution_pH Maintain Acidic pH to Prevent Cyclization Check_pH->Solution_pH No

References

Validation & Comparative

Comparative NMR Analysis of 2-(Diisopropylamino)ethyl Chloride and Potential Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-(Diisopropylamino)ethyl chloride hydrochloride, a versatile reagent in organic synthesis, alongside its potential process-related impurities. This analysis is crucial for researchers, scientists, and professionals in drug development to ensure the quality and purity of starting materials and intermediates.

Spectroscopic Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound hydrochloride and its common synthetic precursors, which may be present as impurities. The data is compiled from publicly available spectral databases and is presented to facilitate easy comparison and identification.

Table 1: ¹H NMR Data

CompoundFunctional GroupChemical Shift (δ ppm)MultiplicityIntegrationAssignment
This compound HCl Isopropyl -CH₃~1.4d12Ha
Isopropyl -CH~3.6sept2Hb
-NCH₂-~3.5t2Hc
-CH₂Cl~4.0t2Hd
NH⁺~11.5br s1He
2-(Diisopropylamino)ethanolIsopropyl -CH₃~1.03d12Hf
Isopropyl -CH~3.05sept2Hg
-NCH₂-~2.63t2Hh
-CH₂OH~3.46t2Hi
-OHvariablebr s1Hj
DiisopropylamineIsopropyl -CH₃~1.04d12Hk
Isopropyl -CH~2.91sept2Hl
-NHvariablebr s1Hm
2-Chloroethanol-CH₂Cl~3.7t2Hn
-CH₂OH~3.8t2Ho
-OHvariablebr s1Hp

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. d = doublet, t = triplet, sept = septet, br s = broad singlet.

Table 2: ¹³C NMR Data

CompoundCarbon AtomChemical Shift (δ ppm)
This compound HCl Isopropyl -CH₃~18
Isopropyl -CH~58
-NCH₂-~48
-CH₂Cl~38
2-(Diisopropylamino)ethanolIsopropyl -CH₃~20
Isopropyl -CH~49
-NCH₂-~50
-CH₂OH~59
DiisopropylamineIsopropyl -CH₃~23
Isopropyl -CH~45
2-Chloroethanol-CH₂Cl~47
-CH₂OH~63

Experimental Protocols

NMR Sample Preparation and Analysis

A standardized protocol for the acquisition of NMR spectra is critical for data reproducibility and comparison.

  • Sample Preparation:

    • Weigh approximately 10-20 mg of the sample (this compound hydrochloride or reference standard) and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Deuterium Oxide, D₂O).

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • The ¹H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

    • Key acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans.

    • The spectral width should be set to encompass the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Spectroscopy:

    • The ¹³C NMR spectra are acquired on the same spectrometer, typically at a frequency of 100 MHz or 125 MHz.

    • Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

    • A wider spectral width is used (e.g., 0-220 ppm). Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.

Visualized Workflow and Structural Assignments

To further clarify the process and aid in spectral interpretation, the following diagrams are provided.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Diisopropylamine Diisopropylamine Intermediate 2-(Diisopropylamino)ethanol Diisopropylamine->Intermediate EthyleneOxide Ethylene Oxide EthyleneOxide->Intermediate Product 2-(Diisopropylamino)ethyl Chloride Hydrochloride Intermediate->Product ThionylChloride Thionyl Chloride ThionylChloride->Product NMR_Analysis 1H and 13C NMR Analysis Product->NMR_Analysis Sample Data_Comparison Data Comparison NMR_Analysis->Data_Comparison

Caption: Synthesis and analysis workflow for this compound hydrochloride.

Caption: Structure and ¹H NMR assignments for this compound hydrochloride.

Reactivity Showdown: 2-(Diisopropylamino)ethyl chloride vs. 2-(Diethylamino)ethyl chloride in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers in Drug Development and Organic Synthesis

In the realm of pharmaceutical development and fine chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes and optimizing synthetic routes. Among the versatile reagents are the N-substituted 2-chloroethylamines, which serve as key intermediates for introducing dialkylaminoethyl moieties into a variety of molecular scaffolds. This guide provides a detailed comparison of the reactivity of two such analogs: 2-(Diisopropylamino)ethyl chloride and 2-(diethylamino)ethyl chloride, with a focus on their behavior in nucleophilic substitution reactions.

The seemingly subtle difference in the alkyl substituents on the nitrogen atom—isopropyl versus ethyl groups—gives rise to significant disparities in their reaction kinetics and, consequently, their suitability for specific synthetic applications. This comparison is supported by established principles of organic chemistry and provides a framework for a detailed experimental protocol to quantify these differences.

Executive Summary of Reactivity

The core difference in the reactivity of these two compounds lies in the steric hindrance imparted by the alkyl groups attached to the nitrogen atom. The bulkier isopropyl groups in this compound create a more sterically congested environment around the reaction center compared to the ethyl groups in 2-(diethylamino)ethyl chloride.[1] This steric impediment directly impacts the rate of nucleophilic attack, particularly in bimolecular nucleophilic substitution (SN2) reactions.

Consequently, 2-(diethylamino)ethyl chloride is significantly more reactive than this compound in SN2 reactions. The greater steric hindrance of the diisopropylamino group slows down the approach of the nucleophile to the electrophilic carbon atom.[1]

Comparative Analysis of Reaction Kinetics

ParameterThis compound2-(Diethylamino)ethyl chlorideRationale
Relative Reaction Rate SlowerFasterIncreased steric hindrance from the bulky isopropyl groups impedes the backside attack of the nucleophile required for an SN2 reaction.
Hypothetical Rate Constant (k) at 25°C (M⁻¹s⁻¹) 1.5 x 10⁻⁵8.0 x 10⁻⁴The less sterically hindered diethylamino compound allows for a more facile approach of the nucleophile.
Activation Energy (Ea) HigherLowerA more sterically hindered transition state for the diisopropylamino compound leads to a higher energy barrier for the reaction.

Reaction Mechanisms: The Role of Steric Hindrance and Neighboring Group Participation

The predominant mechanism for the nucleophilic substitution of primary alkyl halides like 2-(dialkylamino)ethyl chlorides is the SN2 pathway. This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack).

For 2-(diethylamino)ethyl chloride, an additional mechanistic feature comes into play: neighboring group participation (NGP) . The lone pair of electrons on the nitrogen atom can attack the adjacent carbon bearing the chlorine atom in an intramolecular fashion, forming a highly reactive three-membered ring intermediate known as an aziridinium (B1262131) ion.[2] This intermediate is then readily attacked by an external nucleophile, leading to a rapid overall substitution reaction.

While this NGP is also possible for this compound, the process of forming the aziridinium ion is itself subject to steric hindrance from the bulky isopropyl groups, making it a less favorable pathway compared to the diethyl analog.

Reaction_Mechanisms cluster_diisopropyl This compound cluster_diethyl 2-(Diethylamino)ethyl chloride diiso iPr₂N-CH₂-CH₂-Cl diiso_ts [Nu---CH₂(iPr₂N-CH₂-)---Cl]⁻ diiso->diiso_ts SN2 Attack (Slow) diiso_prod iPr₂N-CH₂-CH₂-Nu + Cl⁻ diiso_ts->diiso_prod diethyl Et₂N-CH₂-CH₂-Cl aziridinium Aziridinium Ion Intermediate diethyl->aziridinium NGP (Fast) diethyl_prod Et₂N-CH₂-CH₂-Nu + Cl⁻ aziridinium->diethyl_prod Nu⁻ Attack (Fast) Experimental_Workflow start Start prep Prepare 0.1 M solutions of reactants in anhydrous acetone start->prep equilibrate Equilibrate solutions at constant temperature prep->equilibrate mix Mix equimolar solutions of alkyl chloride and NaI equilibrate->mix monitor Monitor reaction by withdrawing aliquots at timed intervals mix->monitor quench Quench reaction in cold deionized water monitor->quench titrate Titrate unreacted iodide with standardized Na₂S₂O₃ quench->titrate analyze Analyze data to determine second-order rate constant (k) titrate->analyze compare Compare rate constants of the two compounds analyze->compare end End compare->end

References

Purity Analysis of 2-(Diisopropylamino)ethyl chloride hydrochloride: A Comparative Guide to Titrimetric and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for critical intermediates like 2-(Diisopropylamino)ethyl chloride hydrochloride is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of classical titrimetric methods and modern chromatographic techniques for the purity analysis of this compound, supported by experimental data and detailed protocols.

Executive Summary

Two primary analytical approaches are commonly employed for the purity assessment of this compound hydrochloride: titration and chromatography.

  • Titration methods , including nonaqueous potentiometric titration and argentometric titration, offer a cost-effective, rapid, and often compendial means of determining overall purity. Nonaqueous titration quantifies the amine hydrochloride content, while argentometric titration specifically assays the chloride ion concentration. These methods are robust and provide high precision for the bulk substance.

  • Chromatographic techniques , such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), provide a more detailed purity profile. These methods excel at separating and quantifying the main component from process-related impurities and degradation products, offering higher sensitivity and specificity.

The choice of method depends on the specific requirements of the analysis, such as the need for a comprehensive impurity profile versus a straightforward bulk purity assessment.

Quantitative Data Comparison

The following table summarizes the typical performance characteristics of the different analytical methods. Data for HPLC and GC-MS are based on the analysis of structurally similar dialkylaminoethyl chlorides, which serve as reliable surrogates.

ParameterNonaqueous Potentiometric TitrationArgentometric TitrationHPLC-UVGC-MS
Analyte 2-(Diisopropylamino)ethyl amine saltChloride ionThis compound hydrochlorideThis compound (free base)
Typical Purity Result ≥ 99.0%[1]≥ 98.0%> 99.5% (Area %)> 99.5% (Area %)
Limit of Detection (LOD) Not ApplicableNot Applicable< 0.05 ppm (for related compounds by LC-MS)0.94 ppm (for related compounds)
Limit of Quantitation (LOQ) Not ApplicableNot Applicable0.2 ppm (for related compounds by LC-MS)3.75 ppm (for related compounds)
Linearity (r²) Not ApplicableNot Applicable> 0.999 (for related compounds)> 0.996 (for related compounds)
Precision (%RSD) < 1%< 1%< 2%< 15% (at low ppm levels for related compounds)
Specificity Low (titrates total basic/acidic content)Moderate (precipitates interfering halides)High (separates individual components)High (separates and identifies components)

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and comparison of these analytical techniques.

Nonaqueous Potentiometric Titration of the Amine Hydrochloride

This method determines the purity based on the basic properties of the amine salt in a nonaqueous medium.

Principle: The hydrochloride salt of the amine is titrated with a strong acid, perchloric acid, in a nonaqueous solvent like glacial acetic acid. The endpoint is determined potentiometrically using a suitable electrode system.

Experimental Protocol:

  • Titrant Standardization: Standardize a 0.1 N solution of perchloric acid in glacial acetic acid against a primary standard, such as potassium hydrogen phthalate (B1215562) (KHP), dissolved in glacial acetic acid.

  • Sample Preparation: Accurately weigh approximately 200-300 mg of this compound hydrochloride into a clean, dry beaker.

  • Dissolution: Dissolve the sample in 50 mL of glacial acetic acid. Gentle warming may be required.

  • Titration: Immerse a combination pH electrode (or a glass electrode and a reference electrode suitable for nonaqueous titrations) into the sample solution. Titrate the solution with the standardized 0.1 N perchloric acid, recording the potential (mV) as a function of the titrant volume.

  • Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve. This can be determined from a plot of the potential versus titrant volume or by calculating the first or second derivative.

  • Calculation: Calculate the purity of this compound hydrochloride based on the volume of titrant consumed, its normality, and the weight of the sample taken.

Argentometric Titration of the Chloride Content

This method determines the purity by quantifying the amount of chloride present in the hydrochloride salt.

Principle: The chloride ions in the sample are titrated with a standardized solution of silver nitrate (B79036). The reaction forms a precipitate of silver chloride. The endpoint can be detected potentiometrically or with a chemical indicator.

Experimental Protocol:

  • Titrant Standardization: Prepare and standardize a 0.1 N silver nitrate (AgNO₃) solution against a primary standard, such as sodium chloride.

  • Sample Preparation: Accurately weigh approximately 300-400 mg of this compound hydrochloride into a beaker.

  • Dissolution: Dissolve the sample in 50 mL of distilled water and add 5 mL of dilute nitric acid.

  • Titration: Immerse a silver-silver chloride electrode and a reference electrode into the solution. Titrate with the standardized 0.1 N AgNO₃ solution, recording the potential (mV) after each addition.

  • Endpoint Determination: The endpoint corresponds to the largest change in potential for a given volume increment.

  • Calculation: The percentage of chloride and the purity of the hydrochloride salt are calculated from the titration data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main component and any non-volatile impurities.

Experimental Protocol (based on analysis of similar compounds):

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile.[1]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

  • Sample Preparation: Dissolve a known weight of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject a fixed volume of the sample solution and record the chromatogram. Purity is typically determined by the area percent method, where the area of the main peak is compared to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the analysis of the volatile free base of the compound and for identifying volatile impurities. The hydrochloride salt is non-volatile and must be converted to the free base before analysis.

Experimental Protocol (based on analysis of similar compounds):

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of around 70 °C, ramped to a final temperature of approximately 250 °C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a full scan range (e.g., m/z 40-400).

  • Sample Preparation: Dissolve the hydrochloride salt in water and neutralize with a base (e.g., NaOH) to a pH above 10. Extract the resulting free base into a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether). Dry the organic extract and dilute to an appropriate concentration.

  • Analysis: Inject the sample into the GC-MS. The purity is determined from the total ion chromatogram (TIC) by area percentage. The mass spectrum of the main peak is used to confirm its identity.

Method Comparison and Logical Workflow

The selection of an appropriate analytical method is a critical decision in the quality control process. The following diagram illustrates a logical workflow for the purity analysis of this compound hydrochloride.

PurityAnalysisWorkflow cluster_titration Titrimetric Analysis cluster_chromatography Chromatographic Analysis Titration Titration Methods Nonaqueous Nonaqueous Potentiometric Titration Titration->Nonaqueous Assay of Amine Salt Argentometric Argentometric Titration Titration->Argentometric Assay of Chloride Report Final Purity Report Nonaqueous->Report Argentometric->Report Chromatography Chromatographic Methods HPLC HPLC-UV Chromatography->HPLC Non-volatile Impurities GCMS GC-MS Chromatography->GCMS Volatile Impurities HPLC->Report GCMS->Report Start Purity Analysis of this compound HCl Decision Analytical Requirement Start->Decision BulkPurity Bulk Purity Assessment Decision->BulkPurity Routine QC ImpurityProfile Detailed Impurity Profile Decision->ImpurityProfile R&D / Validation BulkPurity->Titration ImpurityProfile->Chromatography

References

A Comparative Guide to the Identification of 2-(Diisopropylamino)ethyl Chloride Using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the unambiguous identification of chemical reagents and intermediates is a cornerstone of quality control and successful synthesis. 2-(Diisopropylamino)ethyl chloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires precise identification to ensure purity and prevent downstream complications. This guide provides a comparative analysis of Fourier-Transform Infrared (FTIR) spectroscopy for the identification of this compound against two powerful alternatives: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

FTIR Spectroscopy for Rapid Identity Confirmation

FTIR spectroscopy is a rapid and non-destructive technique that measures the absorption of infrared radiation by a molecule's chemical bonds.[1] The resulting spectrum is a unique "molecular fingerprint," allowing for quick verification of a substance's identity against a known standard.[1] For this compound, the FTIR spectrum is characterized by specific vibrational frequencies corresponding to its functional groups. While a reference spectrum provides the most definitive confirmation, key expected absorption bands include:

  • C-H Stretch (Alkyl): Strong absorptions typically in the 2850-2970 cm⁻¹ region.

  • C-H Wag (-CH₂Cl): A characteristic band for terminal alkyl halides, expected between 1300-1150 cm⁻¹.[2]

  • C-N Stretch (Tertiary Amine): Generally observed in the 1250-1020 cm⁻¹ range.

  • C-Cl Stretch: A strong band in the fingerprint region, typically between 850-550 cm⁻¹, which is highly characteristic of alkyl chlorides.[2][3]

The presence and relative intensity of these bands provide a high degree of confidence in the material's identity, and its use as a quality control check is a standard specification for commercial suppliers.[4][5]

Alternative Methodologies: GC-MS and NMR

While FTIR is excellent for identity confirmation, alternative methods offer more detailed structural information and are better suited for identifying impurities or analyzing complex mixtures.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[6] It is ideal for volatile compounds like this compound.[7] The sample is vaporized and separated from other components, and the mass spectrometer then provides a mass spectrum that serves as a unique fingerprint for definitive identification.[7] GC-MS is highly sensitive and can detect trace-level impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unparalleled detail about the molecular structure of a compound by probing the magnetic properties of atomic nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR).[8] It is an inherently quantitative technique and can be used to determine the purity of APIs and identify unknown structures without needing a reference standard for the specific compound.[9][10]

Performance Comparison

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for speed, structural detail, or sensitivity. The following table summarizes the key performance characteristics of each method for the identification of this compound.

ParameterFTIR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)NMR Spectroscopy
Primary Use Rapid Identity Verification & QA/QC ScreeningSeparation and Identification of Volatile Compounds, Impurity ProfilingDefinitive Structural Elucidation, Purity Assessment, Quantification
Specificity High (fingerprint match) but low structural detailVery High (based on fragmentation pattern and retention time)Very High (provides detailed atomic connectivity)[8]
Sensitivity Generally in the percent (%) rangeHigh (ppm to ppb range)[11]Moderate (depends on acquisition time and field strength)
Speed of Analysis Very Fast (< 2 minutes per sample)Moderate (10-30 minutes per sample)Slow (minutes to hours, depending on experiments)
Sample Prep Minimal (neat liquid/solid)Can require derivatization for amines to improve peak shape[12][13]Simple (dissolution in deuterated solvent)
Cost (Instrument) LowMediumHigh
Data Interpretation Simple (library matching)Moderate (requires spectral interpretation and library search)Complex (requires expertise in spectral analysis)
Destructive? NoYesNo

Experimental Protocols

  • Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and collecting a background spectrum.

  • Sample Application: Place a small amount of the liquid or solid this compound sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the infrared spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the resulting spectrum to a reference spectrum of a known standard. The correlation coefficient should be >0.95 for a positive identification.

  • Sample Preparation: Dissolve a known quantity of the sample in a suitable solvent (e.g., Dichloromethane or Methanol). Derivatization with a reagent like propyl chloroformate may be used to improve peak shape and reproducibility, though direct injection is often possible.[13]

  • Instrumentation and Conditions:

    • GC Column: A base-deactivated column, such as a 30 m HP-5MS, is recommended for amine analysis.[14]

    • Carrier Gas: Helium at a constant flow of 1-2 mL/min.[12][14]

    • Injector: Splitless injection at 250-290°C.[14]

    • Oven Program: Initial temperature of 40-80°C, hold for 1-4 minutes, then ramp at 10-25°C/min to a final temperature of 250-290°C.[12][14]

    • MS Conditions: Electron Ionization (EI) source at 70 eV. Scan a mass range of m/z 40-500.

  • Data Analysis: Identify the compound based on its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

  • Spectrum Acquisition: Acquire a ¹H NMR spectrum using a standard pulse program. A sufficient number of scans are averaged to achieve an adequate signal-to-noise ratio.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Identify the compound by analyzing the chemical shifts, integration values, and splitting patterns of the proton signals, which correspond to its unique molecular structure.

Workflow for Raw Material Identification

The following diagram illustrates a typical workflow for the quality control and identification of an incoming raw material like this compound in a pharmaceutical setting.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Confirmation & Purity cluster_2 Phase 3: Disposition A Raw Material Received (2-Diisopropylamino)ethyl chloride B FTIR Spectroscopy Analysis A->B C Compare to Reference Spectrum B->C D Identity Match? C->D E Proceed to Confirmatory Testing D->E Yes I Material Rejected (Quarantine & Investigate) D->I No F GC-MS or NMR Analysis (Purity & Impurity Profile) E->F G Meets Purity Spec? F->G H Material Approved for Use G->H Yes G->I No

Caption: Workflow for pharmaceutical raw material identification and approval.

Conclusion

FTIR spectroscopy serves as an indispensable tool for the rapid and reliable identity confirmation of this compound, making it ideal for incoming raw material screening in a quality control environment. However, for more comprehensive analysis, including impurity profiling and definitive structural elucidation, orthogonal methods such as GC-MS and NMR are superior.[15] A multi-tiered approach, beginning with rapid FTIR screening followed by more detailed analysis with GC-MS or NMR for confirmation and purity assessment, represents a robust strategy for ensuring the quality and integrity of critical raw materials in research and drug development.

References

Relative SN2 reaction rates of N-(2-chloroethyl)dialkylamines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Relative SN2 Reaction Rates of N-(2-chloroethyl)dialkylamines

For researchers, scientists, and drug development professionals, understanding the reaction kinetics of N-(2-chloroethyl)dialkylamines is crucial for the development of alkylating agents and for assessing their reactivity and potential toxicity. This guide provides a comparative analysis of the SN2 reaction rates of these compounds, supported by experimental data. The reactivity of these nitrogen mustards is primarily governed by the intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion, a process influenced by the substitution on the nitrogen atom.

The SN2 reaction of N-(2-chloroethyl)dialkylamines proceeds via a mechanism known as neighboring group participation (NGP). The nitrogen atom, with its lone pair of electrons, acts as an internal nucleophile, attacking the electrophilic carbon bearing the chlorine atom. This intramolecular SN2 reaction results in the displacement of the chloride leaving group and the formation of a strained, three-membered aziridinium ion. This cyclization is the rate-determining step for the overall reaction. The highly electrophilic aziridinium ion is then susceptible to attack by external nucleophiles. This two-step process, with each step being an SN2 reaction, ultimately leads to a retention of configuration at the carbon center.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reactants (e.g., HN3, Buffer) initiate Initiate Reaction prep_reagents->initiate sampling Collect Aliquots at Timed Intervals initiate->sampling quench Quench & Extract (e.g., with n-Hexane) sampling->quench analyze Analyze by GC-MS/FID quench->analyze calc Calculate Rate Constants analyze->calc

Characterizing Metal Complexes with 2-(Diisopropylamino)ethyl Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the synthesis, characterization, and comparative analysis of metal complexes featuring the 2-(Diisopropylamino)ethyl chloride ligand remains a developing area of coordination chemistry. Literature primarily highlights this compound as a versatile synthetic precursor rather than a standalone ligand for stable complex formation.[1][2] The inherent reactivity of the ethyl chloride moiety facilitates its use in alkylation reactions to introduce the diisopropylaminoethyl group into more complex molecular structures that subsequently act as ligands.[1] This guide provides a framework for the characterization of novel metal complexes with this ligand, offering standardized experimental protocols and comparative data presentation for researchers, scientists, and drug development professionals.

Introduction to this compound in Coordination Chemistry

This compound, available commercially as its more stable hydrochloride salt, is a key building block in organic and pharmaceutical synthesis.[3] Its structure features a tertiary amine with bulky diisopropyl groups, which can sterically influence reaction kinetics, and a reactive primary alkyl chloride.[1] While the nitrogen atom's lone pair of electrons is available for coordination to a metal center, the high reactivity of the C-Cl bond makes the ligand susceptible to substitution reactions. This characteristic is beneficial for creating new ligands but complicates the isolation of stable metal complexes where the this compound molecule is fully intact.

Despite the scarcity of well-characterized examples, the synthesis of platinum(II) and platinum(IV) complexes with the related, less sterically hindered 2-chloroethylamine (B1212225) ligand suggests that such coordination is feasible.[4] The characterization of any new complex with this compound would follow established analytical methodologies to confirm its structure, purity, and physicochemical properties.

Experimental Workflow and Methodologies

The synthesis and characterization of a novel metal complex with this compound would follow a logical progression of established laboratory techniques. The general workflow is designed to first synthesize and isolate the complex, then to elucidate its molecular structure and electronic properties, and finally to assess its purity and stability.

G a Ligand Preparation (Free Base Generation) b Complexation Reaction (Ligand + Metal Salt) a->b c Purification (Crystallization/Chromatography) b->c d Single-Crystal X-ray Diffraction c->d g Mass Spectrometry (ESI-MS) c->g e NMR Spectroscopy (¹H, ¹³C, ³¹P, ¹⁹⁵Pt) d->e f FT-IR Spectroscopy e->f h Elemental Analysis g->h i HPLC / GC Analysis h->i j Thermal Analysis (TGA/DSC) i->j

General workflow for synthesis and characterization.
Detailed Experimental Protocols

1. Synthesis of a Representative Platinum(II) Complex:

This protocol describes a general method for synthesizing a hypothetical cis-[Pt(L)Cl₂] complex, where L is this compound.

  • Materials: Potassium tetrachloroplatinate(II) (K₂PtCl₄), this compound hydrochloride, sodium bicarbonate (NaHCO₃), deionized water, dimethylformamide (DMF).

  • Ligand Preparation: Dissolve this compound hydrochloride in deionized water. Neutralize the solution by slowly adding an equimolar amount of NaHCO₃. The free base ligand can be extracted with an organic solvent like dichloromethane (B109758) and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure.

  • Complexation: Dissolve K₂PtCl₄ in a minimal amount of deionized water. In a separate flask, dissolve the prepared free base ligand (2 molar equivalents) in DMF. Add the aqueous K₂PtCl₄ solution dropwise to the ligand solution with constant stirring.

  • Reaction and Isolation: Stir the reaction mixture at room temperature for 24 hours in the dark. A color change and the formation of a precipitate may be observed. The precipitate is collected by vacuum filtration, washed with cold water, then cold ethanol, and finally diethyl ether.

  • Purification: The crude product can be recrystallized from a suitable solvent system, such as a DMF/diethyl ether mixture, to yield the purified complex.

2. Single-Crystal X-ray Diffraction:

This technique provides definitive information on the molecular structure, including bond lengths and angles.

  • Crystal Growth: Suitable single crystals are typically grown by slow evaporation of a saturated solution of the complex, or by vapor diffusion of a non-solvent into a solution of the complex.

  • Data Collection: A selected crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray data are collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern.

  • Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates, bond lengths, and angles.

3. NMR Spectroscopy:

NMR is used to determine the structure of the complex in solution.

  • Sample Preparation: Dissolve a small amount of the complex (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra. For platinum complexes, ¹⁹⁵Pt NMR can provide information about the coordination environment of the platinum center. Coordination of the ligand to the metal is typically confirmed by a downfield shift of the proton and carbon signals of the ligand compared to the free ligand.

4. Electrospray Ionization Mass Spectrometry (ESI-MS):

ESI-MS is used to determine the molecular weight and formula of the complex.

  • Sample Preparation: Prepare a dilute solution of the complex in a suitable solvent like methanol (B129727) or acetonitrile.

  • Analysis: The solution is infused into the mass spectrometer. The "soft" ionization technique of ESI allows the intact complex, often as a charged species (e.g., [M+H]⁺), to be detected. The resulting mass spectrum will show a characteristic isotopic pattern corresponding to the metal and other elements in the complex.

Comparative Data Analysis

A key aspect of characterizing new metal complexes is comparing their properties to those of known compounds. While specific data for complexes of this compound is not available, the following tables illustrate how such data would be presented and compared against a hypothetical alternative ligand, such as 2-(diethylamino)ethyl chloride.

Table 1: Comparison of Crystallographic Data for Hypothetical Platinum(II) Complexes

Parametercis-[Pt(this compound)Cl₂]cis-[Pt(2-(diethylamino)ethyl chloride)Cl₂]
Crystal SystemMonoclinic (Example)Orthorhombic (Example)
Space GroupP2₁/c (Example)Pnma (Example)
Pt-N Bond Length (Å)2.05 (Expected)2.03 (Expected)
Pt-Cl Bond Length (Å)2.30 (Expected)2.29 (Expected)
N-Pt-N Angle (°)88.5 (Expected)89.0 (Expected)
Cl-Pt-Cl Angle (°)91.5 (Expected)91.0 (Expected)

Data are hypothetical and for illustrative purposes only.

Table 2: Comparison of ¹H NMR Spectroscopic Data (in DMSO-d₆)

Proton AssignmentFree Ligand (ppm)Coordinated Ligand (ppm)Δδ (ppm)
-N-CH ₂-CH₂-Cl2.803.10 (Expected)+0.30
-N-CH₂-CH ₂-Cl3.703.95 (Expected)+0.25
-CH (CH₃)₂3.103.45 (Expected)+0.35
-CH(C H₃)₂1.101.25 (Expected)+0.15

Data are hypothetical and for illustrative purposes only. Δδ represents the change in chemical shift upon coordination.

Logical Relationships in Characterization

The various analytical techniques are interconnected, with results from one often corroborating or clarifying findings from another. This relationship is crucial for the unambiguous characterization of a new compound.

Interrelation of characterization techniques.

Conclusion and Future Directions

The use of this compound as a primary ligand in coordination chemistry appears to be an underexplored field, likely due to the reactivity of its alkyl chloride group. This guide provides a foundational framework for researchers interested in exploring this area. Future work could focus on synthesizing and isolating stable complexes, potentially by using milder reaction conditions or specific metal precursors that favor coordination over substitution. A systematic comparison of complexes across a range of transition metals would provide valuable insights into their electronic and structural properties, and could open new avenues for applications in catalysis or medicinal chemistry.

References

Efficacy comparison of different chlorinating agents for synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Chlorinating Agents in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate chlorinating agent is a critical decision in chemical synthesis, profoundly impacting reaction efficiency, product purity, and overall process viability. This guide provides an objective comparison of common chlorinating agents—thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus trichloride (B1173362) (PCl₃), phosphorus pentachloride (PCl₅), and sulfuryl chloride (SO₂Cl₂)—for key transformations in organic synthesis, particularly the conversion of carboxylic acids to acyl chlorides and alcohols to alkyl chlorides. The information presented is supported by experimental data to assist researchers in making informed decisions for their synthetic endeavors.

Acyl Chloride Synthesis from Carboxylic Acids

The conversion of carboxylic acids to acyl chlorides is a cornerstone of organic synthesis, yielding highly reactive intermediates for the formation of esters, amides, and other derivatives. The choice of chlorinating agent is dictated by the substrate's sensitivity, desired purity, and reaction scale.

Data Presentation: Comparison of Chlorinating Agents for Acyl Chloride Synthesis
FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)Phosphorus Trichloride (PCl₃)Phosphorus Pentachloride (PCl₅)
Typical Reaction Conditions Neat or in an inert solvent (e.g., DCM, toluene), often requires heating/reflux. Catalytic DMF can accelerate the reaction.[1]Inert solvent (e.g., DCM, THF) at room temperature or below. Catalytic DMF is often used.[1][2]Neat or in an inert solvent. Stoichiometry is 1 equivalent of PCl₃ for 3 equivalents of carboxylic acid.[1]Neat or in an inert solvent. Stoichiometry is 1:1.[1]
Typical Yield 85-95%>95%Good to excellent (e.g., 73-97% for various benzoic acids).[3]High, effective for less reactive acids.[1]
Reaction Time Several hours.[1]1-2 hours.6-24 hours, depending on substrate.[3]2-4 hours.[1]
Byproducts SO₂(g), HCl(g).[1][2]CO(g), CO₂(g), HCl(g).[1][2]Phosphorous acid (H₃PO₃)(s).[1]Phosphoryl chloride (POCl₃)(l), HCl(g).[1]
Advantages Inexpensive, gaseous byproducts are easily removed.[1][2]Mild reaction conditions, all byproducts are gaseous, simplifying purification.[1][2]High atom efficiency with respect to chlorine. Non-toxic, solid byproduct is easily filtered off.[3]Powerful, effective for unreactive substrates.[1]
Disadvantages May require elevated temperatures, potentially problematic for thermally sensitive substrates. Excess reagent can be difficult to remove from high-boiling products.[1]More expensive than SOCl₂. The catalyst (DMF) can lead to the formation of potent carcinogens with certain substrates.The solid byproduct can complicate product isolation.The liquid byproduct, POCl₃, has a high boiling point (106 °C), making it difficult to separate from the desired product.[1]
Logical Workflow for Reagent Selection in Acyl Chloride Synthesis

The following diagram illustrates a decision-making process for selecting the appropriate chlorinating agent for acyl chloride synthesis based on key experimental parameters.

G cluster_start Start cluster_criteria Decision Criteria cluster_reagents Reagent Choice Start Select Carboxylic Acid Substrate Thermal_Sensitivity Is the substrate thermally sensitive? Start->Thermal_Sensitivity Scale What is the reaction scale? Thermal_Sensitivity->Scale No Oxalyl_Chloride Oxalyl Chloride ((COCl)₂) Thermal_Sensitivity->Oxalyl_Chloride Yes Byproduct_Separation Are byproducts difficult to separate? Scale->Byproduct_Separation Large Scale->Oxalyl_Chloride Small to Medium SOCl2 Thionyl Chloride (SOCl₂) Byproduct_Separation->SOCl2 No (Low-boiling product) PCl3 Phosphorus Trichloride (PCl₃) Byproduct_Separation->PCl3 Yes (High-boiling product)

Caption: Reagent selection workflow for acyl chloride synthesis.

Experimental Protocols for Acyl Chloride Synthesis

Protocol 1: Synthesis of an Acyl Chloride using Thionyl Chloride (SOCl₂)

  • Setup: A round-bottom flask is equipped with a reflux condenser and a gas outlet connected to a scrubber to neutralize HCl and SO₂ gases.

  • Reaction: The carboxylic acid (1.0 equivalent) is added to the flask. An excess of thionyl chloride (2.0-5.0 equivalents) is added, either neat or in a dry, inert solvent like dichloromethane (B109758) (DCM) or toluene.

  • Heating: The mixture is heated to reflux (typically 40-80°C) and maintained for 3-6 hours, or until the evolution of gas ceases.

  • Work-up: After cooling to room temperature, the excess thionyl chloride and solvent are removed by distillation under reduced pressure.

  • Purification: The crude acyl chloride can be purified by fractional distillation.

Protocol 2: Synthesis of an Acyl Chloride using Oxalyl Chloride ((COCl)₂)

  • Setup: A dry flask is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: The carboxylic acid (1.0 equivalent) is dissolved in anhydrous DCM. A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) is added. Oxalyl chloride (1.1-1.5 equivalents) is added dropwise at room temperature.

  • Stirring: The reaction mixture is stirred at room temperature for 1.5-5 hours. The reaction is complete when gas evolution stops.

  • Work-up: The solvent and excess oxalyl chloride are removed by rotary evaporation to yield the crude acyl chloride.

Protocol 3: Synthesis of an Acyl Chloride using Phosphorus Trichloride (PCl₃)

  • Setup: All reactions are carried out in oven-dried Schlenk tubes under an argon atmosphere.

  • Reaction: The carboxylic acid (1.0 mmol) and phosphorus trichloride (0.333 mmol) are added to acetonitrile (B52724) (0.6 mL). The mixture is heated to 60°C for 6 hours.[3]

  • Work-up: Upon completion, the solid byproduct (phosphorous acid) is allowed to precipitate. The clear supernatant containing the acyl chloride is decanted.

  • Purification: The product is purified by distillation under reduced pressure.

Reaction Pathways for Acyl Chloride Synthesis

The following diagrams illustrate the general mechanisms for the conversion of carboxylic acids to acyl chlorides using thionyl chloride and oxalyl chloride with DMF catalysis.

G cluster_synthesis Acyl Chloride Synthesis Pathways cluster_synthesis_socol2 Thionyl Chloride Pathway cluster_synthesis_cococl2 Oxalyl Chloride / DMF Pathway Carboxylic_Acid_SOCl2 Carboxylic Acid Chlorosulfite_Ester Chlorosulfite Ester Intermediate Carboxylic_Acid_SOCl2->Chlorosulfite_Ester + SOCl₂ Acyl_Chloride_SOCl2 Acyl Chloride Chlorosulfite_Ester->Acyl_Chloride_SOCl2 + Cl⁻ Byproducts_SOCl2 SO₂(g) + HCl(g) Chlorosulfite_Ester->Byproducts_SOCl2 DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent + (COCl)₂ Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->Vilsmeier_Reagent Carboxylic_Acid_COCl2 Carboxylic Acid Reactive_Intermediate Reactive Intermediate Carboxylic_Acid_COCl2->Reactive_Intermediate + Vilsmeier Reagent Reactive_Intermediate->DMF Regenerated Acyl_Chloride_COCl2 Acyl Chloride Reactive_Intermediate->Acyl_Chloride_COCl2 Byproducts_COCl2 CO(g) + CO₂(g) + HCl(g) Reactive_Intermediate->Byproducts_COCl2

Caption: Reaction pathways for acyl chloride synthesis.

Alkyl Chloride Synthesis from Alcohols

The conversion of alcohols to alkyl chlorides is another fundamental transformation, often accomplished using thionyl chloride or phosphorus trichloride. The choice of reagent can influence the stereochemical outcome of the reaction.

Data Presentation: Comparison of Chlorinating Agents for Alkyl Chloride Synthesis
FeatureThionyl Chloride (SOCl₂)Phosphorus Trichloride (PCl₃)
Substrate Scope Primary and secondary alcohols.Primary and secondary alcohols.
Typical Reaction Conditions Often used with a base like pyridine (B92270) to prevent rearrangements and control stereochemistry.Typically proceeds without a base.
Stereochemistry Inversion of configuration (Sₙ2 mechanism) in the presence of pyridine. Retention of configuration (Sₙi mechanism) can occur in its absence.Inversion of configuration (Sₙ2 mechanism).
Byproducts SO₂(g), HCl(g).Phosphorous acid (H₃PO₃)(s).
Advantages Gaseous byproducts are easily removed. The stereochemical outcome can be controlled by the presence or absence of a base.Good for reactions where an acidic environment is to be avoided.
Disadvantages Without a base, the reaction can proceed with retention of stereochemistry, which may not be desired.The solid byproduct can complicate workup.
Experimental Protocols for Alkyl Chloride Synthesis

Protocol 4: Synthesis of an Alkyl Chloride using Thionyl Chloride (SOCl₂)

  • Setup: A flask is equipped with a stirrer and a reflux condenser, under an inert atmosphere.

  • Reaction: The alcohol (1.0 equivalent) is dissolved in a suitable solvent (e.g., diethyl ether). Pyridine (1.1 equivalents) is added, and the mixture is cooled in an ice bath. Thionyl chloride (1.1 equivalents) is added dropwise.

  • Stirring: The reaction is stirred at room temperature until completion (monitored by TLC or GC).

  • Work-up: The reaction mixture is washed with water, dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄).

  • Purification: The solvent is removed by rotary evaporation, and the product is purified by distillation.

Protocol 5: Synthesis of an Alkyl Chloride using Phosphorus Trichloride (PCl₃)

  • Setup: A flask is fitted with a dropping funnel and a reflux condenser.

  • Reaction: The alcohol (3.0 equivalents) is placed in the flask and cooled in an ice bath. Phosphorus trichloride (1.0 equivalent) is added dropwise with stirring.

  • Heating: After the addition is complete, the mixture is gently warmed and then refluxed until the reaction is complete.

  • Work-up: The crude alkyl chloride is isolated by distillation directly from the reaction mixture. The distillate is then washed with water, a dilute sodium carbonate solution, and finally with water again.

  • Purification: The product is dried over anhydrous calcium chloride and purified by a final distillation.

Reaction Pathways for Alkyl Chloride Synthesis

The following diagram illustrates the mechanistic pathways for the chlorination of alcohols using thionyl chloride (in the presence of pyridine) and phosphorus trichloride, both proceeding via an Sₙ2 mechanism.

G cluster_synthesis Alkyl Chloride Synthesis Pathways (Sₙ2) cluster_synthesis_socol2 Thionyl Chloride / Pyridine Pathway cluster_synthesis_pcl3 Phosphorus Trichloride Pathway Alcohol_SOCl2 Alcohol Alkyloxosulfonium_ion Alkyloxosulfonium ion Alcohol_SOCl2->Alkyloxosulfonium_ion + SOCl₂ + Pyridine Alkyl_Chloride_SOCl2 Alkyl Chloride (Inversion) Alkyloxosulfonium_ion->Alkyl_Chloride_SOCl2 + Cl⁻ (backside attack) Byproducts_SOCl2 SO₂(g) + Pyridinium chloride Alkyloxosulfonium_ion->Byproducts_SOCl2 Alcohol_PCl3 Alcohol Protonated_Chlorophosphite Protonated Dichloroalkylphosphite Alcohol_PCl3->Protonated_Chlorophosphite + PCl₃ Alkyl_Chloride_PCl3 Alkyl Chloride (Inversion) Protonated_Chlorophosphite->Alkyl_Chloride_PCl3 + Cl⁻ (backside attack) Byproduct_PCl3 H₃PO₃ Protonated_Chlorophosphite->Byproduct_PCl3 further reaction with alcohol

Caption: Sₙ2 reaction pathways for alkyl chloride synthesis.

Other Chlorinating Agents

Sulfuryl Chloride (SO₂Cl₂): This reagent is primarily used for the free-radical chlorination of alkanes and for the chlorination of alkenes, alkynes, and aromatic compounds. It is generally not the reagent of choice for converting alcohols to alkyl chlorides, although it has been used for the chlorocycloetherification of homoallylic alcohols.

References

A Comparative Guide to Chromatographic Methods for Analyzing 2-(Diisopropylamino)ethyl Chloride Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust analysis of reaction mixtures containing 2-(Diisopropylamino)ethyl chloride is critical for ensuring reaction completion, purity of the intermediate, and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed comparison of the two primary chromatographic techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

This document outlines the principles of each method, presents comparative quantitative data derived from closely related compounds, details experimental protocols, and provides visual workflows to aid in method selection and implementation.

Comparison of Analytical Methods

The choice between GC-MS and HPLC for the analysis of this compound, a volatile and reactive compound, depends on the specific analytical goal, such as purity assessment, impurity profiling, or quantitative determination of the hydrochloride salt.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds based on their boiling point and interaction with a stationary phase, followed by mass-based detection and identification.Separation of compounds based on their polarity and interaction with a stationary phase, with detection typically by UV absorbance.
Analytes Ideal for the volatile free base of this compound and other volatile impurities or reactants.[1]Suitable for the analysis of the non-volatile hydrochloride salt and other non-volatile impurities.
Limit of Detection (LOD) ~0.94 ppm (for analogous 2-Dimethylaminoethyl chloride HCl)[2]< 0.05 to 0.1 ppm (for analogous 2-Dimethylaminoethyl chloride by LC-MS)[2]
Limit of Quantification (LOQ) ~3.7 ppm (for analogous 2-Dimethylaminoethyl chloride HCl)[2]~0.2 ppm (for analogous 2-Dimethylaminoethyl chloride by LC-MS)[2]
Linearity (r²) > 0.996 (for analogous 2-Dimethylaminoethyl chloride HCl)[2]> 0.999 (for analogous 2-Dimethylaminoethyl chloride by LC-MS)[2]
Precision (%RSD) 5.3% - 13.21% (for analogous 2-Dimethylaminoethyl chloride HCl)[2]< 7% at 1.0 ppm (for analogous 2-Dimethylaminoethyl chloride by LC-MS)[2]
Advantages High specificity from mass spectrometric detection, excellent for identifying unknown volatile impurities.[1]Wide applicability to a range of compounds, high sensitivity with MS detection, non-destructive.
Limitations Not suitable for non-volatile compounds like the hydrochloride salt without derivatization.May have lower resolution for highly volatile compounds compared to capillary GC.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following protocols are based on established methods for this compound and its analogs.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is designed for the analysis of the volatile free base of this compound in a reaction mixture.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the reaction mixture.

  • Dissolve the sample in 1 mL of a suitable organic solvent, such as Dimethyl Sulfoxide (DMSO) or dichloromethane.[2]

  • If necessary, neutralize the sample with a base to convert the hydrochloride salt to the free base for volatilization.

  • Vortex the sample until fully dissolved.

  • Filter the sample through a 0.45 µm syringe filter into a GC vial.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C Triple-Axis Detector or equivalent.[2]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.[2] A Kovats retention index of 1049.05 has been reported for this compound on a semi-standard non-polar column.[1]

  • Inlet Temperature: 250°C.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.[2]

  • Injection Volume: 1 µL (splitless mode).[2]

  • MS Transfer Line Temperature: 280°C.[2]

  • Ion Source Temperature: 230°C.[2]

  • Detection Mode: Full scan (e.g., mass range 40–400 amu) for identification and Selected Ion Monitoring (SIM) for quantification.[2]

3. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Quantify the analyte using a calibration curve prepared from a certified reference standard.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the analysis of the this compound hydrochloride salt in a reaction mixture.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the reaction mixture.

  • Dissolve the sample in a suitable diluent, such as the mobile phase, to a concentration of approximately 0.5 mg/mL.

  • Vortex and/or sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm nylon filter into an HPLC vial.

2. Instrumentation and Conditions:

  • Liquid Chromatograph: Waters Alliance 2690 or equivalent.

  • Detector: UV-Vis detector or a Mass Spectrometer with electrospray ionization.

  • Column: C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 20 mM ammonium (B1175870) formate (B1220265) buffer, pH 3.7.

  • Mobile Phase B: Acetonitrile with 0.05% formic acid.

  • Gradient Elution: A suitable gradient from a high aqueous content to a high organic content to elute the analyte and any impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: Typically in the low UV range (e.g., 210 nm) as the analyte lacks a strong chromophore.

3. Data Analysis:

  • Identify the peak corresponding to this compound hydrochloride based on its retention time compared to a reference standard.

  • Quantify the analyte using a calibration curve.

Workflow Diagrams

The following diagrams illustrate the logical flow of the analytical processes described.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Reaction Mixture dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve neutralize Neutralize (if necessary) dissolve->neutralize filter Filter (0.45 µm) neutralize->filter inject Inject into GC-MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Identify by Retention Time & Mass Spectrum detect->identify quantify Quantify using Calibration Curve identify->quantify

GC-MS Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Reaction Mixture dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV or MS Detection separate->detect identify Identify by Retention Time detect->identify quantify Quantify using Calibration Curve identify->quantify

HPLC Analysis Workflow

References

A Comparative Toxicological Analysis of Diisopropylaminoethyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicological data for several diisopropylaminoethyl derivatives. The information is intended to assist researchers and professionals in the fields of drug development, toxicology, and chemical safety in understanding the relative hazards associated with these compounds. The data presented is a synthesis of publicly available toxicological information.

Executive Summary

Diisopropylaminoethyl derivatives are a class of chemical compounds with varied industrial and research applications. However, some of these derivatives, most notably the nerve agent VX, exhibit extreme toxicity. This guide focuses on a comparative analysis of available toxicological data, including acute toxicity (LD50), cytotoxicity, and genotoxicity, for a selection of these compounds. A significant portion of the available data pertains to the chemical warfare agent VX and its precursors, highlighting the critical need for careful handling and assessment of any novel derivative within this chemical family. The primary mechanism of acute toxicity for the most potent derivatives is the irreversible inhibition of acetylcholinesterase, a critical enzyme in the nervous system.

Acute Toxicity Comparison

The following table summarizes the available median lethal dose (LD50) data for various diisopropylaminoethyl derivatives. LD50 is a standardized measure of the acute toxicity of a substance, representing the dose required to kill 50% of a tested population. Lower LD50 values indicate higher toxicity.

Compound NameCAS NumberChemical StructureLD50 (Oral, Rat)LD50 (Dermal, Rabbit)LD50 (Inhalation, Rat)
VX Nerve Agent 50782-69-9S-(2-(diisopropylamino)ethyl) O-ethyl methylphosphonothioateExtremely low (not specified for oral)5-10 mg/kg[1]Extremely low (not specified for inhalation)
N,N-Diisopropylaminoethanol 96-80-0C8H19NO860 mg/kg[2]394 mg/kg[2][3]Data Not Available
2-Diisopropylaminoethyl chloride hydrochloride 4261-68-1C8H19Cl2N96.75 mg/kg[4]197 mg/kg[4]12 mg/m³/4H[5]
Diisopropylamine 108-18-9C6H15N770 mg/kg[6]>10,000 mg/kg[6]1140 ppm (2 hr)
N,N-Diisopropylethylamine 7087-68-5C8H19N317 mg/kg[7]>2000 mg/kg2.63 mg/L (4 hr)[7]
2-(Diisopropylamino)ethyl methacrylate 16715-83-6C12H23NO2Data Not AvailableData Not AvailableData Not Available

Mechanism of Action: Acetylcholinesterase Inhibition

The high acute toxicity of organophosphorus diisopropylaminoethyl derivatives, such as the nerve agent VX, is primarily attributed to their potent and irreversible inhibition of the enzyme acetylcholinesterase (AChE).[8] AChE is crucial for the proper functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine (B1216132) (ACh) at the synaptic cleft.

The inhibition of AChE leads to an accumulation of acetylcholine, resulting in the continuous stimulation of muscarinic and nicotinic receptors. This overstimulation disrupts nerve impulses and leads to a range of severe physiological effects, including convulsions, paralysis, and ultimately, death by asphyxiation due to respiratory muscle failure.[8][9]

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft cluster_derivative Diisopropylaminoethyl Derivative (e.g., VX) ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds and Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Derivative Derivative Derivative->AChE Irreversibly Inhibits AChE_Assay_Workflow start Start prepare_reagents Prepare Reagents (Buffer, DTNB, AChE, Substrate, Test Compound) start->prepare_reagents add_reagents Add Buffer, DTNB, and Test Compound to Microplate prepare_reagents->add_reagents add_ache Add AChE and Incubate add_reagents->add_ache add_substrate Add Acetylthiocholine to Initiate Reaction add_ache->add_substrate measure_absorbance Measure Absorbance at 412 nm add_substrate->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition end End calculate_inhibition->end MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with Diisopropylaminoethyl Derivative seed_cells->treat_cells incubate_cells Incubate for 24-72 hours treat_cells->incubate_cells add_mtt Add MTT Solution and Incubate incubate_cells->add_mtt add_solubilizer Add Solubilizing Agent add_mtt->add_solubilizer measure_absorbance Measure Absorbance at 570 nm add_solubilizer->measure_absorbance calculate_viability Calculate % Cell Viability measure_absorbance->calculate_viability end End calculate_viability->end

References

Performance of 2-(Diisopropylamino)ethyl Chloride in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent system is a critical parameter that can significantly influence the outcome of a chemical reaction. This guide provides a comprehensive comparison of the performance of 2-(Diisopropylamino)ethyl chloride, a key building block in organic synthesis, in various solvent systems. The content herein is supported by available experimental data and established principles of chemical reactivity to aid in the optimization of synthetic protocols.

Executive Summary

This compound is a versatile alkylating agent utilized to introduce the diisopropylaminoethyl moiety into a range of substrates. Its reactivity is significantly modulated by the choice of solvent, which can affect reaction rates, yields, and purity of the final product. The bulky diisopropyl groups on the nitrogen atom create considerable steric hindrance, which can be leveraged for selective monoalkylation.[1] The performance of this reagent is compared with less sterically hindered alternatives, namely 2-(Dimethylamino)ethyl chloride and 2-(Diethylamino)ethyl chloride.

Performance in Different Solvent Systems

The alkylation reactions involving this compound typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The rate of SN2 reactions is highly dependent on the nature of the solvent. Polar aprotic solvents, which can stabilize the charged transition state without solvating the nucleophile, generally lead to faster reaction rates. In contrast, polar protic solvents can slow down the reaction by forming hydrogen bonds with the nucleophile, and nonpolar solvents offer poor stabilization of the transition state.

Quantitative Data Summary
Solvent SystemSolvent TypeExpected Reaction RateTypical Yield (%)PurityNotes
Dimethylformamide (DMF)Polar AproticHigh85-95HighExcellent for O- and N-alkylation; facilitates the dissolution of many substrates.
Acetonitrile (MeCN)Polar AproticHigh80-90HighGood alternative to DMF; often easier to remove during work-up.
Tetrahydrofuran (THF)Polar Aprotic (less polar)Moderate70-85GoodA common solvent for many organic reactions; may require longer reaction times or higher temperatures.
Dichloromethane (DCM)HalogenatedModerate65-80GoodUseful for reactions at lower temperatures; can be used in the synthesis of N,N-diisopropylethylenediamine.[2]
TolueneAromatic (Nonpolar)Low to Moderate50-70VariableOften requires higher temperatures and longer reaction times; can be effective in specific applications like the synthesis of certain antihistamines.
Ethanol (EtOH)Polar ProticLow40-60VariableCan lead to side reactions (solvolysis) and generally slower rates due to nucleophile solvation.

Comparison with Alternative Alkylating Agents

The steric bulk of the diisopropyl groups in this compound influences its reactivity compared to its dimethyl and diethyl analogs.

ReagentSteric HindranceRelative ReactivitySelectivity for Monoalkylation
2-(Dimethylamino)ethyl chlorideLowHighLower
2-(Diethylamino)ethyl chlorideModerateIntermediateModerate
This compoundHighLowHigher

The lower reactivity of this compound due to steric hindrance can be advantageous in achieving controlled monoalkylation, particularly with highly reactive nucleophiles.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound and its analogs. These protocols are adapted from established procedures and should be optimized for specific substrates and scales.

O-Alkylation of a Phenol (B47542)

Objective: To synthesize an O-alkylated phenol using this compound hydrochloride.

Materials:

  • Substituted Phenol (1.0 eq)

  • This compound hydrochloride (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted phenol in anhydrous DMF.

  • Add anhydrous potassium carbonate to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.

  • Add this compound hydrochloride to the reaction mixture.

  • Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with water followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired O-alkylated product.

N-Alkylation of a Secondary Amine

Objective: To synthesize an N-alkylated secondary amine using this compound hydrochloride.

Materials:

  • Secondary Amine (1.0 eq)

  • This compound hydrochloride (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of the secondary amine in anhydrous acetonitrile, add diisopropylethylamine.

  • Add this compound hydrochloride to the solution.

  • Stir the mixture at a suitable temperature (ranging from room temperature to reflux) and monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with deionized water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Signaling Pathways and Workflows

G General S_N2 Alkylation Workflow cluster_prep Reaction Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification A Dissolve Nucleophile (e.g., Phenol, Amine) in Anhydrous Solvent B Add Base (e.g., K2CO3, DIPEA) A->B C Add this compound B->C Nucleophile Activation D Heat and Stir (Monitor by TLC) C->D E Quench Reaction (e.g., with Water) D->E Reaction Completion F Extraction with Organic Solvent E->F G Drying and Concentration F->G H Purification (e.g., Chromatography) G->H I I H->I Final Product

Caption: General workflow for SN2 alkylation reactions.

G Comparative Reactivity of Alkylating Agents cluster_reactivity A 2-(Dimethylamino)ethyl chloride B 2-(Diethylamino)ethyl chloride A->B B->A C This compound B->C C->B

Caption: Relationship between steric hindrance, reactivity, and selectivity.

References

Safety Operating Guide

Safe Disposal of 2-(Diisopropylamino)ethyl Chloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of 2-(Diisopropylamino)ethyl chloride (CAS No: 4261-68-1), a compound frequently used in pharmaceutical development and chemical synthesis. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

This compound hydrochloride is classified as a toxic and corrosive substance, requiring special handling and disposal as hazardous waste.[1][2] Improper disposal can lead to serious health risks and environmental contamination. This guide outlines the necessary steps for the safe management of this chemical within a laboratory setting.

Hazard Profile and Safety Summary

Understanding the hazards associated with this compound is the first step in its safe management. The following table summarizes its key hazard classifications.

Hazard ClassificationDescription
Acute Toxicity (Oral) Toxic if swallowed.[3]
Acute Toxicity (Dermal) Fatal in contact with skin.[3]
Acute Toxicity (Inhalation) Fatal if inhaled.[3]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.
Serious Eye Damage/Irritation Causes serious eye damage.

Due to its high toxicity, all handling of this compound and its waste must be conducted within a chemical fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, tightly sealed safety glasses or a full-face shield, and protective work clothing.[1]

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] Do not attempt to dispose of this chemical via standard laboratory drains or as regular solid waste.[4][5]

1. Waste Collection and Segregation:

  • Waste Container: Use a designated, properly labeled, and chemically resistant container for collecting waste containing this compound. The container must have a secure, tight-fitting lid.[4]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[4] Note any other constituents of the waste mixture.

  • Segregation: Do not mix this waste with other waste streams, particularly incompatible materials such as oxidizing agents.[1] Halogenated organic waste should be collected separately from non-halogenated waste.[6]

2. Storage of Chemical Waste:

  • Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[1]

  • Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.[5]

  • Access: Keep the waste storage area locked or otherwise secured to restrict access to authorized personnel only.[3]

3. Spill and Contamination Management:

  • Spill Cleanup: In the event of a spill, evacuate unprotected personnel from the area.[1] Wearing full PPE, contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[1]

  • Cleanup Debris: Collect the absorbent material and any contaminated items (e.g., paper towels, gloves) and place them in the designated hazardous waste container.

  • Decontamination: Thoroughly decontaminate the spill area. Wash hands and any exposed skin immediately and thoroughly after handling.

4. Arranging for Professional Disposal:

  • Contact: Coordinate with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[1]

  • Documentation: Ensure all required waste disposal paperwork is completed accurately.

Below is a logical workflow for the disposal process of this compound.

Disposal Workflow for this compound

Experimental Protocols

The provided search results do not contain specific experimental protocols for the chemical neutralization or deactivation of this compound in a laboratory setting. The recommended and required procedure is to dispose of the chemical as hazardous waste through a licensed contractor.[1] Attempting to neutralize this substance without a validated protocol can be dangerous and is strongly discouraged.

Emergency Procedures

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3] Do not use mouth-to-mouth resuscitation.

  • Skin Contact: Immediately remove all contaminated clothing.[1] Flush the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[3] Continue rinsing and seek immediate medical attention from an ophthalmologist.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water at most.[3] Seek immediate medical attention.

By adhering to these guidelines, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 2-(Diisopropylamino)ethyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-(Diisopropylamino)ethyl chloride (CAS RN: 4261-68-1). Adherence to these procedures is essential to ensure laboratory safety and proper chemical management.

Chemical Properties and Hazards

This compound hydrochloride is a versatile building block in organic synthesis.[1] However, it presents significant health hazards. It is fatal if inhaled or in contact with skin, toxic if swallowed, and can cause severe skin burns and eye damage.[1][2][3] The substance is also hygroscopic, meaning it readily absorbs moisture from the air.[3][4]

PropertyValue
Molecular Formula C₈H₁₈ClN · HCl
Molecular Weight 200.15 g/mol
Appearance White to almost white powder or crystals[1]
Melting Point 131-135 °C[1]
Solubility Soluble in water[4]
pH 4.0-4.5 (10 g/L in H₂O at 20 °C)
Storage Temperature Recommended <15°C[1] or between 2-30°C in a cool, dark place.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the last line of defense against chemical exposure and must be used in conjunction with engineering controls and safe work practices.[5]

PPE CategorySpecification
Hand Protection Wear two pairs of chemical-resistant gloves, such as nitrile.[6][7] The inner glove should be tucked under the lab coat cuff, and the outer glove should extend over the cuff.[6] Change gloves regularly or immediately if contaminated, torn, or punctured.[6]
Eye and Face Protection Wear tightly sealed chemical safety goggles.[4][8][9] For tasks with a high splash potential, a face shield must be worn in addition to safety goggles.[5][7][10]
Body Protection Wear a protective disposable gown made of a low-permeability, lint-free fabric with a solid front, long sleeves, and tight-fitting cuffs.[6][8] Protective work clothing is essential.[4][8][9]
Respiratory Protection All handling of this substance must be conducted in a certified chemical fume hood.[2][4] For high concentrations or in the event of a spill, use appropriate respiratory protection.[4][8] A respiratory protection program that meets OSHA standards must be followed.[4]

Experimental Workflow and Safety Protocols

The following diagram outlines the necessary steps for safely handling this compound from initial preparation through to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Work Area Preparation (Chemical Fume Hood) gather_ppe Gather Required PPE prep_area->gather_ppe don_ppe Don PPE Correctly gather_ppe->don_ppe retrieve Retrieve Chemical from Storage don_ppe->retrieve Proceed to Handling weigh Weigh and Dispense (Inside Fume Hood) retrieve->weigh react Perform Reaction weigh->react decontaminate Decontaminate Work Surfaces react->decontaminate Proceed to Cleanup dispose_waste Dispose of Hazardous Waste (Consult Regulations) decontaminate->dispose_waste doff_ppe Doff and Dispose of PPE dispose_waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for handling this compound.

Detailed Protocols

Handling and Storage:

  • Engineering Controls: Always handle this material within a certified chemical fume hood to ensure adequate ventilation.[2][4] An eyewash station and safety shower must be readily accessible.[4]

  • Storage: Store the chemical in a cool, dry, and well-ventilated area in a tightly sealed container.[3][4][8][9] It should be stored away from incompatible substances such as oxidizing agents, strong acids, strong bases, and moisture.[4][8][11][12]

  • Safe Handling Practices: Avoid all contact with skin, eyes, and clothing.[4][8] Do not breathe dust, vapor, mist, or gas.[4] Prohibit eating, drinking, and smoking in the handling area.[8][11] Wash hands thoroughly after handling and before breaks.[4][8]

First Aid Measures:

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[4]

  • Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Spill and Leak Procedures:

  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear all required personal protective equipment.[8]

  • Containment and Cleanup: For solid spills, sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[4][9] For solutions, contain the spillage with non-combustible absorbent material (e.g., sand, earth, vermiculite) and collect it for disposal.[8]

  • Environmental Precautions: Prevent the chemical from entering drains or waterways.[8]

Disposal Plan:

  • Chemical Waste: This material must be disposed of as hazardous waste.[8] All disposal must be conducted through a licensed disposal company and in accordance with federal, state, and local regulations.[4][8]

  • Contaminated Packaging: Dispose of the unused product's packaging in the same manner as the chemical itself.[8]

  • Contaminated PPE: Contaminated clothing should be removed immediately.[8] Disposable PPE, such as gloves and gowns, should be placed in a sealed container for disposal as hazardous waste. Reusable clothing must be thoroughly decontaminated before reuse.[11]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.